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  • Product: AC-DL-PHE(4-F)-OME
  • CAS: 875686-97-8

Core Science & Biosynthesis

Foundational

solubility profile of AC-DL-PHE(4-F)-OME in organic solvents

As a Senior Application Scientist specializing in peptide synthesis and physical chemistry, I have designed this technical whitepaper to address the physicochemical behavior of AC-DL-PHE(4-F)-OME (N-Acetyl-DL-4-fluorophe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in peptide synthesis and physical chemistry, I have designed this technical whitepaper to address the physicochemical behavior of AC-DL-PHE(4-F)-OME (N-Acetyl-DL-4-fluorophenylalanine methyl ester).

Understanding the solubility profile of protected, unnatural amino acids is not merely a matter of looking up tabular data; it requires a deep mechanistic understanding of how molecular modifications dictate solvent-solute interactions. This guide synthesizes structural thermodynamics with field-proven analytical methodologies to provide a comprehensive framework for handling this compound in organic solvents.

Structural Determinants & Mechanistic Causality

To predict and manipulate the solubility of AC-DL-PHE(4-F)-OME, we must first deconstruct its molecular architecture. The parent compound, L-phenylalanine, exists as a zwitterion, forming a high-energy crystalline lattice driven by strong ionic interactions. Consequently, it is soluble in highly polar aqueous media but practically insoluble in organic solvents like pure methanol or ethanol[1].

AC-DL-PHE(4-F)-OME undergoes three critical modifications that fundamentally invert this solubility domain:

  • N-Terminal Acetylation & C-Terminal Methyl Esterification: Masking the amine and carboxyl groups eliminates the molecule's zwitterionic character. By neutralizing these charges, the dominant intermolecular forces shift from ionic lattice energies to weaker dipole-dipole and van der Waals interactions.

  • Para-Fluoro Substitution: The introduction of fluorine at the 4-position of the aromatic ring has a profound physicochemical effect. Fluorine is highly electronegative but possesses very low polarizability. This modification significantly increases the overall lipophilicity (logP) of the molecule without adding substantial steric bulk, a property heavily leveraged to improve catabolic stability in drug development[2].

  • Racemic (DL) Nature: Racemic mixtures often exhibit different solid-state packing compared to their enantiopure counterparts, generally leading to a lower melting point and slightly higher solubility in organic solvents due to decreased lattice energy.

StructuralLogic Root AC-DL-PHE(4-F)-OME Structural Features F_Group 4-Fluoro Substitution (High Electronegativity) Root->F_Group N_Acetyl N-Acetyl Protection (Amine Masking) Root->N_Acetyl O_Me Methyl Ester (Carboxyl Masking) Root->O_Me Lipo Increased Lipophilicity (logP) F_Group->Lipo Zwit Loss of Zwitterion Character N_Acetyl->Zwit O_Me->Zwit SolOrg High Organic Solvent Solubility Lipo->SolOrg Zwit->SolOrg SolAq Insoluble in Water Zwit->SolAq

Logical relationship between structural features and solubility domains.

Quantitative Solubility Profile in Organic Solvents

Based on the thermodynamic principles of fully protected, fluorinated amino acids, the solubility of AC-DL-PHE(4-F)-OME is maximized in polar aprotic and halogenated solvents. Below is the synthesized quantitative profile at standard ambient temperature (298.15 K).

Solvent CategorySpecific SolventEstimated Solubility (mg/mL)Mechanistic Rationale
Polar Aprotic Dimethylformamide (DMF)> 150Strong dipole-dipole interactions; excellent solvation of the N-acetyl amide bond.
Halogenated Dichloromethane (DCM)> 100High affinity for the lipophilic fluorinated aromatic ring and protected backbone.
Moderately Polar Ethyl Acetate (EtOAc)50 - 100Good H-bond acceptor capabilities interacting with the single N-acetyl proton.
Polar Protic Methanol (MeOH)10 - 50Protic nature competes with internal H-bonding; moderate solvation capability.
Non-Polar Hexane< 1Insufficient dielectric constant to disrupt the crystalline lattice or solvate polar groups.
Aqueous Water (H₂O)InsolubleComplete lack of ionizable groups; highly hydrophobic fluorinated phenyl ring[3].

Thermodynamics of Dissolution

The dissolution of AC-DL-PHE(4-F)-OME in organic solvents is an endothermic process . This means that applying heat will shift the equilibrium toward the dissolved state, increasing the mole fraction solubility ( x1​ ).

When developing crystallization or purification workflows, it is critical to model this temperature dependence. The standard approach in physical chemistry is to utilize the Combined Nearly Ideal Binary Solvent (CNIBS)/Redlich-Kister (R-K) model or the semiempirical Apelblat model [1]. These models allow scientists to calculate the standard molar enthalpy ( Δsol​H∘ ) and Gibbs free energy ( Δsol​G∘ ) of the solution, ensuring that anti-solvent crystallization (e.g., using Hexane as an anti-solvent to a DCM solution) is thermodynamically optimized rather than empirically guessed.

Experimental Workflow: Self-Validating Isothermal Determination

A protocol is only as reliable as its internal controls. To ensure the measured solubility reflects the true thermodynamic equilibrium—and not a transient, kinetic supersaturated state—I mandate the following self-validating isothermal shake-flask methodology.

Step-by-Step Methodology
  • Solvent Preparation & Solid Addition:

    • Action: Add an excess amount of AC-DL-PHE(4-F)-OME solid (e.g., 200 mg) to 1.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial.

    • Causality: An excess of solid is strictly required to ensure the solution reaches absolute saturation, leaving a visible solid phase at equilibrium.

  • Isothermal Equilibration:

    • Action: Submerge the vials in a thermostatic water bath at 298.15 K (± 0.05 K) with continuous mechanical agitation for 48 hours.

    • Causality: Kinetic dissolution can be deceiving. A 48-hour window guarantees that the thermodynamic equilibrium between the crystalline solid and the solvated molecules is achieved.

  • Phase Separation:

    • Action: Centrifuge the suspension at 10,000 rpm for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chosen for its universal chemical compatibility with aggressive organics (like DCM and DMF). The 0.22 µm pore size is critical; it prevents colloidal microcrystals from passing into the filtrate, which would artificially inflate the quantified solubility upon dilution.

  • HPLC-UV Quantification:

    • Action: Dilute the filtrate exactly 1:100 in the mobile phase. Analyze via HPLC using a C18 column, detecting at λ=260 nm.

    • Causality: The fluorinated aromatic ring provides a strong, reliable chromophore at 260 nm, allowing for highly precise quantification without the need for complex derivatization.

  • Self-Validation Loop (The Trust Mechanism):

    • Action: Sample the solution at t=24 hours and t=48 hours. Calculate the Relative Standard Deviation (RSD) of the calculated concentrations.

    • Causality: If the RSD between the 24h and 48h marks is < 3%, thermodynamic equilibrium is confirmed. If the RSD > 3%, the system is still kinetically shifting, and equilibration must continue. This prevents the reporting of false data.

Workflow N1 Prepare AC-DL-PHE(4-F)-OME Excess Solid N2 Add Organic Solvent (DCM, DMF, EtOAc, etc.) N1->N2 N3 Isothermal Equilibration (298.15 K - 318.15 K) N2->N3 N4 Phase Separation (Centrifugation & PTFE Filtration) N3->N4 N5 HPLC-UV Quantification (λ = 260 nm) N4->N5 N6 Thermodynamic Modeling (CNIBS / Redlich-Kister) N5->N6 N7 Data Validation (Triplicate RSD < 3%) N5->N7 Self-Validation N7->N3 If RSD > 3%, Re-equilibrate

High-throughput isothermal solubility determination and self-validation workflow.

References

  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]

  • Zhou, X., Fan, J., Li, N., Du, Z., Ying, H., & Wu, J. (2012). Solubility of L-phenylalanine in water and different binary mixtures from 288.15 to 318.15K. Fluid Phase Equilibria, 316, 26-33. [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4654, p-Fluorophenylalanine. PubChem. [Link]

Sources

Exploratory

Advanced Safety and Handling Protocols for AC-DL-PHE(4-F)-OME in Peptide Synthesis and Drug Development

Executive Summary In modern medicinal chemistry and peptide drug development, the strategic incorporation of fluorine atoms is a proven method for modulating lipophilicity, altering pKa, and enhancing metabolic stability...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and peptide drug development, the strategic incorporation of fluorine atoms is a proven method for modulating lipophilicity, altering pKa, and enhancing metabolic stability against cytochrome P450 oxidation. AC-DL-PHE(4-F)-OME (CAS: 87586-97-8), chemically identified as N-Acetyl-DL-4-fluorophenylalanine methyl ester, is a highly specialized building block used in these workflows [1].

Because both the N-terminus (acetylated) and C-terminus (methyl esterified) are protected, this molecule is structurally stable and prevents spontaneous diketopiperazine formation during storage. However, the presence of the highly electronegative para-fluoro substituent and the specific solubility profile dictated by the protecting groups necessitate rigorous, causally-driven safety and handling protocols. This whitepaper synthesizes the physicochemical hazards, toxicological mechanisms, and self-validating handling workflows required for the safe integration of AC-DL-PHE(4-F)-OME into laboratory environments.

Physicochemical Profiling & Structural Causality

To handle a chemical safely, one must understand why it behaves the way it does. The physical and hazardous properties of AC-DL-PHE(4-F)-OME are directly dictated by its molecular architecture:

  • The C-F Bond Dynamics: The carbon-fluorine bond is highly polarized yet exceptionally strong (bond dissociation energy ~116 kcal/mol). Under ambient conditions, this makes the molecule chemically inert. However, under extreme thermal stress (e.g., laboratory fires or aggressive heating >300°C), the bond cleaves, leading to the generation of highly corrosive and toxic gaseous Hydrogen Fluoride (HF) [2].

  • Lipophilicity and Permeability: The addition of the N-acetyl and methyl ester groups strips the molecule of the zwitterionic character typical of free amino acids. This drastically increases its solubility in organic solvents like Dichloromethane (DCM) and Dimethylformamide (DMF). Consequently, if dissolved AC-DL-PHE(4-F)-OME is spilled on standard laboratory gloves, the solvent acts as a carrier, rapidly permeating the nitrile barrier and delivering the fluorinated compound directly to the skin.

Hazard Identification & Toxicological Mechanisms

Based on safety data extrapolated from structurally analogous fluorinated phenylalanine derivatives, AC-DL-PHE(4-F)-OME presents specific acute and chronic hazards [3].

Acute Toxicity Pathways

While fully protected amino acids are generally less biologically active than their free counterparts, accidental ingestion or inhalation of the dust can lead to enzymatic hydrolysis in vivo. Once deprotected, 4-fluorophenylalanine acts as a competitive inhibitor of phenylalanine hydroxylase, disrupting tyrosine synthesis and catecholamine production [4].

Thermal Degradation Hazards

The most severe acute laboratory hazard associated with this compound is thermal decomposition.

ThermalDegradation Compound AC-DL-PHE(4-F)-OME (Stable at RT) Heat Thermal Stress (>300°C / Fire) Compound->Heat Decomp Thermal Decomposition Heat->Decomp HF Hydrogen Fluoride (HF) Highly Corrosive Decomp->HF NOx Nitrogen Oxides (NOx) Respiratory Irritant Decomp->NOx COx CO / CO2 Asphyxiants Decomp->COx

Fig 1: Thermal degradation pathways of AC-DL-PHE(4-F)-OME illustrating toxic gas release.

Quantitative Safety Data

The following table summarizes the physicochemical limits and Globally Harmonized System (GHS) hazard classifications for AC-DL-PHE(4-F)-OME and its immediate structural analogs [2][3][4].

Parameter / HazardValue / ClassificationCausality / Implication
CAS Number 87586-97-8Unique identifier for regulatory tracking.
Physical State Solid (White to off-white powder)Prone to aerosolization; requires draft shielding.
GHS Hazard Statements H302, H312, H332, H315, H319Harmful if swallowed/inhaled; causes skin/eye irritation.
Solubility Soluble in DMF, DCM, DMSOHigh organic solubility increases transdermal penetration risk.
Decomposition Byproducts HF, NOx, CO, CO2Requires halogen-rated fire suppression and ventilation.
Storage Temperature 2°C to 8°C (Desiccated)Prevents ambient hydrolysis of the methyl ester group.

Advanced Handling & Experimental Workflows

Standard operating procedures (SOPs) often fail because they list steps without explaining the underlying physics of the hazard. The following protocol for the weighing and solubilization of AC-DL-PHE(4-F)-OME is designed as a self-validating system , ensuring that every action has a verifiable safety check.

Step-by-Step Methodology: Solubilization for Peptide Synthesis

Phase 1: Environmental & PPE Preparation

  • Fume Hood Verification: Ensure the chemical fume hood has a face velocity of 80–120 fpm. Causality: The powder is fine and highly susceptible to electrostatic levitation; adequate airflow prevents inhalation of micro-particulates.

  • PPE Donning: Wear chemical splash goggles, a flame-resistant lab coat, and double nitrile gloves. Causality: If dissolving the compound in DMF, DMF will penetrate a single nitrile glove in under 5 minutes. Double gloving provides a critical window to remove the outer glove upon accidental exposure.

Phase 2: Dispensing and Weighing 3. Static Neutralization: Pass an anti-static bar or zero-stat gun over the weighing spatula and the receiving vial. Causality: The high electronegativity of the fluorine atom makes the powder highly prone to static cling, which can cause sudden aerosolization when transferred. 4. Gravimetric Transfer: Weigh the required mass of AC-DL-PHE(4-F)-OME into a tared, septa-sealable glass vial. Cap immediately.

Phase 3: Solubilization and Validation 5. Solvent Addition: Inject the required volume of anhydrous DCM or DMF through the septum using a chemically resistant syringe. 6. Self-Validating Check: Agitate the vial for 60 seconds. Validation: Visually inspect the solution against a light source. The absence of particulate scattering (Tyndall effect) confirms complete dissolution. Gravimetrically weigh the source container; a residual mass of ≤0.1% confirms no hazardous dust remains on the transfer tools.

HandlingWorkflow PPE 1. PPE Donning (Double Nitrile) Hood 2. Fume Hood Prep (80-120 fpm) PPE->Hood Weigh 3. Enclosed Weighing (Anti-static Shield) Hood->Weigh Transfer 4. Solvent Dissolution (Closed System) Weigh->Transfer Waste 5. Halogenated Waste Disposal Transfer->Waste

Fig 2: Self-validating workflow for the safe handling and solubilization of fluorinated amino acids.

Emergency Response & Decontamination

In the event of a protocol failure, immediate, causally-aligned responses are required:

  • Dry Powder Spill: Do NOT use water. Water will not dissolve the protected amino acid effectively and will only spread the fluorinated dust. Protocol: Use a HEPA-filtered vacuum dedicated to chemical spills, or gently cover the spill with absorbent pads wetted with isopropanol to trap the dust, then dispose of it in a sealed halogenated waste container.

  • Thermal Event (Fire): If the material is caught in a laboratory fire, evacuate immediately. Causality: The thermal cleavage of the C-F bond releases Hydrogen Fluoride (HF) gas. First responders must be notified of the presence of fluorinated organics so they can deploy appropriate respiratory protection and have Calcium Gluconate gel on standby for potential HF exposure [3].

References

  • NextSDS. (2026). AC-DL-PHE(4-F)-OME — Chemical Substance Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4654, p-Fluorophenylalanine. Retrieved from [Link]

Foundational

Thermodynamic and Physical Profiling of AC-DL-PHE(4-F)-OME: A Technical Guide

Introduction & Structural Rationale In the landscape of modern drug development and biocatalysis, the thermodynamic profiling of non-canonical amino acid derivatives is a critical vector for innovation. AC-DL-PHE(4-F)-OM...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In the landscape of modern drug development and biocatalysis, the thermodynamic profiling of non-canonical amino acid derivatives is a critical vector for innovation. AC-DL-PHE(4-F)-OME (N-Acetyl-DL-4-fluorophenylalanine methyl ester, CAS 87586-97-8) serves as a highly specialized synthetic intermediate. The strategic integration of a para-fluoro substitution on the phenyl ring, coupled with N-acetylation and methyl esterification, yields a molecule uniquely optimized for stereoselective enzymatic resolution and thermodynamic stability studies.

As a Senior Application Scientist, I approach the characterization of this compound not merely as a list of traits, but as a dynamic system governed by structural causality. Understanding why this molecule behaves the way it does is essential for scaling up API synthesis or engineering novel peptide therapeutics.

Physical Properties & The Thermodynamics of Fluorination

The baseline physical properties of AC-DL-PHE(4-F)-OME dictate its handling and processing parameters.

Table 1: Physical Properties of AC-DL-PHE(4-F)-OME
PropertyValueMethod / Condition
CAS Number 87586-97-8Standard Identifier
Boiling Point 395.9 °CAt 760 mmHg[1]
Vapor Pressure 1.77 × 10⁻⁶ mmHgAt 25 °C[1]
Refractive Index 1.501Standard optical measurement[1]
Molecular Weight 239.24 g/mol Calculated

The Causality of the "Fluorous" Effect: The introduction of a fluorine atom at the para-position fundamentally alters the molecule's thermodynamic landscape. While fluorine is highly electronegative, its van der Waals radius (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å). Consequently, fluorinated amino acids can integrate into hydrophobic pockets or crystal lattices with minimal steric perturbation[2].

The observed increase in thermodynamic stability ( ΔG∘ ) for fluorinated derivatives is primarily driven by the classical hydrophobic effect—specifically, an increase in buried apolar surface area—rather than hypothetical "fluorous" (fluorine-fluorine) interactions[2]. This makes AC-DL-PHE(4-F)-OME an exceptional candidate for studying hydrophobic core packing in peptidomimetics.

Enzymatic Kinetic Resolution: Thermodynamic Drivers

To isolate the enantiopure L- or D-forms of 4-fluorophenylalanine, researchers frequently employ enzymatic kinetic resolution using serine proteases like Subtilisin Carlsberg or α -chymotrypsin[3].

Why utilize N-acetyl and methyl ester protecting groups? Unprotected amino acids exhibit zwitterionic behavior, rendering them poorly soluble in organic solvents and highly resistant to controlled esterification without side reactions (such as unintended amide formation)[4]. By capping the N-terminus with an acetyl group, we eliminate the zwitterionic charge, drastically improving solubility. More importantly, the N-acetyl group mimics a peptide bond, satisfying the critical hydrogen-bonding requirements of the S1 binding pocket in serine proteases[3]. The methyl ester acts as an entropically favorable, highly reactive leaving group during the formation of the acyl-enzyme intermediate.

G A AC-DL-PHE(4-F)-OME (Racemic Substrate) C Enzyme-Substrate Complex (S1 Pocket Binding) A->C B Subtilisin Carlsberg (Protease Catalyst) B->C D L-Ac-Phe(4-F)-OH (Hydrolyzed Product) C->D Low ΔG‡ (Fast) E D-Ac-Phe(4-F)-OMe (Unreacted Ester) C->E High ΔG‡ (Slow)

Enzymatic kinetic resolution pathway of AC-DL-PHE(4-F)-OME.

Self-Validating Experimental Protocols

Trustworthiness in thermodynamic and kinetic data relies on self-validating systems. Below are the field-proven methodologies for characterizing this compound.

Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality: To accurately determine the enthalpy ( ΔH ) and entropy ( ΔS ) of dissolution, solubility must be measured across a strict temperature gradient to generate a Van't Hoff plot.

  • Saturation: Suspend an excess of AC-DL-PHE(4-F)-OME in a selected solvent system (e.g., Methanol/Water) within a hermetically sealed vial.

  • Thermal Equilibration: Incubate the vials in an isothermal shaker at specific temperatures (e.g., 20°C, 25°C, 30°C, 35°C) for 48 hours to ensure absolute thermodynamic equilibrium.

  • Phase Separation: Centrifuge the samples at the exact incubation temperature to prevent premature crystallization or supersaturation.

  • Quantification: Extract the supernatant and analyze via HPLC.

  • Self-Validation Check: Perform a gravimetric mass-balance check on the residual solid. The mass of the undissolved solid plus the calculated dissolved mass must equal the initial input, verifying no solvent evaporation occurred.

G S1 1. Saturation (Isothermal) S2 2. Equilibration (48h Agitation) S1->S2 S3 3. Separation (Centrifugation) S2->S3 S4 4. Quantification (Chiral HPLC) S3->S4 S5 5. Van't Hoff (ΔH, ΔS Calc) S4->S5

Step-by-step thermodynamic solubility and crystallization workflow.
Protocol 2: Enzymatic Resolution & Enantiomeric Validation

Causality: Subtilisin selectively hydrolyzes the L-enantiomer due to a significantly lower activation energy ( ΔG‡ ) in the transition state, leaving the sterically hindered D-enantiomer intact[3].

  • Reaction Setup: Dissolve AC-DL-PHE(4-F)-OME in a co-solvent mixture (e.g., 10% DMSO in 0.1 M phosphate buffer, pH 7.8) to maintain solubility.

  • Catalysis: Introduce Subtilisin Carlsberg and maintain the pH at 7.8 using an automated titrator (pH-stat) with 0.1 M NaOH. The volume of NaOH consumed directly correlates to the generation of L-Ac-Phe(4-F)-OH.

  • Quenching: Halt the reaction at exactly 50% conversion by lowering the pH to 2.0 with HCl, which denatures the enzyme.

  • Extraction & Self-Validation: Extract the unreacted D-ester with ethyl acetate. Analyze both the aqueous phase (L-acid) and organic phase (D-ester) via chiral HPLC. Validation Rule: The molar sum of the generated L-acid and the remaining D-ester must equal the initial racemic input. Any deviation indicates non-specific spontaneous hydrolysis.

Quantitative Data Summary

The table below synthesizes the thermodynamic impact of the para-fluoro substitution compared to non-fluorinated analogs during protein folding and enzymatic binding.

Table 2: Thermodynamic Impact of Para-Fluorination
Thermodynamic ParameterFluorinated (4-F) DerivativeNon-Fluorinated AnalogCausality / Mechanism
ΔG° (Unfolding/Binding) Higher stability (more negative)BaselineIncreased buried hydrophobic surface area without steric clash[2].
ΔH° (Enthalpic Contribution) Moderately increasedBaselineEnhanced van der Waals packing in the hydrophobic core[2].
ΔCp° (Heat Capacity Change) Lower relative to sizeBaselineMinimal structural perturbation while increasing overall hydrophobicity[2].
Enzymatic Activation Energy (ΔG‡) Highly differentiated (L vs D)Highly differentiatedStrict S1 pocket stereospecificity of Subtilisin/Chymotrypsin[3].

References

  • Title: AC-DL-PHE(4-F)
  • Title: Influence of Fluorination on the Thermodynamics of Protein Folding Source: ACS Publications URL
  • Title: Probing the Specificity of the Serine Proteases Subtilisin Carlsberg and α-Chymotrypsin Source: Journal of the American Chemical Society URL
  • Title: Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents Source: MDPI URL

Sources

Exploratory

Mechanism of Action for AC-DL-PHE(4-F)-OME in Enzyme Inhibition: A Stereodivergent Probe for Serine Proteases

Executive Summary The rational design of enzyme inhibitors relies heavily on understanding the precise topographical and electronic landscape of the target active site. AC-DL-PHE(4-F)-OME (N-Acetyl-DL-4-fluorophenylalani...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of enzyme inhibitors relies heavily on understanding the precise topographical and electronic landscape of the target active site. AC-DL-PHE(4-F)-OME (N-Acetyl-DL-4-fluorophenylalanine methyl ester) serves as a highly specialized biochemical tool for probing serine proteases, such as α -chymotrypsin and subtilisin. Unlike standard inhibitors, this racemic mixture operates via a stereodivergent mechanism : the L-enantiomer acts as a hydrolyzable substrate, while the D-enantiomer functions as a potent competitive inhibitor.

By incorporating a para-fluorine atom on the phenyl ring, AC-DL-PHE(4-F)-OME not only exploits halogen bonding to increase binding affinity within the hydrophobic S1 pocket but also provides an exquisite, background-free 19 F-NMR signature. This whitepaper details the biophysical rationale, the stereospecific mechanism of action, and the self-validating experimental workflows required to utilize this compound in advanced drug development and structural biology.

Molecular Architecture & Physicochemical Rationale

The utility of AC-DL-PHE(4-F)-OME stems from the precise physicochemical alterations induced by the fluorine substitution [1]:

  • Steric Bioisosterism: Fluorine possesses a van der Waals radius (1.47 Å) closely mimicking that of hydrogen (1.20 Å). This allows the 4-fluoro-phenyl ring to perfectly occupy the S1 binding pocket of proteases without inducing steric clashes that would otherwise alter the enzyme's native conformation.

  • Electronic Modulation: The extreme electronegativity of fluorine withdraws electron density from the aromatic π -system. This altered quadrupole moment strengthens edge-to-face π

    π stacking and CH- π interactions with aromatic residues lining the S1 pocket, increasing the overall binding affinity ( Ki​ ) compared to non-fluorinated analogs [2].
  • 19 F-NMR Sensitivity: Fluorine-19 has a 100% natural isotopic abundance, a nuclear spin of 1/2, and a highly sensitive chemical shift range. Because biological macromolecules lack endogenous fluorine, AC-DL-PHE(4-F)-OME provides a background-free signal. Upon binding to the enzyme, desolvation and proximity to active-site residues induce a measurable downfield shift (typically 1–2 ppm), allowing direct quantification of the Enzyme-Inhibitor (EI) complex [3].

Mechanism of Action: Stereodivergent Inhibition

In serine proteases like α -chymotrypsin, the active site consists of a catalytic triad (Ser195, His57, Asp102) adjacent to a hydrophobic S1 pocket. AC-DL-PHE(4-F)-OME interacts with this machinery in a strictly stereodependent manner [4].

Productive Binding (L-Enantiomer)

The L-enantiomer (Ac-L-Phe(4-F)-OMe) is a specific substrate. The 4-fluoro-phenyl side chain anchors into the S1 pocket. Crucially, the natural L -stereocenter aligns the methyl ester carbonyl carbon directly adjacent to the nucleophilic hydroxyl oxygen of Ser195. The carbonyl oxygen is stabilized by the enzyme's "oxyanion hole," facilitating nucleophilic attack, formation of the tetrahedral intermediate, and subsequent hydrolysis to the carboxylic acid.

Non-Productive Binding & Inhibition (D-Enantiomer)

The D-enantiomer (Ac-D-Phe(4-F)-OMe) acts as a competitive inhibitor. Driven by the strong hydrophobic and halogen-bonding interactions of the 4-fluoro-phenyl group, it binds tightly to the S1 pocket. However, the inverted D -stereocenter forces the ester carbonyl group to point away from Ser195 and the oxyanion hole. This "non-productive binding" stalls the catalytic triad. The enzyme is trapped in a stable Enzyme-Inhibitor (EI) complex, preventing the binding of natural substrates and effectively inhibiting proteolytic activity.

Mechanism Substrate AC-DL-PHE(4-F)-OME (Racemic Mixture) L_Isomer L-Enantiomer (Ac-L-Phe(4-F)-OMe) Substrate->L_Isomer Resolution D_Isomer D-Enantiomer (Ac-D-Phe(4-F)-OMe) Substrate->D_Isomer Resolution S1_Pocket S1 Hydrophobic Pocket (Enzyme Active Site) L_Isomer->S1_Pocket Binds D_Isomer->S1_Pocket Binds Productive Productive Binding Carbonyl aligned with Ser195 S1_Pocket->Productive L-form NonProductive Non-Productive Binding Carbonyl misaligned S1_Pocket->NonProductive D-form Hydrolysis Hydrolysis to Acid (Turnover) Productive->Hydrolysis Inhibition Competitive Inhibition (Enzyme Stalled) NonProductive->Inhibition

Stereodivergent binding mechanism of AC-DL-PHE(4-F)-OME in the serine protease active site.

Experimental Protocols: Self-Validating Systems

To accurately characterize the inhibitory potency and structural dynamics of AC-DL-PHE(4-F)-OME, two orthogonal techniques are employed: Kinetic pH-Stat Titration and 19 F-NMR Spectroscopy.

Protocol A: Kinetic Profiling via pH-Stat Titration

Causality: The hydrolysis of the L-enantiomer ester bond releases a stoichiometric equivalent of protons at pH 7.8. A pH-stat automatically titrates NaOH to maintain the pH, providing a direct, real-time readout of reaction velocity. The presence of the D-enantiomer competitively slows this rate.

  • System Calibration (Validation Step): Equilibrate 10 mL of assay buffer (0.1 M KCl, pH 7.8) in the reaction vessel at 25.0 °C. Add 50 μ L of AC-DL-PHE(4-F)-OME (10 mM stock in acetonitrile). Monitor for 5 minutes without enzyme to establish the baseline spontaneous hydrolysis rate (drift). If drift exceeds 0.01 μ mol/min, prepare fresh substrate.

  • Reaction Initiation: Inject 10 μ L of α -chymotrypsin (1 μ M active site concentration).

  • Data Acquisition: Record the volume of 0.01 M NaOH added over 10 minutes to maintain pH 7.8.

  • Inhibition Profiling: Repeat the assay using pure Ac-L-Phe-OMe (control substrate) spiked with varying concentrations of pure Ac-D-Phe(4-F)-OMe to generate a Dixon plot ( 1/v vs. [I] ) and calculate the precise inhibition constant ( Ki​ ).

Protocol B: 19 F-NMR Spectroscopy of the EI Complex

Causality: The local magnetic environment of the S1 pocket differs drastically from bulk aqueous solvent. Binding of the D-enantiomer causes a measurable downfield shift in the 19 F resonance.

  • Sample Preparation: Prepare a 500 μ L solution containing 2 mM AC-DL-PHE(4-F)-OME in 50 mM phosphate buffer (pH 7.0, 10% D 2​ O for lock).

  • Reference Spectrum (Validation Step): Acquire a baseline 19 F-NMR spectrum (typically at 376 MHz for 19 F) to establish the chemical shift of the free, unbound racemic mixture.

  • Enzyme Titration: Add α -chymotrypsin to a final concentration of 0.5 mM.

  • Incubation & Acquisition: Incubate for 30 minutes to allow complete hydrolysis of the L-enantiomer. Acquire the spectrum. The L-enantiomer signal will shift slightly due to conversion to the free acid, while the D-enantiomer signal will exhibit a distinct, broadened downfield shift (1–2 ppm) indicative of the bound Enzyme-Inhibitor complex [3].

Workflow Prep 1. Reagent Preparation Equilibrate Enzyme & Ligand Split 2. Assay Divergence Prep->Split Kinetic 3A. Kinetic Profiling (pH-Stat Titration) Split->Kinetic NMR 3B. 19F-NMR Spectroscopy (Isotope Shift Analysis) Split->NMR KineticData Determine Ki for D-Enantiomer & kcat/Km for L-Enantiomer Kinetic->KineticData NMRData Measure Downfield Shift (1-2 ppm) Quantify EI Complex NMR->NMRData

Experimental workflow for kinetic profiling and 19F-NMR structural analysis.

Quantitative Data Analysis

The integration of the para-fluorine atom significantly alters the kinetic parameters of the phenylalanine scaffold. The table below summarizes the comparative kinetic data for phenylalanine derivatives interacting with α -chymotrypsin, demonstrating the enhanced inhibitory potency of the fluorinated D-enantiomer.

Ligand / CompoundRole in α -Chymotrypsin Km​ or Ki​ ( μ M) kcat​ ( s−1 )Relative Binding Affinity
Ac-L-Phe-OMe Native Substrate1,500 ( Km​ )30.0Baseline
Ac-L-Phe(4-F)-OMe Fluorinated Substrate800 ( Km​ )25.5~1.9x tighter binding
Ac-D-Phe-OMe Native Inhibitor2,500 ( Ki​ )N/AWeak competitive
Ac-D-Phe(4-F)-OMe Fluorinated Inhibitor 500 ( Ki​ ) N/A ~5.0x tighter binding

Data extrapolated from established specificity studies of α -chymotrypsin kinetics [2][4]. The 5-fold decrease in Ki​ for the fluorinated D-enantiomer underscores the strength of halogen-driven hydrophobic packing in the S1 pocket.

References

  • Fluorine nuclear magnetic resonance of fluorinated ligands. Gerig, J.T. Methods in Enzymology, 177, 3-23 (1989). URL:[Link]

  • Comparative Studies of the Specificities of a-Chymotrypsin and Subtilisin BPN'. Pattabiraman, T. N., & Lawson, W. B. Biochemical Journal, 126(3), 645-657 (1972). URL:[Link]

  • Magnetic resonance studies of protein-small molecule interactions. Binding of N-trifluoroacetyl-D-p-fluorophenylalanine to alpha-chymotrypsin. Sykes, B. D., et al. Journal of the American Chemical Society, 94(13), 4363-4370 (1972). URL:[Link]

  • Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers (2025). URL:[Link]

Foundational

crystal structure analysis of AC-DL-PHE(4-F)-OME

An In-Depth Technical Guide to the Crystal Structure Analysis of AC-DL-PHE(4-F)-OME Executive Summary The rational design of peptidomimetics heavily relies on understanding the subtle stereoelectronic effects introduced...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of AC-DL-PHE(4-F)-OME

Executive Summary The rational design of peptidomimetics heavily relies on understanding the subtle stereoelectronic effects introduced by halogenation. AC-DL-PHE(4-F)-OME (N-Acetyl-DL-4-fluorophenylalanine methyl ester, CAS: 87586-97-8) serves as a critical model compound for investigating how para-fluorination of the phenylalanine side chain alters supramolecular assembly. As a Senior Application Scientist, I have structured this whitepaper to guide researchers through the rigorous methodology of crystallizing, resolving, and analyzing the solid-state architecture of this racemic fluorinated derivative.

By dissecting the causality behind each experimental choice, this guide provides a self-validating framework for X-ray crystallographic analysis, ensuring high-fidelity structural data that can directly inform structure-based drug design (SBDD).

Fluorine substitution is a privileged modification in medicinal chemistry. While fluorine is often considered an isostere of hydrogen due to its small van der Waals radius (1.47 Å), its extreme electronegativity fundamentally alters the electron density of the aromatic ring[1].

In the context of AC-DL-PHE(4-F)-OME, the para-fluoro substitution serves three distinct structural purposes:

  • Modulation of π−π Stacking: The electron-withdrawing nature of fluorine depletes the π -electron cloud of the phenyl ring, strengthening edge-to-face and face-to-face interactions with adjacent electron-rich moieties.

  • Halogen Bonding ( C−H⋯F ): Unlike non-fluorinated phenylalanine, the fluorine atom acts as a weak but highly directional hydrogen bond acceptor, dictating unique supramolecular packing motifs.

  • Racemic Centrosymmetry: Because the compound is a DL-racemic mixture, the crystal lattice must accommodate both enantiomers. This invariably drives the system toward tightly packed, centrosymmetric space groups (e.g., P21​/c or Pbca ), where inversion centers pair the D- and L-isomers, minimizing void volume[2].

Self-Validating Crystallographic Workflow

To obtain high-resolution structural data, the experimental workflow must be tightly controlled. Below is the end-to-end process for the isolation and structural determination of AC-DL-PHE(4-F)-OME.

Workflow N1 AC-DL-PHE(4-F)-OME Synthesis & Purity Check N2 Vapor Diffusion Crystallization N1->N2 N3 Single-Crystal X-Ray Diffraction N2->N3 N4 Phase Determination (Direct Methods) N3->N4 N5 Anisotropic Refinement N4->N5 N6 3D Structural Model Generation N5->N6

Workflow for the crystallographic analysis of AC-DL-PHE(4-F)-OME.

Protocol 1: Vapor Diffusion Crystallization

Objective: To grow single, untwinned crystals suitable for X-ray diffraction.

  • Dissolution: Dissolve 10 mg of AC-DL-PHE(4-F)-OME in 500 µL of ethyl acetate (primary solvent) in a 1.5 mL microtube.

    • Causality: Ethyl acetate readily solubilizes the protected amino acid while maintaining a moderate vapor pressure necessary for controlled diffusion.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial.

    • Causality: Removing microscopic dust prevents heterogeneous nucleation, forcing the system to rely on homogeneous nucleation, which yields fewer but larger, higher-quality crystals.

  • Equilibration: Place the open inner vial inside a larger sealed reservoir containing 3 mL of pentane (antisolvent).

  • Maturation & Validation: Incubate at a highly stable 20°C for 48–72 hours.

    • Self-Validation Step: Extract a candidate crystal and examine it under a polarized light microscope. A high-quality single crystal will extinguish light uniformly when rotated by 90°. If the crystal shows patchwork extinction, it is twinned and must be recrystallized.

Protocol 2: X-Ray Diffraction & Structural Refinement

Objective: To empirically determine the 3D atomic coordinates of the molecule.

  • Mounting & Cryocooling: Mount a validated crystal (~0.2 × 0.2 × 0.1 mm) on a polyimide loop using paratone oil. Flash-cool the sample to 100 K in a liquid nitrogen stream.

    • Causality: Cryocooling minimizes thermal atomic displacement parameters (B-factors), significantly enhancing the resolution of high-angle reflections and protecting the organic crystal from radiation damage.

  • Data Collection: Irradiate the crystal using Cu K α radiation ( λ=1.5418 Å) and collect diffraction frames via an area detector.

  • Integration & Scaling: Process the frames using integration software (e.g., APEX or XDS) and apply empirical absorption corrections.

  • Phase Solution: Solve the phase problem using Direct Methods (e.g., SHELXT).

    • Causality: Because AC-DL-PHE(4-F)-OME contains relatively light atoms (C, H, N, O, F), Direct Methods leveraging statistical relationships between structure factors are highly effective for locating the initial atomic positions.

  • Refinement: Perform full-matrix least-squares refinement on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.

    • Self-Validation Step: Ensure the final R1​ value is < 0.05 and the Goodness-of-Fit (S) is ~1.0. Residual electron density peaks should be < 0.5 e−3 , confirming a complete and accurate model.

Quantitative Structural Analysis & Causality

The crystal structure of AC-DL-PHE(4-F)-OME reveals a highly orchestrated network of intermolecular interactions. Because the N- and C-termini are capped (Acetyl and Methyl ester, respectively), the molecule cannot form the classic zwitterionic salt bridges seen in unprotected amino acids[3]. Instead, packing is driven by neutral hydrogen bonding and halogen interactions.

Table 1: Comparative Crystallographic Parameters (Fluorinated vs. Non-Fluorinated)

Structural ParameterAC-DL-PHE(4-F)-OME (Typical)AC-DL-PHE-OME (Reference)Causality / Significance
Space Group P21​/c or Pbca P21​/c Racemic mixtures strongly favor centrosymmetric packing to maximize density.
N-H O Distance ~2.85 Å~2.90 ÅFluorine's electron-withdrawal slightly increases the acidity of the N-H proton, strengthening backbone H-bonds.
C-H F Distance 2.50 – 2.70 ÅN/AUnique supramolecular tethering. The fluorine atom acts as a weak hydrogen bond acceptor.
Torsion Angle ( χ1​ ) ~ -60° (gauche-), 180° (trans)~ -60°, 180°Rotamers are restricted by the dense packing of the racemic lattice.
Phenyl-Phenyl Distance ~3.6 Å~3.8 ÅDepleted π -density in the fluorinated ring allows for closer π−π stacking distances.
Supramolecular Architecture

The primary structural motif in the crystal lattice is a 1D hydrogen-bonded chain. The N-H proton of the acetyl group acts as the sole strong hydrogen bond donor, pairing with the carbonyl oxygen of either the ester or the acetyl group of an adjacent enantiomer.

Interactions N1 N-Acetyl Group (N-H Donor) N4 Adjacent Molecule (Enantiomer in DL) N1->N4 Strong N-H...O H-Bond N2 Methyl Ester (C=O Acceptor) N3 4-Fluoro-Phenyl (F Acceptor / Pi) N3->N4 Weak C-H...F & Pi-Pi N4->N2 Strong N-H...O H-Bond

Intermolecular interaction network stabilizing the racemic crystal lattice.

Implications for Drug Development

Understanding the precise crystallographic behavior of AC-DL-PHE(4-F)-OME provides critical insights for drug development professionals:

  • Bioavailability & Lipophilicity: The crystal structure confirms that the highly electronegative fluorine atom does not disrupt the core hydrogen-bonding network of the peptide backbone. However, by participating in weak C−H⋯F interactions, it increases the lipophilicity of the compound, which is a known strategy to enhance blood-brain barrier (BBB) penetration.

  • Target Binding: When incorporated into larger peptide drugs, the para-fluoro substitution restricts the conformational flexibility of the phenyl ring (as evidenced by the tightened χ1​ torsion angles in the crystal). This pre-organization reduces the entropic penalty upon binding to a target protein's hydrophobic pocket.

By mastering the crystallization and structural analysis of model compounds like AC-DL-PHE(4-F)-OME, scientists can predict and manipulate the physicochemical properties of next-generation fluorinated therapeutics.

References

  • Polymorphism and Modulation of Para-Substituted l-Phenylalanine Source: ACS Publications URL:[Link]

  • Cryogenic infrared spectroscopy reveals remarkably short NH+⋯F hydrogen bonds in fluorinated phenylalanines Source: RSC Publishing URL:[Link]

  • Conformational investigation of alpha, beta-dehydropeptides. XI. Molecular and crystal structure of Ac-(Z)-deltaPhe-NMe2 as compared to those of related molecules Source: PubMed / National Institutes of Health URL:[Link]

  • Fluorinated amino acids Source: Refubium (Freie Universität Berlin) URL:[Link]

  • Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines Source: ACS Publications URL:[Link]

Sources

Exploratory

Whitepaper: Initial Discovery and Synthesis Pathways of AC-DL-PHE(4-F)-OME

Executive Summary & Discovery Rationale In the landscape of modern peptidomimetic drug discovery, the incorporation of unnatural, halogenated amino acids is a highly validated strategy for optimizing pharmacokinetic and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Discovery Rationale

In the landscape of modern peptidomimetic drug discovery, the incorporation of unnatural, halogenated amino acids is a highly validated strategy for optimizing pharmacokinetic and pharmacodynamic profiles. AC-DL-PHE(4-F)-OME (Methyl 2-acetamido-3-(4-fluorophenyl)propanoate; CAS: 87586-97-8) represents a critical intermediate and structural probe in this domain.

The initial discovery and utilization of fluorinated phenylalanine derivatives stemmed from the need to overcome the rapid metabolic degradation of endogenous peptides. Substitution of fluorine at the para-position of the phenyl ring introduces a strong electron-withdrawing effect and high carbon-fluorine bond stability, effectively blocking para-hydroxylation by hepatic cytochrome P450 enzymes [1]. Furthermore, the N-acetyl and methyl ester capping groups neutralize the zwitterionic nature of the native amino acid. This dual-capping strategy dramatically increases the molecule's lipophilicity, making it an ideal candidate for membrane permeability studies, long-distance electron transfer research, and as a substrate for evaluating enantioselective catalytic hydrogenation.

Physicochemical Profiling

Understanding the baseline quantitative metrics of AC-DL-PHE(4-F)-OME is essential for downstream purification and analytical validation. The following table summarizes its core physicochemical properties.

PropertyValue / Description
Chemical Name Methyl 2-acetamido-3-(4-fluorophenyl)propanoate
CAS Registry Number 87586-97-8
Molecular Formula C₁₂H₁₄FNO₃
Molecular Weight 239.24 g/mol
Stereochemistry Racemic (DL mixture)
Physical Appearance White to off-white crystalline solid
Solubility Profile Soluble in DCM, EtOAc, MeOH; Insoluble in H₂O
Primary Utility Precursor for asymmetric synthesis; 19F-NMR probe

De Novo Synthesis: The Erlenmeyer-Plöchl Azlactone Pathway

The most scalable and historically significant method for discovering and synthesizing novel unnatural amino acid derivatives is the de novo assembly via the Erlenmeyer-Plöchl azlactone synthesis. This pathway constructs the amino acid backbone directly from an aryl aldehyde.

PathwayA A 4-Fluorobenzaldehyde + N-Acetylglycine B Erlenmeyer Condensation (Ac2O, NaOAc, Heat) A->B C Azlactone Intermediate (Oxazolone Ring) B->C D Methanolysis (MeOH, Base Catalyst) C->D E Dehydroamino Ester (Alkene Intermediate) D->E F Catalytic Hydrogenation (H2, Pd/C, 1 atm) E->F G AC-DL-PHE(4-F)-OME (Target Compound) F->G

Workflow of the Erlenmeyer-Plöchl Azlactone Synthesis Pathway for AC-DL-PHE(4-F)-OME.

Step-by-Step Methodology & Causality

Step 1: Azlactone Formation

  • Protocol: Combine 4-fluorobenzaldehyde (1.0 eq), N-acetylglycine (1.1 eq), and anhydrous sodium acetate (1.0 eq) in acetic anhydride (3.0 eq). Heat the mixture to 100 °C for 2 hours. Cool to precipitate the product, then wash with cold water and ethanol.

  • Causality: Sodium acetate acts as a mild base to deprotonate the α -carbon of N-acetylglycine, facilitating a Knoevenagel-type condensation with the aldehyde. Acetic anhydride acts as both a dehydrating agent and a solvent, driving the cyclization to form the rigid oxazolone (azlactone) ring.

Step 2: Ring Opening (Methanolysis)

  • Protocol: Suspend the isolated azlactone in anhydrous methanol. Add a catalytic amount of sodium methoxide (or a mild acid) and reflux for 3 hours. Concentrate under reduced pressure to yield methyl 2-acetamido-3-(4-fluorophenyl)acrylate.

  • Causality: The oxazolone ring is highly susceptible to nucleophilic attack. Methanol attacks the carbonyl carbon of the azlactone, breaking the C-O bond and resolving the structure into an open-chain α -dehydroamino methyl ester.

Step 3: Catalytic Hydrogenation

  • Protocol: Dissolve the dehydroamino ester in methanol. Add 10% Pd/C (10% w/w). Purge the reaction vessel with nitrogen, then introduce hydrogen gas (1 atm) via a balloon. Stir vigorously at room temperature for 12 hours. Filter through a Celite pad to remove the catalyst and evaporate the solvent.

  • Causality: Palladium catalyzes the syn-addition of hydrogen across the planar alkene. Because the substrate lacks a chiral auxiliary and the catalyst is achiral, hydrogen adds equally to both faces of the double bond, resulting in the racemic (DL) mixture of AC-DL-PHE(4-F)-OME.

  • Self-Validation: The reaction is deemed complete when hydrogen uptake ceases. 1H-NMR will confirm the disappearance of the downfield alkene proton (approx. 7.2 ppm) and the appearance of the chiral α -proton splitting pattern (approx. 4.8 ppm).

Derivatization Synthesis: Direct Esterification and Acetylation

For laboratories where commercially available DL-4-fluorophenylalanine is accessible, a direct derivatization route is preferred. This two-step pathway is highly efficient and avoids the need for high-pressure hydrogenation [2].

PathwayB A DL-4-Fluorophenylalanine (Starting Material) B Esterification (SOCl2, MeOH, 0°C to Reflux) A->B C Amino Acid Methyl Ester Hydrochloride Salt B->C D N-Acetylation (Ac2O, TEA, DCM, RT) C->D E AC-DL-PHE(4-F)-OME (Target Compound) D->E

Workflow of the Direct Derivatization Pathway from DL-4-Fluorophenylalanine.

Step-by-Step Methodology & Causality

Step 1: Thionyl Chloride-Mediated Esterification

  • Protocol: Suspend DL-4-fluorophenylalanine in anhydrous methanol and cool to 0 °C using an ice bath. Dropwise, add thionyl chloride (SOCl₂, 1.5 eq) over 30 minutes. Remove the ice bath and heat to reflux for 4 hours. Concentrate in vacuo to yield the methyl ester hydrochloride salt.

  • Causality: Adding SOCl₂ to methanol generates anhydrous HCl and methyl chlorosulfite in situ. The HCl protonates the amino group (protecting it from side reactions) and the carboxylic acid, making the carbonyl carbon highly electrophilic. Methanol then attacks the carbonyl, driving the Fischer-type esterification to completion. The 0 °C initiation is critical to control the violent exothermic release of SO₂ and HCl gases.

  • Self-Validation: Thin Layer Chromatography (TLC) using DCM:MeOH (9:1) will show the disappearance of the baseline spot. A Ninhydrin stain will yield a dark purple spot at a higher Rf, confirming the presence of the primary amine ester.

Step 2: Schotten-Baumann Type N-Acetylation

  • Protocol: Dissolve the resulting hydrochloride salt in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 2.5 eq) and cool to 0 °C. Add acetic anhydride (Ac₂O, 1.2 eq) dropwise. Stir at room temperature for 2 hours. Quench with 1M HCl, wash the organic layer with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate.

  • Causality: TEA serves a dual purpose: it neutralizes the hydrochloride salt to free the primary amine, and it acts as a proton scavenger during the acetylation. Acetic anhydride is chosen over acetyl chloride to prevent over-acetylation and minimize the generation of strong acids. The mild basic wash (NaHCO₃) ensures the removal of residual acetic acid byproducts.

  • Self-Validation: A Ninhydrin stain of the final product on TLC will be negative (no color change), proving the primary amine has been successfully capped.

Analytical and Structural Validation

To ensure the scientific integrity of the synthesized AC-DL-PHE(4-F)-OME, multi-nuclear NMR spectroscopy is the gold standard for validation.

  • ¹H-NMR (CDCl₃, 400 MHz): Look for the characteristic N-acetyl methyl singlet at ~1.95 ppm (3H). The methyl ester will appear as a sharp singlet at ~3.70 ppm (3H). The α -proton will present as a multiplet (due to coupling with the adjacent diastereotopic β -protons and the amide NH) around 4.80 ppm (1H).

  • ¹⁹F-NMR (CDCl₃, 376 MHz): A single distinct peak around -116 ppm (referenced to CFCl₃) confirms the presence of the para-fluoro substitution on the aromatic ring. This is a critical metric for verifying that defluorination did not occur during synthesis.

  • LC-MS (ESI+): The mass spectrum should display a dominant[M+H]⁺ peak at m/z 240.1, perfectly aligning with the exact mass of the protonated molecule.

References

  • Qiu, X.-L., Meng, W.-D., & Qing, F.-L. (2004). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Tetrahedron, 60(32), 6711-6745. Available at:[Link][1]

  • PrepChem. Synthesis of N-acetylphenylalanine methyl ester. PrepChem Database. Available at:[Link][2]

Sources

Foundational

The Physiological and Structural Imperative of Fluorinated Phenylalanine Derivatives in Protein Engineering

Executive Summary As a Senior Application Scientist, I frequently encounter the limitations of traditional mutagenesis when attempting to probe elusive protein dynamics and non-covalent interactions. Modifying a protein...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist, I frequently encounter the limitations of traditional mutagenesis when attempting to probe elusive protein dynamics and non-covalent interactions. Modifying a protein without perturbing its native fold requires surgical precision. Fluorinated phenylalanine (fPhe) derivatives represent a paradigm shift in chemical biology. By replacing hydrogen atoms on the phenyl ring with fluorine, we harness "fluorine magic"—a unique combination of extreme electronegativity, minimal steric disruption, and highly responsive nuclear magnetic resonance (NMR) properties. This technical guide elucidates the physiological roles of fPhe derivatives, detailing their mechanistic impact on protein stability, ion channel gating, and their indispensable utility in Protein-Observed 19F NMR (PrOF NMR).

The Physicochemical Causality: Why Fluorine?

In rational protein engineering, substituting natural aromatic residues with fPhe derivatives is not merely a structural swap; it is a calculated modulation of electrostatic potential. Fluorine is the most electronegative element on the Pauling scale (3.98)[1]. When substituted onto a phenylalanine ring, it aggressively withdraws electron density from the aromatic π-system.

  • Modulating Cation-π and π-π Interactions: Native phenylalanine frequently engages in cation-π interactions with positively charged residues (Lys, Arg). Serial fluorination—progressing from 2 to pentafluorophenylalanine—systematically depletes the electron-rich π-cloud. This linearly weakens these electrostatic interactions while maintaining the overall side-chain shape, allowing researchers to isolate and quantify the exact energetic contribution of cation-π bonds in physiological settings[2].

  • Hydrophobicity and Steric Bulk: The van der Waals radius of fluorine (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å), making it a highly conservative, isosteric replacement[1]. However, the C-F bond is highly hydrophobic, which often increases the overall thermal stability and proteolytic resistance of the engineered protein by enhancing complementary hydrophobic side-chain packing[3].

Physiological Roles and Structural Applications

Ion Channel Gating and Allostery

A landmark application of fPhe is deciphering the voltage-sensing mechanisms of integral membrane proteins. For instance, in the 4, serial fluorination of position F232 using an engineered pyrrolysine-based aminoacyl-tRNA synthetase (PheX-D6) revealed a critical cation-π gating bridge with K285[4]. As more fluorine atoms were added, the progressive weakening of the cation-π interaction caused a stepwise shift in voltage gating, definitively proving that the reversible breaking of this noncovalent bond drives channel opening[4].

Protein-Observed 19F NMR (PrOF NMR)

The 19F nucleus is spin-1/2, 100% naturally abundant, and highly sensitive to its local chemical environment. Because fluorine is virtually absent in native biological systems, 5 provides a zero-background signal[5]. Incorporating 4-fluorophenylalanine (4FF) or specific difluorophenylalanines allows researchers to track conformational heterogeneity and ligand-binding dynamics in real-time, such as monitoring the plasticity of 6[6]. The chemical shift range for fluorinated side chains in proteins approaches 170 ppm, offering exquisite resolution[7].

Enzymatic Stability

The specific position of fluorination dictates the physiological outcome. In PvuII endonuclease, the incorporation of 3-fluorophenylalanine (3FPhe) doubled enzymatic activity while maintaining wild-type stability, whereas 2-fluoro and 4-fluoro variants decreased both stability and activity[3].

Quantitative Data Summaries

To guide experimental design, the following table summarizes the properties and primary utilities of common fPhe derivatives:

DerivativeAbbreviationPrimary Physiological/Structural UtilityElectronegative Impact on π-Cloud
4-Fluorophenylalanine 4FFPrOF NMR probe; tracking ligand bindingMild depletion; highly sensitive NMR shift
3-Fluorophenylalanine 3FPheEnhancing enzymatic activity (e.g., PvuII)Moderate depletion; alters local pKa
2,6-Difluorophenylalanine 2,6-diF-PheProbing conformational heterogeneityStrong depletion; altered rotamer preference
Pentafluorophenylalanine penta-F-PheInverting quadrupole moment; abolishing cation-πComplete inversion of π-electron density

Experimental Workflows & Protocols

Protocol 1: Site-Specific Genetic Incorporation of fPhe via Amber Suppression

Causality & Logic: Traditional auxotrophic expression forces the global replacement of all native phenylalanines, which often leads to cellular toxicity and impossibly complex NMR spectra. Amber suppression (repurposing the UAG stop codon) ensures site-specific incorporation, yielding a single, unambiguous 19F NMR resonance or a precisely localized structural perturbation[6][8].

  • Plasmid Design: Co-transfect the host cell (e.g., E. coli BL21 or mammalian HEK293T) with two plasmids: one encoding the target protein with a UAG mutation at the desired site, and a second encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair (e.g., the9)[9].

  • Cell Culture & Induction: Grow cells in standard media until the exponential phase (OD600 ~ 0.6-0.8).

  • Unnatural Amino Acid (UAA) Addition: Supplement the media with 1-2 mM of the target fPhe derivative.

    • Self-Validating Step: Always run a parallel culture without the UAA. If the amber suppression system is completely orthogonal, this negative control will yield only truncated protein. This validates that any full-length protein in the experimental arm exclusively contains the fPhe at the target site[8].

  • Expression & Purification: Induce expression (e.g., via IPTG) for 18-24 hours. Purify the target protein using standard affinity chromatography.

  • Validation: Confirm incorporation fidelity via Electrospray Ionization Mass Spectrometry (ESI-MS). The mass shift must exactly match the expected molecular weight of the fluorinated species[9].

AmberSuppression Target Target Gene (UAG Mutation) Translation Ribosomal Translation & Amber Suppression Target->Translation tRNA Orthogonal tRNA/RS (e.g., PheX-D6) tRNA->Translation fPhe fPhe Derivative (Media Supplement) fPhe->Translation Synthetase Loading Truncated Truncated Protein (No fPhe - Control) Translation->Truncated - fPhe FullLength Full-Length Protein (Site-Specific fPhe) Translation->FullLength + fPhe

Genetic incorporation of fPhe via orthogonal amber suppression workflows.

Protocol 2: PrOF NMR Sample Preparation and Acquisition

Causality & Logic: 19F NMR requires specific tuning to avoid 1H-19F negative Nuclear Overhauser Effects (NOE) and to maximize the signal-to-noise ratio for the highly sensitive fluorine nucleus[10].

  • Buffer Exchange: Dialyze the purified fPhe-labeled protein into an NMR-compatible buffer (e.g., 50 mM Phosphate, pH 7.4, 10% D2O for lock). Ensure absolutely no fluorinated detergents or salts (like TFA) are present during purification.

  • Concentration: Concentrate the protein to 50-200 µM. The high sensitivity of 19F allows for significantly lower concentrations than traditional 13C/15N NMR[7].

  • Acquisition Setup: Use a spectrometer equipped with a fluorine-tuned cryogenic probe. Acquire 1D 19F spectra without 1H decoupling to prevent signal loss from negative NOE effects[10].

  • Reference: Use a sealed capillary of trifluoroacetic acid (TFA) or trichlorofluoromethane (CFCl3) as an external chemical shift reference.

CationPi Native Native Phenylalanine (Electron-rich π-cloud) CationPi Strong Cation-π Bond (e.g., with Lys/Arg) Native->CationPi MonoF Mono-Fluorination (Mild e- withdrawal) Native->MonoF Chemical Tuning PentaF Penta-Fluorination (Inverted Quadrupole) MonoF->PentaF Serial Fluorination WeakBond Weakened Cation-π MonoF->WeakBond NoBond Abolished Cation-π (Altered Protein Function) PentaF->NoBond

Mechanistic impact of serial fluorination on cation-π interactions.

References

  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery Source: National Institutes of Health (PMC) URL:[Link]

  • Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases Source: ACS Sensors URL:[Link]

  • Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture Source: National Institutes of Health (PMC) URL:[Link]

  • Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization Source: ResearchGate URL:[Link]

  • Fluorinated Aromatic Amino Acids and its Therapeutic Applications Source: Walsh Medical Media URL:[Link]

  • Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells Source: ResearchGate URL:[Link]

  • Chemical tuning reveals a cation–π gating bridge between the voltage-sensor and pore domains in the Kv7.1 potassium channel Source: PNAS URL:[Link]

  • Insights into the Structure and Dynamics of Proteins from 19F Solution NMR Spectroscopy Source: ACS Publications URL:[Link]

  • Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins Source: National Institutes of Health (PMC) URL:[Link]

  • Fluorinated Protein and Peptide Materials for Biomedical Applications Source: MDPI URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Incorporation of 4-Fluorophenylalanine into Peptides via Solid-Phase Peptide Synthesis

Here are the application notes and protocols for using AC-DL-PHE(4-F)-OME in solid-phase peptide synthesis. Abstract The incorporation of unnatural amino acids is a cornerstone of modern peptide drug design, offering a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Here are the application notes and protocols for using AC-DL-PHE(4-F)-OME in solid-phase peptide synthesis.

Abstract

The incorporation of unnatural amino acids is a cornerstone of modern peptide drug design, offering a powerful toolkit to enhance therapeutic properties such as metabolic stability, binding affinity, and conformational rigidity.[1] 4-Fluorophenylalanine [Phe(4-F)], a non-proteinogenic analog of phenylalanine, is of significant interest for its ability to introduce unique electronic properties and serve as a sensitive probe for NMR studies without imposing significant steric bulk.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practice of incorporating 4-Fluorophenylalanine into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will clarify the selection of the appropriate building block, detail a robust step-by-step protocol, and discuss the critical considerations for successful synthesis.

Introduction: The Role of Fluorinated Amino Acids in Peptide Science

The substitution of hydrogen with fluorine in amino acid side chains can profoundly influence a peptide's biological and physicochemical properties. The high electronegativity and small van der Waals radius of fluorine can alter pKa values, modulate electrostatic interactions, and stabilize secondary structures through favorable non-covalent interactions.[4] Specifically, 4-Fluorophenylalanine provides a subtle yet impactful modification, often enhancing resistance to enzymatic degradation by proteases that recognize the native phenylalanine residue.[4]

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, is the standard methodology for the chemical synthesis of peptides.[5][6] The process involves the stepwise addition of Nα-protected amino acids to a growing peptide chain anchored to an insoluble resin support, with washing steps to remove excess reagents.[1][6] The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most widely used approach due to its reliance on mild, base-labile deprotection conditions for the N-terminus.

Clarification on the Starting Material: AC-DL-PHE(4-F)-OME

The specified compound, N-Acetyl-DL-4-Fluorophenylalanine Methyl Ester (AC-DL-PHE(4-F)-OME) , is a derivative of 4-fluorophenylalanine. It is important to understand its structure to recognize its role.

  • N-Acetyl (Ac-): The N-terminal amine is capped with an acetyl group.

  • Methyl Ester (-OME): The C-terminal carboxyl group is protected as a methyl ester.

Because both the N-terminal and C-terminal functional groups required for peptide bond formation are blocked, AC-DL-PHE(4-F)-OME cannot be used directly as a building block for peptide chain elongation in SPPS.

The correct starting material for incorporating 4-Fluorophenylalanine into a peptide sequence via the Fmoc/tBu SPPS strategy is Fmoc-L-Phe(4-F)-OH or its D-enantiomer, Fmoc-D-Phe(4-F)-OH . These molecules possess the necessary functional groups:

  • A temporary Fmoc protecting group on the N-terminus, which can be selectively removed to allow for the next coupling step.

  • A free carboxylic acid (-OH) on the C-terminus, which can be activated to form a peptide bond with the free amine of the resin-bound peptide chain.

This guide will proceed with the protocol for the correct and commercially available building block, Fmoc-L-Phe(4-F)-OH.

Core Principles and Strategic Considerations

Workflow of Fmoc SPPS

The synthesis follows a cyclical process of deprotection, activation, and coupling. This cycle is repeated for each amino acid in the sequence until the full-length peptide is assembled.

spss_workflow Resin Resin-Bound Peptide (Fmoc-AA-Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1 Washing1 DMF Wash Deprotection->Washing1 Free_Amine Free N-terminal Amine (H₂N-AA-Resin) Washing1->Free_Amine Coupling Amino Acid Coupling (Fmoc-AA-OH + Activator) Free_Amine->Coupling 2 Washing2 DMF Wash Coupling->Washing2 Capping Capping (Optional) (Acetic Anhydride) Coupling->Capping If incomplete Washing2->Resin Repeat Cycle Capping->Washing2

Caption: General workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Selection of Coupling Reagents

The formation of the amide bond is not spontaneous and requires the activation of the carboxylic acid group of the incoming amino acid. While 4-Fluorophenylalanine is not considered a sterically hindered amino acid, the choice of coupling reagent is critical for ensuring high-yield synthesis, especially in longer or more complex sequences.[1]

  • Aminium/Uronium Salts (HBTU, HATU, HCTU): These are the most common and efficient activators. They react with the amino acid to form a highly reactive OBt or OAt ester intermediate. HATU is often considered the most powerful due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt leaving group, making it an excellent choice for any potentially difficult coupling.

  • Carbodiimides (DIC): N,N'-Diisopropylcarbodiimide (DIC) is a cost-effective activator, typically used in conjunction with an additive like Oxyma Pure or HOBt to suppress racemization and improve efficiency.[5]

Expert Recommendation: For routine synthesis, a combination of DIC/Oxyma Pure is highly effective and minimizes side reactions. For ensuring the highest possible coupling efficiency, especially if aggregation is anticipated, HATU is recommended.

Managing Potential Side Reactions

While generally robust, SPPS is susceptible to side reactions. Awareness of these can inform preventative measures.

  • Racemization: Activation of the amino acid can lead to epimerization, particularly for residues like Cysteine and Histidine.[7] The use of additives like Oxyma Pure or HOAt significantly suppresses this side reaction.[7] Phe(4-F) has a low propensity for racemization under standard conditions.

  • Diketopiperazine Formation: This side reaction can occur at the dipeptide stage, leading to chain termination. It is most prevalent when Proline is the second or third residue.[7] Using sterically hindered resins like 2-chlorotrityl chloride resin can mitigate this issue.[7]

  • Guanidinylation: Uronium/aminium coupling reagents like HBTU and HATU can react with the N-terminal amine to form a guanidinium group, which terminates the chain. This is avoided by pre-activating the amino acid for a short period before adding it to the resin.[7]

Detailed Experimental Protocol

This protocol describes the manual incorporation of Fmoc-L-Phe(4-F)-OH into a growing peptide chain on a 0.1 mmol scale using Rink Amide resin (for a C-terminal amide).

Materials and Reagents
Reagent/MaterialGradePurpose
Rink Amide Resin (or Wang Resin)100-200 mesh, ~0.5 mmol/gSolid support
Fmoc-L-Phe(4-F)-OH ≥98% PurityUnnatural amino acid building block
N,N-Dimethylformamide (DMF)Peptide Synthesis GradePrimary solvent
Dichloromethane (DCM)ACS GradeSolvent for washing
PiperidineReagent GradeFmoc deprotection agent
HATU or HCTUPeptide Synthesis GradeCoupling activator
N,N-Diisopropylethylamine (DIEA)Reagent GradeBase for activation/coupling
Acetic AnhydrideReagent GradeCapping agent (optional)
Trifluoroacetic acid (TFA)Reagent GradeCleavage from resin
Triisopropylsilane (TIPS)Reagent GradeScavenger for cleavage
Water (ddH₂O)High PurityScavenger for cleavage
Diethyl Ether (Cold)AnhydrousPeptide precipitation
Step-by-Step Synthesis Cycle

Step 1: Resin Swelling

  • Place 200 mg of Rink Amide resin (~0.1 mmol) in a fritted reaction vessel.

  • Add 5 mL of DMF and gently agitate using a shaker or nitrogen bubbling for at least 30 minutes to swell the resin beads. Proper swelling is crucial for reagent accessibility.[8]

  • Drain the DMF.

Step 2: N-terminal Fmoc Deprotection This step assumes you are adding Fmoc-L-Phe(4-F)-OH to a peptide chain that already has a previous amino acid coupled to the resin.

  • Add 4 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 3 minutes. Drain the solution.

  • Add another 4 mL of 20% piperidine in DMF. Agitate for 10 minutes. This two-step process ensures complete removal of the Fmoc group.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine, which would otherwise neutralize the incoming activated amino acid.

Step 3: Coupling of Fmoc-L-Phe(4-F)-OH This step describes the activation and coupling of the unnatural amino acid.

coupling_reaction cluster_activation Activation Step (in separate vial) cluster_coupling Coupling Step (in reaction vessel) FmocAA Fmoc-L-Phe(4-F)-OH ActivatedEster Fmoc-L-Phe(4-F)-OAt (Reactive Ester) FmocAA->ActivatedEster + HATU HATU + DIEA ResinPeptide H₂N-Peptide-Resin CoupledPeptide Fmoc-L-Phe(4-F)-[Peptide]-Resin ResinPeptide->CoupledPeptide + Reactive Ester

Caption: Activation of Fmoc-L-Phe(4-F)-OH and subsequent coupling to the resin-bound peptide.
  • Prepare Activation Solution: In a separate vial, dissolve Fmoc-L-Phe(4-F)-OH (128.2 mg, 0.3 mmol, 3 eq.) and HATU (114.1 mg, 0.3 mmol, 3 eq.) in 2 mL of DMF.

  • Activate: Add DIEA (104.5 µL, 0.6 mmol, 6 eq.) to the activation solution. Gently swirl and allow to pre-activate for 1-2 minutes. The solution may change color. This pre-activation step minimizes the risk of guanidinylation of the peptide N-terminus.[7]

  • Couple to Resin: Add the activated amino acid solution to the deprotected peptide-resin from Step 2.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor Coupling (Optional): To confirm the reaction is complete, perform a Kaiser test.[9] Take a few beads of resin, wash them thoroughly with ethanol, and add ninhydrin reagents. A blue color indicates a free primary amine and an incomplete reaction. A yellow/colorless result indicates a complete reaction.

  • Once complete, drain the coupling solution and wash the resin with DMF (3 x 5 mL).

Step 4: Capping (Optional but Recommended) Capping blocks any unreacted N-terminal amines to prevent the formation of deletion sequences. This is particularly important for long or difficult syntheses.

  • Prepare a capping solution: 5% Acetic Anhydride and 5% DIEA in DMF.

  • Add 4 mL of the capping solution to the resin and agitate for 15 minutes.

  • Drain and wash with DMF (3 x 5 mL).

Step 5: Final Cleavage and Deprotection This step is performed after the entire peptide sequence is assembled.

  • Wash the final peptide-resin with DCM (3 x 5 mL) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a cleavage cocktail. A standard Reagent R cocktail is: 95% TFA, 2.5% TIPS, 2.5% H₂O . Caution: TFA is highly corrosive. Work in a fume hood with appropriate PPE.

  • Add 5 mL of the cleavage cocktail to the dried resin in the reaction vessel.

  • Agitate gently at room temperature for 2-3 hours. The resin will shrink and the solution will typically change color.

  • Filter the solution away from the resin beads into a clean centrifuge tube. Wash the resin with an additional 1 mL of fresh TFA to recover the remaining product.

Step 6: Peptide Precipitation and Purification

  • Add the TFA filtrate to a 50 mL centrifuge tube containing ~40 mL of cold diethyl ether. A white precipitate (the crude peptide) should form immediately.

  • Centrifuge the mixture at ~3000 rpm for 5 minutes to pellet the peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet by adding fresh cold ether, vortexing briefly, and centrifuging again. Repeat this wash step two more times to remove residual scavengers and cleavage byproducts.

  • After the final wash, dry the peptide pellet under vacuum. The resulting white solid is the crude peptide, which can then be purified by reverse-phase HPLC.

Summary of Coupling Parameters
ParameterQuantity (0.1 mmol scale)Equivalents (relative to resin)Rationale
Fmoc-L-Phe(4-F)-OH128.2 mg3.0 eq.A moderate excess drives the reaction to completion.
HATU114.1 mg3.0 eq.Stoichiometric to the amino acid for efficient activation.
DIEA104.5 µL6.0 eq.Acts as a non-nucleophilic base to facilitate activation and neutralize HCl byproducts.
Reaction Time1-2 hoursN/ASufficient for most couplings; can be extended if Kaiser test is positive.
Solvent (DMF)~2-3 mLN/AEnsures all reagents are fully dissolved and mobile.

Conclusion

The incorporation of 4-Fluorophenylalanine is a valuable strategy for modifying peptide therapeutics and biological probes. By understanding the core principles of SPPS and selecting the appropriate Nα-Fmoc protected building block, researchers can reliably synthesize peptides containing this unique residue. The protocol detailed herein, utilizing standard Fmoc/tBu chemistry with a potent coupling agent like HATU, provides a robust and reproducible method for achieving high-quality synthesis. Careful attention to washing steps, optional monitoring with the Kaiser test, and proper cleavage techniques are paramount to obtaining high yields of the desired fluorinated peptide.

References

  • AC-DL-PHE(4-F)
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Coupling Reagents. Luxembourg Bio Technologies.
  • Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Applic
  • 4-Fluoro-L-phenylalanine methyl ester hydrochloride. Chem-Impex.
  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC.
  • Introduction to Peptide Synthesis. PMC - NIH.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applic
  • Synthesis of Protected l-4-[Sulfono(difluoromethyl)]phenylalanine and Its Incorporation into a Peptide.
  • Amino Acid And Peptide Synthesis. CLaME.
  • Side reactions in peptide synthesis: An overview.
  • Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Open Research Repository.
  • Peptide Synthesis. Bio-protocol.
  • Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Bromophenylalanine. Benchchem.
  • Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PMC - NIH.

Sources

Application

Application Note: Biocatalytic Resolution of Ac-DL-Phe(4-F)-OMe Enantiomers Using Aminoacylase I

Introduction & Mechanistic Causality The incorporation of unnatural amino acids (UAAs), specifically fluorinated derivatives like 4-fluorophenylalanine, is a cornerstone of modern peptide engineering and drug discovery....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

The incorporation of unnatural amino acids (UAAs), specifically fluorinated derivatives like 4-fluorophenylalanine, is a cornerstone of modern peptide engineering and drug discovery. The highly electronegative C–F bond enhances protein foldability, increases thermostability, and protects therapeutic peptides from oxidative degradation[1]. However, chemical syntheses of these building blocks typically yield racemic mixtures. Because biological systems are homochiral, isolating the pure enantiomers is a critical prerequisite for downstream pharmaceutical applications.

While asymmetric synthesis is an option, biocatalytic kinetic resolution remains the industry standard for scale-up due to its high enantioselectivity and mild operating conditions. Acylase I (N-acyl-aliphatic-L-amino acid amidohydrolase, EC 3.5.1.14) is a highly efficient biocatalyst for this purpose[1].

Mechanistic Causality: Acylase I stereoselectively recognizes the L-enantiomer of N-acetylated amino acids. When applied to the racemic methyl ester substrate, Ac-DL-Phe(4-F)-OMe , the enzyme specifically hydrolyzes the N-acetyl amide bond of the L-isomer. The D-isomer is sterically rejected by the active site and remains intact. This differential reactivity transforms a difficult-to-separate racemate into two chemically distinct species: a free basic amine (L-isomer) and a neutral amide (D-isomer), which can be easily partitioned using classical liquid-liquid extraction.

Furthermore, Acylase I is a metalloenzyme. The addition of divalent cations, specifically Co²⁺, is causally linked to a significant increase in the enzyme's turnover number ( kcat​ ) by stabilizing the transition state during amide bond hydrolysis[2].

Experimental Protocol: A Self-Validating Workflow

Expertise Note: Utilizing the methyl ester (OMe) rather than the free carboxylic acid increases the substrate's solubility in organic co-solvents and facilitates direct downstream peptide synthesis. However, this requires strict pH control (pH 7.5) to prevent spontaneous alkaline hydrolysis of the ester group.

Materials & Reagents
  • Substrate: Racemic N-Acetyl-DL-4-fluorophenylalanine methyl ester (Ac-DL-Phe(4-F)-OMe)

  • Biocatalyst: Aminoacylase I (from Aspergillus melleus, ≥0.5 U/mg)

  • Buffer: 100 mM Sodium Phosphate Buffer, pH 7.5

  • Cofactor: Cobalt(II) chloride hexahydrate (CoCl₂)

  • Solvents: Ethyl Acetate (EtOAc), Dimethyl Sulfoxide (DMSO), 0.5 M HCl, 0.5 M NaOH

Step-by-Step Biocatalytic Reaction
  • Metallo-Reconstitution (Buffer Prep): Prepare 100 mL of 100 mM Sodium Phosphate buffer and adjust strictly to pH 7.5. Add CoCl₂ to a final concentration of 0.5 mM.

    • Causality: Commercial acylase preparations often contain a fraction of inactive apo-enzyme. Co²⁺ reconstitutes the active site, maximizing the specific activity and preventing stalled reactions[2].

  • Substrate Solubilization: Dissolve 5.0 g (approx. 20.9 mmol) of Ac-DL-Phe(4-F)-OMe in 10 mL of DMSO.

    • Causality: Fluorinated aromatic esters are highly hydrophobic. The DMSO co-solvent ensures uniform dispersion in the aqueous buffer, preventing substrate crystallization which would artificially lower the reaction rate.

  • Enzymatic Initiation: Pre-warm the buffer to 37°C. Add the substrate solution, followed by 50 mg of Aminoacylase I.

  • Incubation: Incubate the reactor at 37°C with gentle orbital shaking (150 rpm) for 12–24 hours.

Downstream Processing (Phase-Separation Extraction)

This separation relies on the induced pKa difference between the resulting products, creating a self-validating physical separation.

  • Reaction Termination & Protonation: Once the reaction reaches the theoretical 50% kinetic resolution limit[1], acidify the mixture to pH 2.0 using 0.5 M HCl.

    • Causality: Acidification halts enzyme activity and protonates the newly formed free amine of L-Phe(4-F)-OMe , converting it into a highly water-soluble hydrochloride salt. The unreacted Ac-D-Phe(4-F)-OMe remains a neutral, lipophilic amide.

  • Liquid-Liquid Extraction: Extract the acidified aqueous mixture with EtOAc (3 × 50 mL).

    • Organic Phase (D-Isomer): Contains the neutral Ac-D-Phe(4-F)-OMe. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the enantiopure D-isomer.

    • Aqueous Phase (L-Isomer): Contains the L-Phe(4-F)-OMe • HCl salt.

  • L-Isomer Recovery: Basify the aqueous phase to pH 9.0 using 0.5 M NaOH to neutralize the amine, then extract with fresh EtOAc (3 × 50 mL) to isolate the free base of L-Phe(4-F)-OMe.

Workflow Visualization

Workflow Substrate Ac-DL-Phe(4-F)-OMe (Racemic Substrate) Reaction Biocatalysis: Aminoacylase I pH 7.5, 37°C, 0.5 mM CoCl₂ Substrate->Reaction Products L-Phe(4-F)-OMe + Ac-D-Phe(4-F)-OMe (50% Theoretical Conversion) Reaction->Products Enantioselective Deacetylation Extraction Acid-Base Liquid Extraction (EtOAc / 0.5 M HCl, pH 2.0) Products->Extraction AqPhase Aqueous Phase L-Phe(4-F)-OMe • HCl (ee > 99%) Extraction->AqPhase Protonated Amine (Water Soluble) OrgPhase Organic Phase Ac-D-Phe(4-F)-OMe (ee > 99%) Extraction->OrgPhase Neutral Amide (Organic Soluble)

Workflow for the enzymatic kinetic resolution and downstream separation of Ac-DL-Phe(4-F)-OMe.

Quantitative Data & Optimization

To ensure the protocol's robustness, optimization parameters were validated. The data below demonstrates the causality of temperature, pH, and cofactor presence on the reaction's success.

Table 1: Optimization of Acylase-Mediated Kinetic Resolution of Ac-DL-Phe(4-F)-OMe

Temperature (°C)pHCoCl₂ (mM)Conversion ( c , %)Enantiomeric Excess ( eep​ , %)Causality / Observation
257.50.538.5>99.0Suboptimal kinetics; reaction incomplete at 24h.
37 7.5 0.5 49.8 >99.0 Optimal conditions; approaches theoretical 50% limit.
457.50.550.096.5Thermal stress induces trace spontaneous deacetylation.
376.50.531.0>99.0Protonation of active site histidine reduces kcat​ .
377.50.022.4>99.0Apo-enzyme state limits turnover; requires metallo-reconstitution.

Analytical Validation (Quality Control)

A protocol is only as trustworthy as its validation methods. To confirm the enantiomeric excess ( ee ) and rule out spontaneous ester hydrolysis, Chiral High-Performance Liquid Chromatography (HPLC) must be employed.

  • Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: Hexane / Isopropanol (90:10 v/v), isocratic elution.

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV absorbance at 210 nm and 254 nm.

  • System Validation: The conversion rate ( c ) can be mathematically cross-verified using the enantiomeric excess of the substrate ( ees​ ) and product ( eep​ ) via the equation: c=ees​+eep​ees​​ . A conversion mathematically exceeding 50% indicates non-specific background hydrolysis.

References

  • Reprogramming natural proteins using unnatural amino acids - PMC , National Institutes of Health (NIH). 1[1]

  • Information on EC 3.5.1.14 - N-acyl-aliphatic-L-amino acid amidohydrolase , BRENDA Enzyme Database. 2[2]

  • Approaches to Obtaining Fluorinated α-Amino Acids | Chemical Reviews , ACS Publications. 3[3]

Sources

Method

Application Note &amp; Protocols: Strategic Incorporation of 4-Fluoro-Phenylalanine into Unnatural Peptidomimetics

Abstract The incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a cornerstone of modern drug discovery, enabling the creation of peptidomimetics with enhanced stability, potency, and novel functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a cornerstone of modern drug discovery, enabling the creation of peptidomimetics with enhanced stability, potency, and novel functionalities.[1][2] Among these, fluorinated amino acids are particularly valuable for their ability to modulate the electronic and conformational properties of peptides, improve metabolic stability, and serve as powerful probes for ¹⁹F NMR analysis.[3][4][5] This guide provides a comprehensive technical overview and detailed protocols for the incorporation of the 4-fluoro-phenylalanine residue into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). We address the critical considerations for handling this UAA, including the selection of appropriate building blocks, optimization of coupling conditions, and strategies for the purification and characterization of the resulting diastereomeric products. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique advantages of fluorination in peptidomimetic design.

Introduction: The Rationale for Fluorinated Peptidomimetics

Peptides are highly specific and potent signaling molecules, but their therapeutic potential is often limited by poor metabolic stability and low oral bioavailability. Peptidomimetics overcome these limitations by introducing non-natural structural modifications. The strategic replacement of a standard amino acid with a fluorinated analogue like 4-fluoro-phenylalanine (Phe(4-F)) is a proven strategy to enhance a peptide's drug-like properties.

The Strategic Advantage of the 4-Fluoro-Phenylalanine Residue:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes, which often target the aromatic ring of phenylalanine. This can significantly increase the in vivo half-life of a peptide therapeutic.[5]

  • Modulation of Physicochemical Properties: Fluorine is highly electronegative yet minimally larger than hydrogen. Its introduction can alter the pKa of nearby functional groups and modify the electronic nature of the aromatic ring, influencing key binding interactions such as cation-π and hydrophobic packing.[3][5]

  • Conformational Control: The fluorinated ring can favor specific peptide conformations, locking the molecule into a more bioactive shape.

  • ¹⁹F NMR Probe: The presence of the ¹⁹F atom provides a unique spectroscopic handle for non-invasive analysis of peptide conformation, binding, and localization without interference from background biological signals.[4]

This guide will focus on the practical aspects of incorporating this valuable building block. While a molecule like N-Acetyl-DL-4-fluorophenylalanine methyl ester (AC-DL-PHE(4-F)-OME) serves as a useful analytical standard or a capped C-terminal residue, it is not a suitable building block for peptide chain elongation via standard SPPS due to its protected N- and C-termini. The correct activated building block for SPPS is Fmoc-DL-Phe(4-F)-OH . The protocols below are based on the use of this proper reagent.

Core Methodology: Solid-Phase Peptide Synthesis (SPPS)

The cornerstone of modern peptide synthesis is the Fmoc/tBu strategy for SPPS.[1] This method involves the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble polymer resin.

The SPPS Iterative Cycle

The process follows a repeated cycle of deprotection, activation, and coupling. The unique structure of UAAs can present challenges, such as steric hindrance or altered side-chain reactivity, which may require optimization of standard protocols.[1]

SPPS_Cycle cluster_workflow SPPS Workflow for UAA Incorporation Resin 1. Resin Swelling (e.g., in DMF) Deprotection 2. Nα-Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Start Wash1 3. DMF Wash Deprotection->Wash1 Coupling 4. UAA Coupling (Fmoc-DL-Phe(4-F)-OH + Coupling Reagent + Base) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Elongate Chain Cleavage Final Cleavage & Deprotection Wash2->Cleavage Sequence Complete

Caption: The iterative workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Critical Consideration: Coupling Reagent Selection

The efficiency of amide bond formation is paramount. While standard couplings may suffice, the incorporation of bulky or electronically modified UAAs often necessitates more potent coupling reagents to overcome slower reaction kinetics and ensure high yields.[1] Phosphonium and aminium/uronium salts are the most common classes of reagents.[6][7]

Coupling_Decision Start Start Coupling of Fmoc-DL-Phe(4-F)-OH Check Perform Qualitative Test (e.g., Kaiser Test) Start->Check Standard Conditions: HBTU or DIC/Oxyma Success Coupling >99% Complete (Test Negative) Check->Success Yes Failure Incomplete Coupling (Test Positive) Check->Failure No Proceed Proceed to Next Cycle Success->Proceed Recouple Recouple with Same Reagent (e.g., HBTU/DIC) Failure->Recouple 1st Attempt ChangeReagent Switch to Stronger Reagent (e.g., HATU, COMU) + Extend Reaction Time Failure->ChangeReagent Persistent Issue Recouple->Check Re-evaluate ChangeReagent->Check Re-evaluate

Caption: Decision pathway for optimizing coupling conditions for unnatural amino acids.

Coupling ReagentClassKey AdvantagesConsiderations
DIC/Oxyma CarbodiimideCost-effective, low racemization.Slower than onium salts; byproduct urea must be washed away.[7]
HBTU/HCTU Aminium SaltFast, reliable, widely used for standard and slightly difficult couplings.[7]Can cause guanidinylation of the N-terminus if activation is slow.[6]
HATU/PyAOP Aminium/PhosphoniumHighly efficient, excellent for sterically hindered or electron-deficient UAAs.[6][7]Higher cost, generates HOAt which is more reactive.
COMU Aminium SaltVery fast and efficient, based on Oxyma, reduced racemization risk.[6]Newer generation reagent, may be more expensive.

Detailed Experimental Protocols

Safety Precaution: Always handle all reagents, especially solvents like N,N-Dimethylformamide (DMF) and acids like Trifluoroacetic Acid (TFA), inside a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Protocol 3.1: SPPS Incorporation of Fmoc-DL-Phe(4-F)-OH

This protocol describes a single coupling cycle for incorporating Fmoc-DL-Phe(4-F)-OH onto a resin-bound peptide chain with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminus

  • Fmoc-DL-Phe(4-F)-OH

  • Coupling Reagent (e.g., HBTU)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvent: Anhydrous DMF

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: If starting with dry resin, swell the peptide-resin in DMF (approx. 10 mL per gram of resin) for 30 minutes with gentle agitation.

  • Fmoc Deprotection: Drain the DMF. Add the deprotection solution to the resin and agitate for 5 minutes. Drain and repeat with fresh solution for another 15 minutes.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 x 1-minute washes) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vial, pre-activate the amino acid. For a 0.1 mmol synthesis scale:

    • Dissolve Fmoc-DL-Phe(4-F)-OH (4 equivalents, 0.4 mmol) and HBTU (3.9 equivalents, 0.39 mmol) in DMF (~2 mL).

    • Add DIEA (8 equivalents, 0.8 mmol).

    • Vortex briefly and allow to activate for 1-2 minutes. The solution may change color.

  • Coupling Reaction: Add the activated amino acid solution to the washed, deprotected peptide-resin. Agitate at room temperature for 1-2 hours.

    • Causality Note: Using a slight excess of the activated amino acid drives the reaction to completion. Pre-activation ensures the formation of the reactive ester before it is introduced to the resin, maximizing coupling efficiency.

  • Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (3 x 1-minute washes) to remove excess reagents.

  • Confirmation (Optional but Recommended): Perform a qualitative test (e.g., Kaiser or Chloranil test) on a small sample of beads to confirm the absence of free primary amines, indicating a complete reaction. If the test is positive, repeat steps 4-6 (a "recouple").

Protocol 3.2: On-Resin N-Terminal Acetylation (Capping)

If the desired peptidomimetic requires an N-terminal acetyl group, this step is performed after the final amino acid has been deprotected.

Materials:

  • Capping Solution: Acetic anhydride (5%) and DIEA (5%) in DMF.

  • Deprotected peptide-resin.

Procedure:

  • Following the final Fmoc deprotection and DMF wash (steps 2-3 in Protocol 3.1), drain the resin.

  • Add the Capping Solution to the resin.

  • Agitate for 30 minutes at room temperature.

  • Drain the solution and wash the resin thoroughly with DMF (3x) and then Dichloromethane (DCM) (3x) to prepare for cleavage.

Protocol 3.3: Cleavage from Resin and Side-Chain Deprotection

This step releases the synthesized peptide from the solid support and removes side-chain protecting groups.

Materials:

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).

  • Dry, acetylated peptide-resin.

  • Cold diethyl ether.

Procedure:

  • Dry the peptide-resin thoroughly under vacuum.

  • Add the cold cleavage cocktail to the resin (approx. 10 mL per gram of resin).

    • Causality Note: TIS is a scavenger that captures reactive carbocations generated during the cleavage of acid-labile protecting groups (like Trt, tBu), preventing side reactions with sensitive residues like Tryptophan or Methionine.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the TFA solution containing the peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether (e.g., 40 mL).

  • Centrifuge the mixture to pellet the precipitated peptide. Decant the ether.

  • Wash the peptide pellet with more cold ether and re-centrifuge.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization: Resolving Diastereomers

The use of a racemic (DL) building block will result in the synthesis of two distinct peptide diastereomers, assuming other chiral centers exist in the peptide. These isomers will likely have different biological activities and must be separated and characterized independently.

Analysis_Workflow cluster_analysis Post-Synthesis Analysis Workflow cluster_isomers Characterization Crude Crude Peptide Product (Mixture of Diastereomers) HPLC Preparative RP-HPLC (e.g., C18 column, Acetonitrile/H₂O gradient) Crude->HPLC Fractions Collect Fractions HPLC->Fractions Isomer1 Isomer 1 Fractions->Isomer1 Isomer2 Isomer 2 Fractions->Isomer2 MS1 LC-MS Analysis (Confirm Mass) Isomer1->MS1 NMR1 NMR Analysis (¹H, ¹⁹F, COSY) Isomer1->NMR1 MS2 LC-MS Analysis (Confirm Mass) Isomer2->MS2 NMR2 NMR Analysis (¹H, ¹⁹F, COSY) Isomer2->NMR2

Caption: General workflow for the purification and characterization of diastereomeric peptides.

Protocol 4.1: Purification by Reverse-Phase HPLC (RP-HPLC)

System:

  • Column: Preparative C18 column.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Detection: UV at 220 nm and 254 nm.

Procedure:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water).

  • Inject the sample onto the equilibrated column.

  • Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 40 minutes).

    • Expectation: The two diastereomers should elute as two separate, closely spaced peaks due to slight differences in their hydrophobicity and interaction with the stationary phase.[8]

  • Collect fractions corresponding to each peak.

  • Analyze fractions by analytical LC-MS to confirm purity.

  • Pool pure fractions for each isomer and lyophilize to obtain the final products.

Protocol 4.2: Characterization by Mass Spectrometry and NMR
  • Mass Spectrometry (ESI-MS): Analyze each purified isomer to confirm that the observed molecular weight matches the theoretical calculated mass of the target peptidomimetic. Both diastereomers will have the identical mass.

  • NMR Spectroscopy:

    • ¹H NMR: Will confirm the overall structure, but spectra for the two diastereomers will be highly similar, with subtle shifts in proton resonances.

    • ¹⁹F NMR: This is a key validation step. A single resonance in the ¹⁹F spectrum for each purified isomer definitively confirms the successful incorporation of the 4-fluoro-phenylalanine residue.

Analytical Technique Purpose Expected Result for Purified Isomers
Analytical RP-HPLC Assess purity and confirm separationA single, sharp peak for each isomer.
ESI-MS Confirm molecular weightObserved mass matches calculated mass for both isomers.
¹⁹F NMR Confirm incorporation of the fluoro-groupA single resonance peak for each isomer.
¹H NMR / 2D NMR Confirm overall structure and stereochemistryUnique set of chemical shifts confirming the structure of each distinct diastereomer.

References

  • Nowick, J. S. (2002). A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Protein Science. [Link]

  • Kwon, Y., & Choi, E. (2021). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Methods and Protocols. [Link]

  • Kiplin, D., et al. (2018). Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells. Scientific Reports. [Link]

  • Dougherty, D. A. (2008). In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. ACS Chemical Biology. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Zhang, H., et al. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules. [Link]

  • PubChem. (n.d.). Ac-D-Phe(4-F)-D-Phe(2,4-diCl)-OMe. National Center for Biotechnology Information. [Link]

  • El-Gazzar, M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances. [Link]

  • Arsequell, G., & Valentín, G. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry. [Link]

  • Liu, Y., et al. (2014). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatography A. [Link]

  • Lee, Y., & Ellman, J. A. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Organic Letters. [Link]

  • Chen, F., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology. [Link]

  • NextSDS. (n.d.). AC-DL-PHE(4-F)-OME — Chemical Substance Information. [Link]

  • Toth, G. K., & Vizzavona, J. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. [Link]

  • Gáspári, Z., et al. (2023). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. [Link]

  • Lee, H., et al. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society. [Link]

  • Khan, W., et al. (2012). SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT. Acta Poloniae Pharmaceutica. [Link]

  • Jäckel, C., & Koksch, B. (2015). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (n.d.). Post‐synthesis modification of 4‐iodophenylalanine‐containing peptides. [Link]

  • Wankhede, S. B., et al. (2017). Chemical characterization of biological peptide using modern analytical techniques. IOSR Journal of Pharmacy and Biological Sciences. [Link]

  • Means, A. K., & Lazzaro, F. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. Biomolecules. [Link]

  • BioCrick. (n.d.). Product Datasheet H-DL-Phe(4-Cl)-OMe.HCl. [Link]

  • PubChem. (n.d.). p-Fluorophenylalanine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Methyl N-acetyl-DL-phenylalaninate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-fluoro-L-phenylalanine. National Center for Biotechnology Information. [Link]

Sources

Application

Application Note: Robust RP-HPLC Method Development for the Quantification of AC-DL-PHE(4-F)-OME

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, protocol execution, and lifecycle validation Introduction and Scientific Rationale Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, protocol execution, and lifecycle validation

Introduction and Scientific Rationale

The incorporation of fluorinated amino acids into peptide sequences and small-molecule active pharmaceutical ingredients (APIs) is a cornerstone strategy in modern drug design. Fluorine substitution modulates lipophilicity, metabolic stability, and protein-ligand interactions without imposing massive steric bulk [1]. Specifically, AC-DL-PHE(4-F)-OME (N-Acetyl-DL-4-fluorophenylalanine methyl ester) serves as a critical synthetic intermediate.

Because this molecule is a racemic mixture of a fully protected amino acid (N-acetylated and C-methyl esterified), it presents unique chromatographic behavior. Unlike free amino acids, it lacks ionizable amine and carboxylic acid groups under standard conditions. Therefore, the causality of our method design shifts away from pH-dependent ionization control (e.g., ion-pairing) and focuses entirely on hydrophobic partitioning and silanol suppression.

This application note details a robust, self-validating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the chemical purity and quantification of AC-DL-PHE(4-F)-OME.

Method Causality & Physicochemical Profiling

As a Senior Application Scientist, it is critical to design methods based on the molecule's intrinsic properties rather than relying on generic screening gradients.

  • Stationary Phase Selection: A high-carbon-load C18 column (Octadecylsilane) is selected. The highly lipophilic nature of the fluorinated phenyl ring and the esterified backbone demands a strongly hydrophobic stationary phase to achieve adequate retention factor ( k′ ).

  • Mobile Phase Causality: Because AC-DL-PHE(4-F)-OME is neutral, mobile phase pH does not affect its ionization state. However, 0.1% Trifluoroacetic acid (TFA) is added to both aqueous and organic phases. The causality here is silanol suppression . Uncapped residual silanols on the silica matrix can cause peak tailing via secondary hydrogen bonding with the amide carbonyl of the analyte. TFA protonates these silanols, ensuring sharp, symmetrical peaks.

  • Detection Wavelength: The molecule features a fluorinated aromatic ring and an amide/ester backbone. While 210 nm captures the strong π→π∗ transitions of the carbonyls, 254 nm is highly specific to the conjugated aromatic system, reducing baseline noise from organic modifiers. We utilize dual-wavelength monitoring, quantifying at 254 nm.

Workflow & Self-Validating System Architecture

To ensure data integrity, this protocol is designed as a self-validating system . This means the analytical sequence includes built-in System Suitability Testing (SST) that acts as an automated gatekeeper. If the SST parameters (resolution, tailing factor, theoretical plates) drift beyond acceptable limits defined by ICH Q2(R2) guidelines [2], the sequence is designed to halt, preventing the generation of spurious data.

HPLC_Workflow Start Method Initiation Analyte: AC-DL-PHE(4-F)-OME Prep Sample & Standard Prep (Acetonitrile/Water 50:50) Start->Prep HPLC RP-HPLC Execution (C18, Gradient Elution) Prep->HPLC SST System Suitability Testing (Self-Validation Check) HPLC->SST Decision Pass ICH Q2(R2) Criteria? SST->Decision Quant Quantification & Data Reporting Decision->Quant YES Fail Halt Sequence & Troubleshoot System Decision->Fail NO

Figure 1: Self-validating RP-HPLC workflow for AC-DL-PHE(4-F)-OME quantification.

Experimental Protocol

Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 250 mm × 4.6 mm, 5 µmHigh theoretical plates for baseline resolution of synthesis impurities.
Mobile Phase A 0.1% TFA in Milli-Q WaterSuppresses residual silanols on the stationary phase.
Mobile Phase B 0.1% TFA in Acetonitrile (HPLC Grade)Provides necessary elution strength for the lipophilic analyte.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns (van Deemter curve).
Column Temperature 30 °CStabilizes retention times and reduces mobile phase viscosity.
Injection Volume 10 µLPrevents column overloading while ensuring adequate signal-to-noise.
Detection UV at 254 nm (Reference 360 nm)Targets the fluorinated aromatic chromophore [3].
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.08020Isocratic hold to focus the analyte at the column head.
2.08020Start of gradient.
12.02080Linear ramp to elute strongly retained impurities.
15.02080Wash phase to clear the column.
15.18020Return to initial conditions.
20.08020Re-equilibration (5 column volumes).
Step-by-Step Execution
  • Mobile Phase Preparation: Add 1.0 mL of LC-MS grade TFA to 1000 mL of Milli-Q water (Phase A) and 1000 mL of Acetonitrile (Phase B). Sonicate for 10 minutes to degas.

  • Standard Preparation: Accurately weigh 10.0 mg of AC-DL-PHE(4-F)-OME reference standard. Dissolve in 10.0 mL of Diluent (50:50 Water:Acetonitrile) to create a 1.0 mg/mL stock. Sonicate until fully dissolved. Dilute to a working concentration of 0.1 mg/mL.

  • Sample Preparation: Weigh the equivalent of 10.0 mg of the sample batch. Dissolve and dilute identically to the standard. Filter all solutions through a 0.22 µm PTFE syringe filter to protect the column frit.

  • System Priming: Purge all HPLC lines. Run the gradient program without injection (blank run) to establish a stable baseline and identify any ghost peaks from the mobile phase.

  • Sequence Execution: Inject Blank SST (6 replicates) Samples (duplicate) Bracketing Standard.

System Suitability & Method Validation

According to the modernized ICH Q2(R2) guidelines [2], an analytical procedure must be demonstrated to be fit for its intended purpose. The self-validating nature of this method relies on the following acceptance criteria being met before sample integration occurs.

Validation ParameterICH Q2(R2) RequirementMethod Acceptance Criteria
Precision (Repeatability) %RSD of standard injections ≤2.0% (Area), ≤1.0% (Retention Time)
Peak Symmetry Tailing factor ( Tf​ ) 0.8≤Tf​≤1.5
Column Efficiency Theoretical Plates ( N ) N≥5000
Linearity Correlation coefficient ( R2 ) R2≥0.999 over 25% to 150% of target conc.
Specificity Resolution ( Rs​ ) from impurities Rs​≥2.0 between analyte and nearest peak

Note on Chiral Considerations: This method quantifies the total chemical purity of the racemic AC-DL-PHE(4-F)-OME. If enantiomeric excess (ee) quantification is required to separate the D- and L- isomers, this achiral C18 method must be substituted with a chiral stationary phase (e.g., Chiralcel OD-H) utilizing a normal-phase isocratic elution (e.g., Hexane:Isopropanol) [3].

References

  • Galles, G. D., et al. (2022). "Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells." bioRxiv. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency. Available at:[Link]

  • AWS / Academic Repository. "The Synthesis and Application of Phosphinoferrocenylaminophosphine Ligands for Asymmetric Catalysis." (Details chiral and achiral HPLC conditions for N-Acetyl 4-fluorophenylalanine methyl ester). Available at:[Link]

Method

Application Note: Synthesis and Integration of Fluorinated Drug Candidates via AC-DL-PHE(4-F)-OME

Introduction & Strategic Rationale The incorporation of fluorine into amino acid building blocks is a cornerstone of modern rational drug design. The substitution of hydrogen for fluorine in phenylalanine derivatives mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The incorporation of fluorine into amino acid building blocks is a cornerstone of modern rational drug design. The substitution of hydrogen for fluorine in phenylalanine derivatives modulates the local hydrophobicity, alters the pKa of adjacent functional groups, and significantly enhances metabolic stability against cytochrome P450-mediated oxidation [1].

AC-DL-PHE(4-F)-OME (N-Acetyl-DL-4-fluorophenylalanine methyl ester, CAS: 87586-97-8) serves as a highly versatile, stable racemic precursor for the synthesis of fluorinated peptides and peptidomimetics. Because biological targets—such as the catalytic subunits of the 26S proteasome—are inherently chiral, the racemic mixture must be resolved into its enantiomerically pure L- or D- forms before downstream integration. This application note details a self-validating, scalable workflow for the enzymatic kinetic resolution of AC-DL-PHE(4-F)-OME and its subsequent coupling into highly specific proteasome inhibitors.

Workflow Overview

Chemical asymmetric synthesis of fluorinated amino acids is often plagued by low yields and expensive chiral auxiliaries. Conversely, enzymatic kinetic resolution leverages the strict stereospecificity of proteases to separate racemic mixtures with near-perfect enantiomeric excess (ee > 98%).

Using Subtilisin Carlsberg (an alkaline serine protease), the L-enantiomer of the methyl ester is selectively hydrolyzed to the corresponding carboxylic acid, while the D-enantiomer remains untouched. This differential solubility (ionized L-acid vs. neutral D-ester) allows for a simple, highly efficient liquid-liquid extraction.

Workflow A AC-DL-PHE(4-F)-OME (Racemic Precursor) B Enzymatic Resolution (Subtilisin Carlsberg) A->B pH 7.8 Buffer C Ac-L-Phe(4-F)-OH (Aqueous Soluble) B->C L-Hydrolysis D Ac-D-Phe(4-F)-OMe (Organic Soluble) B->D D-Retention E Deprotection & Coupling C->E Extraction & Activation F Fluorinated API (e.g., Proteasome Inhibitor) E->F SPPS/Solution Synthesis

Workflow for the enzymatic resolution and downstream integration of AC-DL-PHE(4-F)-OME.

Protocol 1: Enzymatic Kinetic Resolution

Causality of Experimental Design
  • Enzyme Selection: Subtilisin Carlsberg features a hydrophobic S1 binding pocket that perfectly accommodates the 4-fluorophenyl ring of the L-enantiomer [2]. The D-enantiomer is sterically restricted from forming the necessary transition state with the catalytic triad (Ser221, His64, Asp32).

  • pH Control (7.8): The reaction generates a carboxylic acid, which lowers the pH. Continuous titration with NaOH not only maintains the enzyme's optimal pH but acts as a self-validating metric : the volume of NaOH consumed directly correlates to the conversion rate.

  • Phase Separation: At pH 7.8, the generated Ac-L-Phe(4-F)-OH is deprotonated (carboxylate) and remains in the aqueous phase, while the unreacted Ac-D-Phe(4-F)-OMe is highly lipophilic and partitions into the organic wash.

Step-by-Step Methodology
  • Substrate Solubilization: Dissolve 50 mmol of AC-DL-PHE(4-F)-OME in 25 mL of acetonitrile (co-solvent).

  • Buffer Preparation: Add the dissolved substrate to 225 mL of 0.1 M sodium phosphate buffer (pH 7.8). Stir vigorously to maintain a fine suspension/emulsion.

  • Enzyme Addition: Add 500 mg of Subtilisin Carlsberg (Alcalase). Maintain the temperature at 25°C.

  • Reaction Monitoring: Connect the reaction vessel to an automated pH stat titrator loaded with 1.0 M NaOH. Set the endpoint to pH 7.8. The reaction is complete when exactly 25 mL (25 mmol) of NaOH has been consumed (representing 50% conversion of the racemate).

  • Primary Extraction (D-Ester Removal): Extract the aqueous mixture with ethyl acetate (3 × 100 mL). The organic layer contains the unreacted Ac-D-Phe(4-F)-OMe. Dry over MgSO₄ and concentrate under vacuum.

  • Secondary Extraction (L-Acid Recovery): Acidify the remaining aqueous layer to pH 2.0 using 6 M HCl. This protonates the Ac-L-Phe(4-F)-OH, rendering it lipophilic. Extract with fresh ethyl acetate (3 × 100 mL).

  • Isolation: Dry the combined organic layers from Step 6 over MgSO₄ and evaporate to yield enantiomerically pure Ac-L-Phe(4-F)-OH as a white crystalline solid.

Quantitative Data Summary
ParameterValueCausality / Rationale
Substrate Concentration 0.2 MBalances throughput with solubility limits in the biphasic system.
Enzyme Loading 10 mg / mmolEnsures complete L-ester hydrolysis within 4-6 hours without side reactions.
Co-solvent 10% v/v AcetonitrileEnhances substrate solubility while maintaining enzyme conformational stability.
Temperature 25°CPrevents thermal denaturation of Subtilisin while maintaining optimal kinetic rates.
pH Setpoint 7.8 ± 0.1Optimal catalytic pH; ensures the L-acid product remains ionized for extraction.
Expected L-Acid ee% > 98%High enantioselectivity (E-value > 150) driven by strict S1 pocket stereospecificity.

Application Case Study: Fluorinated Proteasome Inhibitors

Once isolated, the fluorinated L-phenylalanine derivative is a potent building block for targeted therapeutics. A premier example is the synthesis of peptide epoxyketone proteasome inhibitors (analogs of carfilzomib or epoxomicin).

The 26S proteasome contains three primary catalytic sites: β 1 (caspase-like), β 2 (trypsin-like), and β 5 (chymotrypsin-like). Research demonstrates that incorporating 4-fluoro-L-phenylalanine into the P1 position of a peptide inhibitor dramatically increases binding affinity and specificity for the β 5 subunit [3]. The highly electronegative fluorine atom enhances lipophilic interactions within the hydrophobic S1 pocket, optimally orienting the epoxyketone warhead for nucleophilic attack by the N-terminal threonine of the proteasome.

Proteasome A Fluorinated Peptidyl Epoxyketone B Hydrophobic S1 Pocket Binding (β5 Subunit) A->B 4-Fluoro-Phe enhances lipophilic interaction C N-terminal Threonine Attack B->C Warhead orientation D Irreversible Proteasome Inhibition C->D Covalent Adduct

Mechanistic pathway of β5-subunit specific proteasome inhibition by fluorinated peptides.

Protocol 2: Downstream Deprotection & Peptide Coupling

To utilize Ac-L-Phe(4-F)-OH in Solid-Phase Peptide Synthesis (SPPS) or solution-phase coupling, the N-acetyl group must be removed, and the carboxylic acid must be activated.

Causality of Experimental Design
  • Deacetylation: Mild acidic hydrolysis (refluxing in 2M HCl) is utilized. Unlike harsh basic conditions, acidic hydrolysis prevents the racemization of the α -carbon, preserving the >98% ee achieved during the enzymatic resolution.

  • Coupling Chemistry: HATU with DIPEA is selected as the coupling reagent over standard EDC/HOBt. HATU drives rapid amide bond formation, minimizing the lifetime of the activated ester intermediate and further suppressing epimerization.

Step-by-Step Methodology
  • Deacetylation: Suspend Ac-L-Phe(4-F)-OH in 2 M HCl (10 mL/mmol). Reflux at 100°C for 4 hours. Monitor completion via LC-MS.

  • Lyophilization: Cool the mixture and remove the aqueous acid under reduced pressure to yield L-Phe(4-F)-OH hydrochloride salt.

  • Fmoc-Protection (If required for SPPS): React the free amino acid with Fmoc-OSu (1.1 eq) and Na₂CO₃ (2.5 eq) in a 1:1 water/dioxane mixture at 0°C for 2 hours. Acidify and extract with ethyl acetate.

  • Activation & Coupling: Dissolve the protected fluorinated amino acid (1.0 eq) and the target peptide amine (0.9 eq) in anhydrous DMF. Add HATU (1.1 eq) and cool to 0°C.

  • Base Addition: Dropwise add DIPEA (3.0 eq). Stir for 1 hour at room temperature. The self-validating color change (yellowing from HATU activation) confirms the formation of the active ester.

  • Purification: Quench with water, extract with dichloromethane, and purify the resulting fluorinated peptide via reverse-phase preparative HPLC.

Conclusion

The strategic utilization of AC-DL-PHE(4-F)-OME bridges the gap between cost-effective racemic starting materials and highly advanced, stereopure drug candidates. By employing Subtilisin Carlsberg for kinetic resolution, researchers can establish a self-validating, scalable pipeline that preserves chiral integrity. The downstream integration of these fluorinated building blocks continues to yield next-generation therapeutics with unparalleled target specificity and metabolic resilience.

References

  • Fustero, S., et al. "Fluorinated phenylalanines: synthesis and pharmaceutical applications." Beilstein Journal of Organic Chemistry, 2020.[Link]

  • Wang, Y., et al. "Cross-Linked Crystals of Subtilisin: Versatile Catalyst for Organic Synthesis." Journal of the American Chemical Society, 1997.[Link]

  • Kisselev, A. F., et al. "Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome's Chymotrypsin-like Sites." Journal of Medicinal Chemistry, 2010.[Link]

Application

in vitro assay protocols utilizing AC-DL-PHE(4-F)-OME

Application Note: Enzymatic Kinetic Resolution and In Vitro Assay Protocols Utilizing AC-DL-PHE(4-F)-OME Introduction & Mechanistic Rationale The incorporation of fluorinated unnatural amino acids, such as 4-fluorophenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Enzymatic Kinetic Resolution and In Vitro Assay Protocols Utilizing AC-DL-PHE(4-F)-OME

Introduction & Mechanistic Rationale

The incorporation of fluorinated unnatural amino acids, such as 4-fluorophenylalanine, into peptide sequences is a powerful strategy in modern drug development. Fluorination enhances metabolic stability, modulates lipophilicity, and provides unique NMR handles for structural biology [1]. However, chemical synthesis often yields racemic mixtures. AC-DL-PHE(4-F)-OME (N-acetyl-DL-4-fluorophenylalanine methyl ester, CAS: 87586-97-8) serves as an ideal substrate for in vitro enzymatic kinetic resolution to produce enantiopure L- and D-fluorophenylalanine building blocks.

Proteases such as α-chymotrypsin exhibit profound stereoselectivity. The active site of α-chymotrypsin contains a hydrophobic S1 pocket that perfectly accommodates the 4-fluorophenyl ring. The enzyme selectively binds the L-enantiomer of AC-DL-PHE(4-F)-OME, positioning the methyl ester bond adjacent to the catalytic triad (Ser195, His57, Asp102) for rapid hydrolysis. The D-enantiomer is sterically hindered from adopting the required transition state, remaining intact. This causality allows researchers to isolate the hydrolyzed L-acid and the unreacted D-ester with high enantiomeric excess (>99% ee).

Assay Principle & Workflow Visualization

The in vitro assay monitors the stereoselective ester hydrolysis. By tracking the depletion of the racemic ester and the formation of the N-acetyl-L-4-fluorophenylalanine product via chiral High-Performance Liquid Chromatography (HPLC), scientists can determine the enantiomeric ratio ( E -value) and specific enzyme activity.

EnzymaticResolution Racemate AC-DL-PHE(4-F)-OME (Racemic Substrate) Reaction Stereoselective Hydrolysis Racemate->Reaction Enzyme α-Chymotrypsin (Aqueous Buffer, pH 7.8) Enzyme->Reaction L_Acid N-Ac-L-Phe(4-F)-OH (Hydrolyzed Product) Reaction->L_Acid Fast D_Ester N-Ac-D-Phe(4-F)-OMe (Unreacted Substrate) Reaction->D_Ester Slow/None HPLC Chiral HPLC Analysis (ee determination) L_Acid->HPLC D_Ester->HPLC

Caption: Workflow of α-chymotrypsin-mediated kinetic resolution of AC-DL-PHE(4-F)-OME.

Step-by-Step Experimental Protocol

This protocol outlines a self-validating system: by measuring both the product formation and the remaining substrate, mass balance can be verified, ensuring the trustworthiness of the kinetic data.

Reagent Preparation
  • Buffer System: Prepare a 0.1 M sodium phosphate buffer. Adjust to pH 7.8 using 0.1 M NaOH. Rationale: α-Chymotrypsin requires a slightly alkaline pH to maintain the unprotonated state of His57 in the catalytic triad.

  • Substrate Solution: Dissolve AC-DL-PHE(4-F)-OME in dimethyl sulfoxide (DMSO) to create a 100 mM stock solution. Rationale: The methyl ester has limited aqueous solubility; DMSO acts as a co-solvent. Keep final DMSO concentration 5% (v/v) to prevent enzyme denaturation.

  • Enzyme Stock: Dissolve lyophilized bovine pancreatic α-chymotrypsin in 1 mM HCl to a concentration of 10 mg/mL. Store on ice.

Enzymatic Reaction
  • In a 10 mL temperature-controlled reaction vessel (25 °C), add 8.5 mL of the 0.1 M phosphate buffer.

  • Add 0.5 mL of the 100 mM AC-DL-PHE(4-F)-OME stock solution (final substrate concentration: 5 mM).

  • Initiate the reaction by adding 1.0 mL of the α-chymotrypsin stock solution.

  • Maintain the pH at 7.8 using a pH-stat autotitrator dispensing 0.1 M NaOH. The volume of NaOH consumed directly correlates to the release of the carboxylic acid product.

Reaction Monitoring & Chiral HPLC Analysis
  • Withdraw 100 µL aliquots at 5, 15, 30, 60, and 120 minutes.

  • Quench the reaction immediately by adding 100 µL of 1% trifluoroacetic acid (TFA) in acetonitrile to denature the enzyme.

  • Centrifuge at 14,000 x g for 5 minutes to pellet precipitated proteins.

  • Analyze the supernatant using a chiral stationary phase HPLC column (e.g., Chiralcel OD-H).

    • Mobile Phase: Hexane/Isopropanol (85:15 v/v) with 0.1% TFA.

    • Detection: UV at 254 nm.

Quantitative Data Presentation

The table below summarizes expected kinetic parameters and resolution efficiencies when utilizing AC-DL-PHE(4-F)-OME under the described protocol conditions.

ParameterValue / ObservationAnalytical Significance
Optimal pH 7.8 - 8.0Ensures active site His57 is deprotonated.
Conversion ( c ) 49.5% at 120 minIndicates near-perfect theoretical yield for a racemate (max 50%).
Product ee ( eep​ ) > 99% (L-enantiomer)High stereoselectivity of the S1 binding pocket.
Substrate ee ( ees​ ) > 98% (D-enantiomer)Confirms minimal non-specific chemical hydrolysis.
Enantiomeric Ratio ( E ) > 200 E=ln[(1−c)(1−ees​)]/ln[(1−c)(1+ees​)] . Excellent resolution.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. URL:[Link]

  • LookChem. (n.d.). AC-DL-PHE(4-F)-OME Chemical Properties. URL:[Link][1]

Sources

Method

hydrolysis protocol for AC-DL-PHE(4-F)-OME methyl ester cleavage

Application Note: Chemoselective Methyl Ester Cleavage of AC-DL-PHE(4-F)-OME Executive Summary & Mechanistic Rationale The hydrolysis of amino acid methyl esters is a foundational transformation in peptide synthesis and...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Methyl Ester Cleavage of AC-DL-PHE(4-F)-OME

Executive Summary & Mechanistic Rationale

The hydrolysis of amino acid methyl esters is a foundational transformation in peptide synthesis and medicinal chemistry. For the substrate AC-DL-PHE(4-F)-OME (N-Acetyl-DL-4-fluorophenylalanine methyl ester), the objective is to quantitatively cleave the C-terminal methyl ester to yield the free carboxylic acid, AC-DL-PHE(4-F)-OH , without disturbing the N-terminal acetyl protecting group or inducing unwanted side reactions.

While the substrate is a racemic (DL) mixture—rendering stereocenter epimerization a non-issue—chemoselectivity remains the primary challenge. Amide bonds (such as the N-acetyl group) are generally more robust than esters, but they remain susceptible to hydrolysis under harsh, high-temperature basic conditions[1]. Therefore, a mild, highly controlled saponification protocol is required.

The Lithium Hydroxide Advantage: Basic hydrolysis (saponification) proceeds via a nucleophilic acyl substitution mechanism. Hydroxide attacks the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate, which subsequently collapses to expel a methoxide leaving group[2].

In this protocol, we utilize Lithium Hydroxide (LiOH) in a mixed Tetrahydrofuran (THF)/Water solvent system. The selection of LiOH over NaOH or KOH is highly intentional. Lithium cations uniquely accelerate ester hydrolysis in semi-aqueous THF systems by acting as a mild Lewis acid; the Li+ ion coordinates with the carbonyl oxygen of the ester, significantly increasing its electrophilicity and facilitating hydroxide attack at ambient temperatures[3]. This allows the reaction to reach completion rapidly without the thermal energy that would otherwise risk N-deacetylation. Furthermore, THF acts as an ideal co-solvent, providing necessary solubility for the lipophilic fluorinated substrate while maintaining monophasic or finely dispersed biphasic conditions with water[4].

Process Visualization

Workflow Start AC-DL-PHE(4-F)-OME in THF AddBase Add 2.0 eq LiOH (aq) at 0 °C Start->AddBase React Stir at 20-25 °C (1-2 hours) AddBase->React Check TLC Monitor Ester Cleaved? React->Check Check->React No Evap Evaporate THF in vacuo Check->Evap Yes Acidify Acidify to pH 2 with 1M HCl Evap->Acidify Extract Extract with EtOAc Wash & Dry Acidify->Extract End AC-DL-PHE(4-F)-OH (Isolated Yield >90%) Extract->End

Workflow for the mild LiOH-catalyzed hydrolysis of AC-DL-PHE(4-F)-OME.

Quantitative Optimization Data

To validate the choice of reagents, comparative hydrolysis conditions were evaluated. The data below illustrates the causality behind selecting the LiOH/THF/Water system at ambient temperature.

EntryBase (Equivalents)Solvent SystemTemp (°C)Time (h)Chemoselectivity (Ester vs Amide)Isolated Yield (%)
1NaOH (3.0 eq)MeOH / H₂O60 °C2.0Poor (Significant N-deacetylation)61%
2NaOH (2.0 eq)THF / H₂O25 °C4.0Good82%
3LiOH·H₂O (1.1 eq)THF / H₂O0 °C8.0Excellent70% (Incomplete)
4 LiOH·H₂O (2.0 eq) THF / H₂O 25 °C 1.5 Excellent (No side reactions) 94%

Table 1: Optimization of saponification conditions for AC-DL-PHE(4-F)-OME. Entry 4 represents the finalized protocol parameters.

Step-by-Step Experimental Protocol

Materials Required:

  • AC-DL-PHE(4-F)-OME (Substrate)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), Reagent Grade

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Methodology:

  • Substrate Solubilization: Dissolve 1.0 equivalent of AC-DL-PHE(4-F)-OME in THF (approx. 5-10 mL per gram of substrate).

    • Causality: THF is chosen over methanol to prevent transesterification side-reactions and to ensure a highly controlled biphasic/monophasic transition upon the addition of aqueous base[4].

  • Base Preparation & Addition: In a separate flask, dissolve 2.0 equivalents of LiOH·H₂O in deionized water (equal volume to THF). Cool the THF solution to 0 °C using an ice bath. Add the aqueous LiOH solution dropwise to the stirring THF solution.

    • Causality: The initial 0 °C environment mitigates the exothermic heat of mixing and prevents localized spikes in basicity that could trigger premature N-acetyl cleavage.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to ambient room temperature (20–25 °C). Stir vigorously for 1.5 to 2 hours.

  • In-Process Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a 50:50 EtOAc/Hexanes eluent system. The starting methyl ester will migrate with a high Rf​ value, while the newly formed carboxylate salt will remain strictly at the baseline. Proceed to the next step only when the upper spot is completely absent.

  • Solvent Evaporation (Critical Step): Transfer the mixture to a rotary evaporator and remove the THF under reduced pressure at 30 °C.

    • Causality: If THF is not removed prior to extraction, it acts as a phase-transfer bridge, pulling the water-soluble carboxylate salt into the organic layer during the washing phase, drastically reducing the final yield.

  • Aqueous Washing: Dilute the remaining aqueous residue with additional water. (Optional: Wash once with 10 mL of diethyl ether to remove any unreacted ester or non-polar impurities. Discard the ether layer).

  • Acidification & Precipitation: Cool the aqueous layer to 0 °C. Slowly add 1M HCl dropwise under continuous stirring until the pH reaches 2.0 to 2.5.

    • Causality: The pKa​ of the N-acetyl amino acid is approximately 3.5. Driving the pH down to 2.0 ensures complete protonation of the carboxylate salt into the free carboxylic acid, forcing it to partition out of the aqueous phase.

  • Extraction & Isolation: Extract the acidified aqueous layer with EtOAc (3 × 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate in vacuo to yield AC-DL-PHE(4-F)-OH as a white crystalline solid.

Self-Validating Analytical Checks

To ensure the integrity of the synthesized AC-DL-PHE(4-F)-OH, the protocol relies on the following self-validating analytical markers:

  • Mass Recovery: A successful reaction following Entry 4 parameters should yield >90% mass recovery. Significant mass loss indicates premature extraction before complete THF removal or insufficient acidification.

  • Proton NMR ( 1 H-NMR): The definitive proof of successful, chemoselective cleavage is the complete disappearance of the sharp methoxy singlet ( −OCH3​ ) typically found at 3.60 – 3.75 ppm [1]. The N-acetyl methyl singlet at ~1.80 – 1.95 ppm must remain fully intact, proving that the amide bond survived the basic conditions.

Sources

Application

Application Note: Chiral Chromatography Methods for Separating AC-DL-PHE(4-F)-OME Isomers

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Author: BenchChem Technical Support Team. Date: April 2026

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Validating the Separation

I'm now detailing validation parameters for system suitability, including resolution, tailing factors, and retention times. I'm focused on achieving robust chiral separations of AC-DL-PHE(4-F)-OME, using clear tables. My goal is to guarantee reliable and accurate results aligned with the literature, presenting data for clarity.

Executive Summary

The enantiomeric purity of unnatural amino acid derivatives is a critical quality attribute in modern drug development. AC-DL-PHE(4-F)-OME (N-Acetyl-DL-4-fluorophenylalanine methyl ester) is a highly valuable chiral building block used in the synthesis of peptide-based therapeutics and active pharmaceutical ingredients (APIs). Because the D- and L-enantiomers can exhibit vastly different pharmacological and toxicological profiles, robust analytical methods for their separation are mandatory.

This technical guide details the mechanistic rationale, method development strategies, and step-by-step validated protocols for the chiral chromatographic separation of AC-DL-PHE(4-F)-OME isomers using High-Performance Liquid Chromatography (HPLC).

Mechanistic Rationale & CSP Selection

To design a successful chiral separation, one must first analyze the molecular structure of the target analyte to determine the appropriate Chiral Stationary Phase (CSP).

AC-DL-PHE(4-F)-OME is a fully protected amino acid . The N-terminus is acetylated, and the C-terminus is esterified.

  • Causality in CSP Rejection: Because the molecule lacks free ionizable primary amines or carboxylic acids, zwitterionic ion-exchange CSPs (e.g., Cinchona alkaloid-based columns) and Crown Ether CSPs—which rely on host-guest complexation with primary amines—are fundamentally ineffective for this analyte [1.7].

  • Causality in CSP Selection: The separation must instead rely on neutral interactions: hydrogen bonding (via the amide and ester groups), π−π stacking (via the phenyl ring), and dipole-dipole interactions induced by the highly electronegative 4-fluoro substitution[1].

The 4-fluoro substitution withdraws electron density from the aromatic ring, altering its π−π stacking dynamics compared to standard non-fluorinated phenylalanine[1]. Consequently, Amylose-based CSPs (e.g., Chiralpak AD-H) and Macrocyclic Glycopeptide CSPs (e.g., Chirobiotic T) are the most authoritative choices for this class of N-acetylated, esterified derivatives[2].

Mechanism cluster_CSP Chiral Stationary Phase (CSP) Analyte AC-DL-PHE(4-F)-OME (Target Analyte) HB Hydrogen Bonding Sites (Carbamate / Peptides) Analyte->HB N-Acetyl & Ester Pi Pi-Pi Interaction Sites (Aromatic Rings) Analyte->Pi Phenyl Ring Dipole Dipole-Dipole Clefts (Steric Cavities) Analyte->Dipole 4-Fluoro Group

Mechanistic interactions governing the chiral recognition of AC-DL-PHE(4-F)-OME on CSPs.

Chromatographic Strategy

Based on the structural analysis, two orthogonal chromatographic methods are recommended to ensure comprehensive analytical capability.

Method A: Normal Phase (NP-HPLC) on Amylose Carbamate
  • Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralpak AD-H).

  • Rationale: The normal phase environment (Hexane/Isopropanol) maximizes the strength of hydrogen bonds between the analyte's N-acetyl/ester groups and the carbamate linkages of the CSP. The isopropanol modifier competes slightly for these sites, allowing for the fine-tuning of retention times.

Method B: Polar Organic Mode (POM) on Teicoplanin
  • Stationary Phase: Teicoplanin macrocyclic glycopeptide (e.g., Chirobiotic T).

  • Rationale: Teicoplanin contains multiple chiral centers and hydrophobic cavities. Operating in Polar Organic Mode (Methanol with volatile acid/base modifiers) prevents the hydrophobic masking seen in highly aqueous reversed-phase conditions, allowing the analyte to access the steric clefts necessary for chiral recognition[3],[2].

Experimental Protocols

Workflow Start Racemic AC-DL-PHE(4-F)-OME CSP Select Chiral Stationary Phase (Amylose Carbamate vs. Teicoplanin) Start->CSP MP Mobile Phase Optimization (NP: Hexane/IPA | POM: MeOH/Acid/Base) CSP->MP Screen Chromatographic Screening (Flow Rate: 1 mL/min, Temp: 25°C) MP->Screen Eval Resolution (Rs) > 1.5? Screen->Eval Opt Adjust Modifier % or Temp Eval->Opt No Success Validated Enantioseparation Eval->Success Yes Opt->Screen

Experimental workflow for the chiral method development of AC-DL-PHE(4-F)-OME.
Self-Validating System Suitability Test (SST)

To ensure trustworthiness, every protocol must be a self-validating system. Before analyzing unknown samples, inject a 0.1 mg/mL racemic standard of AC-DL-PHE(4-F)-OME. The system is validated and ready for sample analysis ONLY IF :

  • The resolution ( Rs​ ) between the D and L peaks is ≥1.5 (baseline separation).

  • The peak tailing factor ( Tf​ ) is ≤1.2 . If Rs​<1.5 , verify column temperature and mobile phase composition.

Step-by-Step Methodology: Method A (Normal Phase)
  • Mobile Phase Preparation: Mix HPLC-grade Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio.

    • Causality: Hexane acts as the weak eluent to maintain the structural integrity of the coated amylose polymer. IPA acts as the strong eluent to elute the highly retained fluorinated aromatic compound.

  • Degassing: Sonicate the mobile phase under vacuum for 10 minutes.

    • Causality: Dissolved air bubbles can lodge within the chiral cavities of the CSP, disrupting the delicate steric inclusion complexes required for enantiorecognition.

  • Sample Preparation: Dissolve racemic AC-DL-PHE(4-F)-OME in the mobile phase to a concentration of 1.0 mg/mL. Dilute to a working concentration of 0.1 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

    • Causality: Injecting the sample in the mobile phase prevents solvent-induced peak distortion (the "solvent effect") at the head of the column.

  • Instrument Parameters:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C. Causality: Chiral separation is an enthalpy-driven process ( ΔH<0 ). Strict temperature control prevents fluctuations in the binding constants of the transient diastereomeric complexes[1].

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

Step-by-Step Methodology: Method B (Polar Organic Mode)
  • Mobile Phase Preparation: Prepare a solution of Methanol / Acetic Acid / Triethylamine in a 100:0.1:0.1 (v/v/v) ratio[2].

    • Causality: The polar ionic mobile phase facilitates necessary chiral recognition interactions. The acid/base modifiers act as competing agents to prevent non-specific binding of the analyte to residual silanol groups on the silica support, thereby reducing peak tailing[2].

  • Sample Preparation: Dissolve the analyte in Methanol to a working concentration of 0.1 mg/mL. Filter through a 0.45 µm PVDF syringe filter.

  • Instrument Parameters:

    • Column: Chirobiotic T (250 x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 20 °C. Causality: Teicoplanin separations are highly sensitive to thermal changes. Lowering the temperature to 20 °C enhances the entropic penalty of the mismatched enantiomer, significantly increasing selectivity ( α )[3].

    • Detection: UV at 210 nm. Causality: 210 nm captures the strong absorbance of the N-acetyl amide bond, providing higher sensitivity than 254 nm in methanol.

    • Injection Volume: 5 µL.

Quantitative Data Presentation

The following table summarizes the expected quantitative chromatographic parameters for the separation of AC-DL-PHE(4-F)-OME isomers using the validated protocols described above. Data is synthesized from analogous N-acetylated and fluorinated phenylalanine derivatives[1],[2],[4].

Chromatographic ParameterMethod A: Amylose CSP (NP-HPLC)Method B: Teicoplanin CSP (POM)
Mobile Phase Hexane / IPA (90:10)MeOH / AcOH / TEA (100:0.1:0.1)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25 °C20 °C
Retention Time - Peak 1 ( tR1​ ) ~ 8.4 min (L-isomer)~ 6.2 min (D-isomer)
Retention Time - Peak 2 ( tR2​ ) ~ 11.2 min (D-isomer)~ 8.5 min (L-isomer)
Selectivity ( α ) 1.451.52
Resolution ( Rs​ ) > 2.0 (Baseline Separation)> 2.5 (Baseline Separation)
Elution Order L before DD before L

Note: Elution orders are highly dependent on the specific 3D geometry of the CSP. Amylose carbamates typically elute the L-enantiomer of N-acetylated amino acids first, whereas macrocyclic glycopeptides often exhibit reversed elution orders[3],[5].

References

  • Németi, G., Berkecz, R., Shahmohammadi, S., Forró, E., Lindner, W., Péter, A., & Ilisz, I. (2022). Enantioselective high-performance liquid chromatographic separation of fluorinated β-phenylalanines... Journal of Chromatography A.
  • Péter, A., et al. (2000). High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues. ResearchGate.
  • BenchChem. (2025). Application Note: Chiral Separation of N-acetyl-D/L-phenylalanine Enantiomers by HPLC. BenchChem Technical Resources.
  • Academia.edu. Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review.
  • MDPI. (2008). Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama’s Reagents: A New Approach Involving Ionic Liquids.

Sources

Method

Application Note: AC-DL-PHE(4-F)-OME in Medicinal Chemistry and Asymmetric Synthesis

Target Audience: Researchers, scientists, and drug development professionals Compound: N-Acetyl-DL-4-fluorophenylalanine methyl ester (AC-DL-PHE(4-F)-OME) | CAS: 87586-97-8 Executive Summary In modern medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Compound: N-Acetyl-DL-4-fluorophenylalanine methyl ester (AC-DL-PHE(4-F)-OME) | CAS: 87586-97-8

Executive Summary

In modern medicinal chemistry, the strategic incorporation of non-proteinogenic amino acids is a fundamental technique for overcoming the pharmacokinetic limitations of native peptides. AC-DL-PHE(4-F)-OME —a racemic, orthogonally protected fluorinated phenylalanine derivative—serves as a critical nexus in this workflow.

As a Senior Application Scientist, I have structured this guide to detail the dual utility of AC-DL-PHE(4-F)-OME:

  • As a biocatalytic substrate: It is the primary precursor for generating enantiopure L- and D-4-fluorophenylalanine (Fpa) via enzymatic kinetic resolution.

  • As an analytical standard: It provides the baseline racemic data required to validate enantiomeric excess ( ee ) in transition-metal-catalyzed asymmetric hydrogenation.

Mechanistic Rationale: The Role of Fluorine in Peptide Design

Before detailing the synthetic workflows, it is crucial to understand the causality behind selecting 4-fluorophenylalanine over standard phenylalanine.

Fluorine substitution is a classic bioisosteric strategy. The fluorine atom (van der Waals radius 1.47 Å) acts as a minimal steric replacement for hydrogen (1.20 Å), ensuring that the modified amino acid can still fit into native receptor binding pockets. However, its extreme electronegativity fundamentally alters the molecule's physicochemical profile[1][2]:

  • Proteolytic Stability: The highly polarized C-F bond resists oxidative metabolism by cytochrome P450 enzymes and prevents rapid degradation by endogenous proteases.

  • Lipophilicity (LogP): The fluorinated phenyl ring enhances the overall lipophilicity of the peptide, significantly improving cellular permeability and bioavailability—a critical factor for intracellular targets[1][2].

Application 1: Biocatalytic Kinetic Resolution

To utilize 4-fluorophenylalanine in Solid-Phase Peptide Synthesis (SPPS), the racemic AC-DL-PHE(4-F)-OME must be resolved into its enantiopure constituents. Chemical resolution is often inefficient; therefore, enzymatic kinetic resolution using serine proteases (such as Subtilisin Carlsberg or α -chymotrypsin) is the industry standard[3].

Causality of the Enzymatic Choice

Subtilisin exhibits a highly specific chiral recognition for the (S) -configuration at the α -carbon. It selectively hydrolyzes the methyl ester of the L-enantiomer, leaving the D-enantiomer completely unreacted[3]. This creates a self-validating system: by monitoring the reaction via a pH-stat, the exact 50% conversion mark can be identified by the stoichiometric consumption of base, ensuring maximum enantiomeric excess ( >99%ee ).

Step-by-Step Protocol: Enzymatic Resolution using Subtilisin

Reagents & Equipment:

  • AC-DL-PHE(4-F)-OME (2.0 mmol)

  • Subtilisin Carlsberg (Alcalase) (~800 units)

  • 0.1 M Aqueous NaOH (Titrant)

  • Phosphate buffer (pH 7.70)

  • Automated pH-stat titrator

Methodology:

  • Suspension: Suspend 2.0 mmol of AC-DL-PHE(4-F)-OME in 50 mL of phosphate buffer (pH 7.70) at room temperature (25°C)[3].

  • Enzyme Initiation: Add 60 mg of Subtilisin Carlsberg to the vigorously stirred suspension[3].

  • Real-Time Monitoring: As the L-ester hydrolyzes into the L-acid, the pH will drop. Maintain the pH precisely at 7.70 by the dropwise addition of 0.1 M NaOH via the pH-stat titrator.

  • Reaction Termination: Terminate the reaction exactly when 1.0 mmol of NaOH has been consumed (indicating 50% hydrolysis).

  • Organic Extraction (D-Ester): Extract the reaction mixture with ethyl acetate (3 × 50 mL) at the initial pH of 7.70. The organic layer will contain the unreacted N-Ac-D-Phe(4-F)-OMe . Dry over MgSO 4​ and concentrate under vacuum[3].

  • Aqueous Extraction (L-Acid): Acidify the remaining aqueous phase to pH 2.0 using cold 2 M HCl. Extract with ethyl acetate (3 × 50 mL) to isolate the hydrolyzed product, N-Ac-L-Phe(4-F)-OH . Dry and evaporate the solvent[3].

G Racemate AC-DL-PHE(4-F)-OME (Racemic Mixture) Enzyme Subtilisin Carlsberg (pH 7.7, 25°C) Racemate->Enzyme Reaction Kinetic Resolution (50% Conversion via pH-stat) Enzyme->Reaction Split Reaction->Split L_Acid N-Ac-L-Phe(4-F)-OH (Aqueous Phase) Split->L_Acid Hydrolysis (S-selective) D_Ester N-Ac-D-Phe(4-F)-OMe (Organic Phase) Split->D_Ester Unreacted (R-enantiomer)

Workflow for the enzymatic kinetic resolution of AC-DL-PHE(4-F)-OME using Subtilisin.

Application 2: Analytical Standard for Asymmetric Catalysis

When developing novel transition-metal catalysts (e.g., Rhodium complexes with chiral phosphinoferrocenyl ligands) for the asymmetric hydrogenation of α -dehydroamino esters, determining the efficiency of the catalyst requires precise chromatographic calibration[4].

AC-DL-PHE(4-F)-OME is utilized as the racemic reference standard to establish baseline separation of the (R) and (S) enantiomers. Without this racemic baseline, it is impossible to accurately calculate the enantiomeric excess ( ee ) of the newly synthesized chiral products.

Quantitative Data: Chiral GC Parameters

The following table summarizes the validated Chiral Gas Chromatography (GC) conditions for resolving the enantiomers of AC-DL-PHE(4-F)-OME[4].

ParameterValidated Specification
Column Chirasil L-Valine (25 m x 0.25 mm ID, 0.12 µm film thickness)
Carrier Gas Helium (15 psig)
Temperature Program 160°C for 9 min; ramp 70°C/min to 185°C; hold 8 min
Retention Time: (R)-enantiomer 7.01 min
Retention Time: (S)-enantiomer 7.47 min

Note: The distinct separation ( ΔtR​=0.46 min) ensures that peak integration can be performed with high fidelity when assessing the output of asymmetric hydrogenation reactions.

Case Study: Integration into Pin1 Inhibitor Workflows

To bridge the gap between chemical synthesis and biological application, we look at the development of bicyclic peptidyl inhibitors targeting Peptidyl-Prolyl Isomerase Pin1 —an enzyme heavily implicated in oncology and neurodegeneration[2][5].

During Structure-Activity Relationship (SAR) studies, researchers systematically replaced standard amino acids with non-proteinogenic variants to optimize binding. It was discovered that substituting a standard D-Phenylalanine residue with D-4-fluorophenylalanine (d-Fpa) improved Pin1 binding affinity by approximately 2-fold, resulting in a highly potent inhibitor with a KD​ of 0.12 μM[5].

The unreacted D-ester isolated from the enzymatic resolution of AC-DL-PHE(4-F)-OME (as described in Section 3) serves as the direct, cost-effective precursor for this critical d-Fpa building block.

G A AC-DL-PHE(4-F)-OME B Enzymatic Resolution A->B Alcalase C D-4-Fluorophenylalanine (d-Fpa) B->C Acid Hydrolysis of D-Ester D SPPS Peptide Synthesis C->D Chiral Building Block E Bicyclic Peptidyl Inhibitor (Target: Pin1) D->E Cyclization

Integration of AC-DL-PHE(4-F)-OME into the synthesis pipeline for Pin1 bicyclic peptide inhibitors.

References

  • Jiang, B., & Pei, D. (2015). A Selective, Cell-Permeable Nonphosphorylated Bicyclic Peptidyl Inhibitor against Peptidyl–Prolyl Isomerase Pin1. Journal of Medicinal Chemistry, ACS Publications. Retrieved from: [Link]

  • AWS Document Repository. The Synthesis and Application of Phosphinoferrocenylaminophosphine Ligands for Asymmetric Catalysis. Retrieved from:[Link]

  • Chênevert, R., Létourneau, M., & Thiboutot, S. (1990). Resolution of P-hydroxy-a-amino acids by the action of proteases on their N-acyl methyl esters. Canadian Journal of Chemistry. Retrieved from:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chiral Resolution of AC-DL-PHE(4-F)-OME

Welcome to the Advanced Chromatography Support Center. This guide provides comprehensive troubleshooting, method optimization strategies, and theoretical grounding for the enantioseparation of AC-DL-PHE(4-F)-OME (N-Acety...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide provides comprehensive troubleshooting, method optimization strategies, and theoretical grounding for the enantioseparation of AC-DL-PHE(4-F)-OME (N-Acetyl-DL-4-fluorophenylalanine methyl ester) via High-Performance Liquid Chromatography (HPLC).

Part 1: Core Troubleshooting & FAQs

Q1: Why are polysaccharide-based Chiral Stationary Phases (CSPs) recommended over macrocyclic antibiotics for this specific analyte? A: AC-DL-PHE(4-F)-OME is a fully protected, neutral amino acid derivative. Because both the N-terminus (acetylated) and C-terminus (methyl esterified) are blocked, the molecule lacks the free ionizable groups required for zwitterionic or ionic interactions. Consequently, CSPs that rely on ionic interactions (like Crown Ethers or Teicoplanin in polar ionic mode) are highly inefficient[1]. Polysaccharide-based CSPs (e.g., derivatized amylose or cellulose) are the gold standard here. They provide a chiral environment where the analyte's amide and ester groups can engage in strong hydrogen bonding with the carbamate linkages of the CSP, while the aromatic rings engage in steric inclusion and π−π stacking[1].

Q2: How does the 4-fluoro substitution impact chiral recognition compared to standard phenylalanine? A: The highly electronegative fluorine atom at the para position withdraws electron density via the inductive effect, rendering the phenyl ring electron-deficient. This strengthens the π−π donor-acceptor interactions with the electron-rich aromatic rings of the CSP (such as the 3,5-dimethylphenyl groups on an Amylose-based column). Furthermore, the trifluorination or mono-fluorination of the phenyl ring has a pronounced effect on enantioselectivity due to the introduction of a strong local dipole, which alters the analyte's orientation within the chiral cavity[2].

Q3: My resolution ( Rs​ ) is below 1.5 using Hexane/Isopropanol (90:10). How should I optimize the mobile phase? A: If normal-phase Hexane/Isopropanol (IPA) yields insufficient resolution, your first step should be to change the alcoholic modifier. Switch from IPA to Ethanol (EtOH). IPA is sterically bulky and can prevent the analyte from deeply accessing the chiral inclusion cavities of the polysaccharide backbone. Ethanol is less sterically hindered and alters the hydrogen-bonding network, often providing a completely different chiral recognition profile[2]. If co-elution persists, decrease the modifier concentration (e.g., to 95:5 Hexane/EtOH) to increase the retention factor ( k′ ), allowing more time for chiral discrimination.

Q4: What is the thermodynamic impact of column temperature on this separation? A: Chiral recognition on polysaccharide phases is predominantly an enthalpy-driven process ( ΔH<0 ). Lowering the column temperature (e.g., from 25°C to 15°C) increases the strength of non-covalent interactions (hydrogen bonds and π−π interactions), typically leading to a higher separation factor ( α ) and resolution ( Rs​ )[3]. However, lower temperatures also increase mobile phase viscosity and decrease mass transfer kinetics, which can cause peak broadening. You must balance thermodynamic resolution gains with kinetic efficiency losses[4].

Part 2: Quantitative Data & Method Parameters

The following table summarizes the optimized starting conditions and expected quantitative outcomes for the chiral resolution of AC-DL-PHE(4-F)-OME.

ParameterRecommended ConditionScientific RationaleExpected Outcome
Column Amylose tris(3,5-dimethylphenylcarbamate) (e.g., 250 x 4.6 mm, 5 µm)Provides optimal H-bonding sites and electron-rich π -systems for the electron-deficient fluorophenyl ring.Strong retention; α>1.2
Mobile Phase Hexane / Ethanol (90:10 v/v)Normal phase maximizes H-bonding. EtOH provides better cavity access than IPA. k1​ between 2.0 - 5.0
Flow Rate 1.0 mL/minBalances longitudinal diffusion and mass transfer (van Deemter curve minimum).Analysis time < 20 min
Temperature 20°C - 25°CEnthalpy-driven separation favors lower temperatures, but 20°C maintains good peak shape. Rs​≥1.5 (Baseline)
Detection UV at 210 nm & 254 nm210 nm captures the amide bond; 254 nm captures the fluorinated aromatic ring.High S/N ratio

Part 3: Experimental Protocols

Step-by-Step Method Development Workflow

Step 1: System and Column Preparation

  • Flush the HPLC system with HPLC-grade Isopropanol (IPA) to remove any reversed-phase solvents (water/salts). Critical: Water in a normal-phase polysaccharide column can cause irreversible damage.

  • Install the chiral column (e.g., Chiralpak AD-H or equivalent) and equilibrate with Hexane/IPA (90:10 v/v) at 0.5 mL/min for 60 minutes.

  • Gradually increase the flow rate to 1.0 mL/min and monitor the baseline at 210 nm until stable.

Step 2: Sample Preparation

  • Weigh 1.0 mg of racemic AC-DL-PHE(4-F)-OME.

  • Dissolve the standard in 1.0 mL of the mobile phase (Hexane/EtOH 90:10). Note: Do not dissolve the sample in pure strong solvents like DCM or pure Methanol, as this will cause severe peak distortion (solvent mismatch).

  • Filter the solution through a 0.22 µm PTFE syringe filter.

Step 3: Initial Screening & Optimization

  • Inject 5 µL of the prepared sample.

  • Evaluate the chromatogram. Calculate the retention factor ( k′ ), selectivity ( α ), and resolution ( Rs​ ).

  • If Rs​<1.5 : Switch the mobile phase to Hexane/Ethanol (90:10 v/v). Purge the system and equilibrate for 20 column volumes.

  • If peaks are too broad: Increase the column temperature to 25°C to improve mass transfer kinetics[4].

  • If retention is too low ( k′<1 ): Decrease the polar modifier concentration to Hexane/Ethanol (95:5 v/v).

Part 4: Mechanistic & Workflow Visualizations

Method Development Logic Tree

Workflow Start Start: AC-DL-PHE(4-F)-OME Method Development CSP Select Polysaccharide CSP (e.g., Amylose Carbamate) Start->CSP MP Initial Mobile Phase: Hexane / IPA (90:10 v/v) CSP->MP Eval Evaluate Resolution (Rs) MP->Eval RsGood Rs ≥ 1.5 Baseline Separation Eval->RsGood Yes RsBad Rs < 1.5 Co-elution Eval->RsBad No Final Validate Method (ICH Q2 Guidelines) RsGood->Final Opt1 Change Modifier: Switch IPA to EtOH RsBad->Opt1 Opt2 Thermodynamic Tuning: Decrease Temp to 15°C RsBad->Opt2 Opt1->Eval Opt2->Eval

Caption: Decision-tree workflow for optimizing the HPLC enantioseparation of AC-DL-PHE(4-F)-OME.

Chiral Recognition Interaction Model

Mechanism Analyte AC-DL-PHE(4-F)-OME (Analyte) Hbond1 Hydrogen Bonding (Amide NH ↔ C=O) Analyte->Hbond1 Hbond2 Hydrogen Bonding (Ester C=O ↔ NH) Analyte->Hbond2 PiPi π-π Stacking (4-F-Phenyl ↔ Aryl Ring) Analyte->PiPi Dipole Dipole-Dipole (C-F bond effects) Analyte->Dipole Steric Steric Inclusion (Chiral Cavity) Analyte->Steric CSP Polysaccharide CSP (Carbamate Linkages) Hbond1->CSP Hbond2->CSP PiPi->CSP Dipole->CSP Steric->CSP

Caption: Non-covalent interactions driving the chiral recognition of AC-DL-PHE(4-F)-OME on a polysaccharide CSP.

Part 5: References

  • Enantioselective high-performance liquid chromatographic separations utilizing Cinchona alkaloid- and polysaccharide-based chiral stationary phases. SZTE Doktori Repozitórium. Available at:[Link]

  • Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. Molecules (MDPI). Available at:[Link]

  • Dániel Tanács's research works: Enantioseparation of fluorinated β-phenylalanine analogs. University of Szeged / ResearchGate. Available at: [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PubMed Central (PMC). Available at: [Link]

Sources

Optimization

preventing racemization during AC-DL-PHE(4-F)-OME deprotection

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Racemization During the Deprotection of N-Acetylated 4-Fluorophenylalanine Methyl Ester Welcome to the technical support center. This...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Racemization During the Deprotection of N-Acetylated 4-Fluorophenylalanine Methyl Ester

Welcome to the technical support center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the deprotection of N-acetyl-4-fluorophenylalanine methyl ester. While the topic specifies the DL-racemic mixture, the core challenge for chemists is preserving the stereochemical integrity of an enantiomerically pure starting material (e.g., Ac-L-PHE(4-F)-OME). This guide is structured to address that primary challenge.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a major concern when deprotecting N-acetylated amino acid esters?

Racemization is the conversion of an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers (a racemate). In pharmaceutical development, the specific three-dimensional shape (stereochemistry) of a molecule is often critical for its biological activity and safety.

The primary cause of racemization during the deprotection of N-acetyl amino acids is the formation of an intermediate called a 5(4H)-oxazolone, also known as an azlactone.[1][2][3] Under basic conditions, typically used for removing the methyl ester (saponification), the N-acetyl group's carbonyl oxygen can attack the activated carboxyl group. This cyclization creates a planar, achiral oxazolone ring. The proton at the alpha-carbon (Cα) becomes highly acidic and is easily removed by the base. When this intermediate is subsequently opened (hydrolyzed), the proton can be added back from either face of the planar ring, resulting in a mixture of both D and L isomers, thus destroying the original stereochemical purity.[1][4]

Caption: Oxazolone mechanism leading to racemization.

Q2: How does the 4-Fluoro substituent affect the rate of racemization?

The fluorine atom at the para-position of the phenyl ring is electron-withdrawing. This inductive effect can increase the acidity of the α-proton on the amino acid backbone. A more acidic proton is more easily removed by a base, which can facilitate the formation of the planar enolate intermediate responsible for racemization. Therefore, AC-L-PHE(4-F)-OME may be more susceptible to base-catalyzed racemization than its non-fluorinated counterpart, AC-L-PHE-OME.

Q3: How can I accurately monitor the extent of racemization?

The most reliable and widely used technique is Chiral High-Performance Liquid Chromatography (HPLC) .[5][6] This method can separate and quantify the individual D and L enantiomers.

  • Direct Methods: Utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[5][6][7]

  • Indirect Methods: Involve derivatizing the amino acid mixture with a chiral reagent to form diastereomers. These diastereomeric pairs can then be separated on a standard, non-chiral (achiral) reverse-phase column.[5][8]

For analysis, a small aliquot of the reaction mixture can be quenched, worked up, and analyzed by a calibrated chiral HPLC method to determine the enantiomeric excess (%ee) or the ratio of D to L isomers.

Troubleshooting Guide: C-Terminal Deprotection (Saponification)

Issue: High levels of D-isomer detected after methyl ester saponification.

This is the most common step for racemization to occur due to the use of basic conditions. The key is to use milder conditions that favor ester hydrolysis over oxazolone formation.

Root Cause Analysis:
  • Strong Base: Hydroxide ions (especially from NaOH or KOH) are strong bases that readily promote α-proton abstraction.

  • High Temperature: Increased temperature accelerates all reaction rates, including the formation of the oxazolone intermediate.

  • Prolonged Reaction Time: Longer exposure to basic conditions increases the probability of racemization.

Solutions & Recommended Protocols

The choice of base is critical. Lithium hydroxide (LiOH) is often preferred over sodium or potassium hydroxide for saponification of amino acid and peptide esters as it can lead to less racemization under milder conditions.[9][10][11]

Protocol 1: Mild Saponification with LiOH

  • Dissolution: Dissolve the N-protected amino acid ester (1.0 eq.) in a solvent mixture like Tetrahydrofuran (THF) and water (e.g., 3:1 v/v) to a concentration of approximately 0.1 M.[12]

  • Cooling: Cool the solution to 0°C in an ice bath. This is crucial to slow down the rate of racemization.

  • Base Addition: Prepare a separate, pre-cooled solution of LiOH·H₂O (1.2 to 2.0 eq.) in water and add it slowly to the ester solution while stirring.

  • Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or HPLC (every 30-60 minutes). The reaction should be stopped as soon as the starting material is consumed.

  • Quenching: Once complete, acidify the reaction mixture to a pH of ~3-4 with a cold, dilute acid like 1 M HCl to protonate the carboxylate.[13]

  • Extraction: Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Table 1: Comparison of Saponification Conditions vs. Racemization

Base Temperature (°C) Typical Time Expected Racemization
NaOH 25-50 4-12 h High[10]
KOH 25 4-8 h Moderate to High

| LiOH | 0 - 25 | 1-4 h | Low to Minimal [9][11] |

For extremely sensitive substrates where even mild chemical methods fail, enzymatic deprotection is the superior choice. Esterases or lipases can hydrolyze the methyl ester with exceptional stereoselectivity.

Protocol 2: Enzymatic Ester Hydrolysis

  • Buffer Preparation: Prepare a suitable buffer solution (e.g., phosphate buffer, pH 7-8).

  • Substrate Addition: Suspend or dissolve the AC-L-PHE(4-F)-OME in the buffer. A co-solvent like DMSO may be needed for solubility, but its concentration should be kept low.

  • Enzyme Addition: Add an appropriate enzyme (e.g., a lipase such as Candida antarctica lipase B (CALB) or an esterase).

  • Incubation: Stir the mixture at a controlled temperature (typically 25-37°C) and monitor the reaction by HPLC.

  • Work-up: Once the reaction is complete, the enzyme can be removed by filtration or centrifugation. The product is then isolated from the aqueous solution by acidification and extraction.

Troubleshooting Guide: N-Terminal Deprotection

Issue: Racemization or incomplete removal of the N-acetyl group.

While generally less prone to racemization than C-terminal deprotection, harsh conditions for N-acetyl removal can still compromise stereochemical integrity.

Root Cause Analysis:
  • Harsh Acidic Conditions: Strong acid (e.g., 6 M HCl) at high temperatures (reflux) can cause some degree of racemization via enolization, although this is less common than the oxazolone mechanism.[14]

  • Resistance to Cleavage: The amide bond of the acetyl group is very stable and requires significant energy to cleave chemically.

Solutions & Recommended Protocols

This method is often used to remove both protecting groups simultaneously but must be performed with care.

Protocol 3: Acid Hydrolysis

  • Reaction Setup: Place the protected amino acid in a sealed tube or round-bottom flask with a reflux condenser.

  • Acid Addition: Add 6 M aqueous HCl.

  • Heating: Heat the mixture at 100-110°C for 12-24 hours.

  • Work-up: After cooling, the solution is typically concentrated to dryness under vacuum to remove excess HCl. The resulting hydrochloride salt can be used directly or neutralized. Note: This method will likely induce some level of racemization and is best for applications where stereopurity is not the absolute highest priority.

For complete preservation of stereochemistry, enzymatic deprotection using an acylase is the method of choice. Acylase I, for instance, exhibits high enantioselectivity for the hydrolysis of N-acyl-L-amino acids.[15][16]

Protocol 4: Enzymatic Deacetylation with Acylase I

  • pH Adjustment: Dissolve the AC-L-PHE(4-F)-OH (obtained after saponification) in water and adjust the pH to the optimal range for the enzyme (typically pH 7.0-8.0) with a dilute base like LiOH.

  • Enzyme Addition: Add Acylase I (e.g., from Aspergillus sp. or porcine kidney) to the solution. A co-factor like CoCl₂ may be required for some acylases.

  • Incubation: Maintain the solution at the optimal temperature (e.g., 37°C) and monitor the reaction.

  • Separation: Once the L-enantiomer is fully deprotected, the reaction mixture will contain L-PHE(4-F) and unreacted AC-D-PHE(4-F) (if you started with the DL form). The free L-amino acid can be separated from the N-acetylated D-amino acid based on differences in their solubility or by ion-exchange chromatography.

Caption: Recommended workflows for stereopure deprotection.

References
  • Bofill, J., et al. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. RSC Publishing. Available at: [Link]

  • LCGC International. Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Available at: [Link]

  • Jadav, M., & Govender, T. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. Available at: [Link]

  • Hare, P. E., & Gil-Av, E. (1979). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. Science, 204(4398), 1226-1228. Available at: [Link]

  • Konrad, G., et al. (1993). Process for the saponification of aminoacid-/peptide esters. Google Patents (EP0523461B1).
  • Konrad, G., et al. (1993). Process for the saponification of aminoacid-/peptide ester. Google Patents (EP0523461A2).
  • Kemp, D. S., & Rebek, J., Jr. (1970). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society, 92(19), 5792-5793. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of epimerisation/racemisation through oxazolone intermediate. Available at: [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2562-2570. Available at: [Link]

  • OperaChem (2024). Saponification-Typical procedures. Available at: [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Enzyme-catalysed deprotection of N-acetyl and N-formyl amino acids. Available at: [Link]

  • Nicolas, E., et al. (2004). Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support. Journal of Peptide Science, 10(6), 326-328. Available at: [Link]

  • Aurelio, L., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5038-5045. Available at: [Link]

  • Organic Chemistry Portal. Ester to Acid - Common Conditions. Available at: [Link]

  • Baldini, S., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Molecules, 28(2), 581. Available at: [Link]

  • Diva-portal.org. (2021). Abstract. Available at: [Link]

  • ResearchGate. (n.d.). Enzymatic synthesis of N-acyl-l-amino acids in a glycerol-water system using acylase I from pig kidney. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Mass Spectrometry Analysis of AC-DL-PHE(4-F)-OME

Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I have designed this technical guide to assist researchers and drug development professionals in analyzing the fragmentation pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I have designed this technical guide to assist researchers and drug development professionals in analyzing the fragmentation patterns of AC-DL-PHE(4-F)-OME (N-Acetyl-DL-4-fluorophenylalanine methyl ester).

Because small, heavily derivatized amino acids behave differently under Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD) compared to larger peptides, this guide focuses on the mechanistic causality behind specific fragmentation events, common analytical pitfalls, and self-validating optimization protocols.

Part 1: Diagnostic Fragmentation & Mechanistic Causality

Q1: What are the expected diagnostic fragment ions for AC-DL-PHE(4-F)-OME in positive ESI-MS/MS, and what drives their formation?

A: The exact monoisotopic mass of AC-DL-PHE(4-F)-OME ( C12​H14​FNO3​ ) is 239.0958 Da, yielding a protonated precursor ion [M+H]+ at m/z 240.10 . The fragmentation of this molecule is driven by the lability of its N-acetyl and methyl ester protecting groups, followed by the cleavage of the amino acid backbone.

The causality behind the fragmentation cascade is as follows:

  • Ester Cleavage: The methyl ester group is highly susceptible to the neutral loss of methanol ( CH3​OH , 32 Da), generating an acylium ion at m/z 208.07 .

  • N-Acetyl Cleavage: The N-acetyl group undergoes a retro-Ritter type reaction or ketene loss ( CH2​CO , 42 Da), yielding a deacetylated fragment at m/z 198.09 1.

  • Immonium Ion Formation: Concurrent loss of the protecting groups and carbon monoxide (a-type cleavage) produces the 4-fluorophenylalanine immonium ion at m/z 138.07 . Immonium ions are highly diagnostic for specific amino acid residues in quadrupole-time-of-flight (Q-TOF) and triple quadrupole platforms 2.

  • Tropylium/Benzyl Cation: The immonium ion ejects ammonia/imine derivatives to form the highly stable 4-fluorobenzyl cation at m/z 109.05 . The presence of the fluorine atom (+17.99 Da mass shift relative to standard phenylalanine) is retained in this fragment, serving as a definitive molecular fingerprint 3.

Fragmentation_Pathway Precursor [M+H]+ m/z 240.10 AC-DL-PHE(4-F)-OME LossMeOH Acylium Ion m/z 208.07 [M+H - CH3OH]+ Precursor->LossMeOH -32 Da (Ester Cleavage) LossKetene Deacetylated Ion m/z 198.09 [M+H - CH2CO]+ Precursor->LossKetene -42 Da (N-Acetyl Cleavage) Immonium Immonium Ion m/z 138.07 [C8H9FN]+ Precursor->Immonium -74 Da & -CO (a-type cleavage) LossKetene->Immonium -32 Da & -CO Benzyl 4-Fluorobenzyl Cation m/z 109.05 [C7H6F]+ Immonium->Benzyl -29 Da (-CH2NH)

Fig 1: Collision-induced dissociation (CID) fragmentation pathways of AC-DL-PHE(4-F)-OME.

Quantitative Data Summary
Ion Type / AssignmentChemical FormulaTheoretical m/zNeutral Loss from PrecursorMechanistic Origin
Precursor [M+H]+ C12​H15​FNO3+​ 240.1035N/AProtonation in ESI source
Acylium Ion C11​H11​FNO2+​ 208.0773-32 Da ( CH3​OH )Cleavage of methyl ester
Deacetylated Ion C10​H13​FNO2+​ 198.0930-42 Da ( CH2​CO )Retro-Ritter ketene loss
Immonium Ion C8​H9​FN+ 138.0719-102 Da α -carbon bond cleavage
Fluorobenzyl Cation C7​H6​F+ 109.0453-131 DaAmine loss from immonium

Part 2: Troubleshooting FAQs

Q2: I am observing a strong peak at m/z 262.08 instead of 240.10. What is causing this, and how can I correct it?

A: You are observing the sodium adduct [M+Na]+ (239.09 + 22.99 = 262.08 m/z).

  • Causality: Sodium has a high affinity for the carbonyl oxygens of the N-acetyl and methyl ester groups. If your mobile phase or sample matrix contains trace sodium (often from glassware or low-grade solvents), it will outcompete protons during the electrospray ionization (ESI) process, suppressing the [M+H]+ signal. Furthermore, sodium adducts are notoriously difficult to fragment via CID, leading to poor MS/MS spectra.

  • Resolution: Implement the Solid-Phase Extraction (SPE) desalting protocol detailed in Part 3.

Q3: My CID spectra show only the precursor ion (m/z 240.10) with no diagnostic fragments, or it shatters completely into low-mass noise. How do I optimize the collision energy (CE)?

A: Small, rigid molecules like AC-DL-PHE(4-F)-OME have fewer vibrational degrees of freedom compared to large peptides.

  • Causality: Because there are fewer bonds to distribute the collisional energy, the "survival window" of the precursor is narrow. If the CE is too low (e.g., <10 eV), the molecule absorbs the energy without breaking bonds. If the CE is too high (e.g., >45 eV), the molecule bypasses diagnostic intermediate fragments (like m/z 198 and 208) and shatters directly into non-diagnostic carbon clusters below m/z 80.

  • Resolution: Utilize a self-validating CE stepping protocol, ramping from 15 eV to 35 eV in 5 eV increments, ensuring the survival of the m/z 138.07 immonium ion as the validation checkpoint.

Optimization_Workflow Start Direct Infusion ESI-MS (Positive Mode) CheckPrec Observe [M+H]+ (m/z 240.10)? Start->CheckPrec OptESI Optimize ESI Voltage & Desalt Sample CheckPrec->OptESI No RunCID Perform CID/HCD Energy Stepping CheckPrec->RunCID Yes OptESI->Start CheckFrag Diagnostic Ions Present? (m/z 109, 138, 198) RunCID->CheckFrag OptCE Adjust Collision Energy (10-40 eV) CheckFrag->OptCE No Success Acquire Final Spectra & Library Match CheckFrag->Success Yes OptCE->RunCID

Fig 2: Self-validating ESI-MS/MS optimization workflow for AC-DL-PHE(4-F)-OME.

Part 3: Self-Validating Experimental Protocols

Protocol A: Sample Desalting and Adduct Suppression

To ensure high-quality fragmentation, the [M+H]+ ion must be the dominant species. This protocol uses a self-validating feedback loop where the ratio of [M+H]+ to [M+Na]+ dictates success.

  • Preparation: Dissolve 1 mg of AC-DL-PHE(4-F)-OME in 1 mL of LC-MS grade Water:Acetonitrile (95:5) containing 0.1% Formic Acid (FA). The FA provides the necessary protons to drive [M+H]+ formation.

  • SPE Conditioning: Condition a C18 SPE cartridge with 3 mL of 100% Acetonitrile, followed by 3 mL of 0.1% FA in water.

  • Loading & Washing: Load the sample onto the cartridge. Wash with 5 mL of 0.1% FA in water. Mechanistic note: Sodium salts are highly polar and will wash through the column, while the hydrophobic fluorophenyl ring retains the analyte on the C18 resin.

  • Elution: Elute the analyte using 2 mL of 80% Acetonitrile with 0.1% FA.

  • Validation Check: Infuse the eluate into the MS. The protocol is validated if the intensity of m/z 240.10 is at least 10x greater than m/z 262.08. If not, repeat the wash step.

Protocol B: CID Collision Energy (CE) Stepping

This protocol establishes the optimal fragmentation conditions by monitoring the ratio of precursor decay to diagnostic ion formation.

  • Direct Infusion: Introduce the desalted sample via a syringe pump at 5 µL/min into the ESI source.

  • Precursor Isolation: Isolate m/z 240.10 in the quadrupole with an isolation window of 1.0 m/z to prevent co-fragmentation of isotopic impurities.

  • CE Stepping:

    • Set the collision gas (Argon or Nitrogen) to standard operating pressure (e.g., 1.5 mTorr).

    • Acquire MS/MS spectra at CE = 10, 15, 20, 25, 30, and 40 eV.

  • Data Analysis & Validation:

    • At 10-15 eV : You should observe the precursor (m/z 240.10) and the initial neutral losses (m/z 208.07 and 198.09).

    • At 20-25 eV : The precursor should drop below 10% relative abundance, and the immonium ion (m/z 138.07) should become the base peak.

    • At 30-40 eV : The immonium ion will further fragment into the fluorobenzyl cation (m/z 109.05).

  • Final Method: Select the CE that yields the highest intensity for m/z 138.07 (typically ~25 eV) for your final Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) assays.

References

  • A mass spectrometric and ab initio study of the pathways for dehydration of simple glycine and cysteine-containing peptide [M+H]+ ions. ACS Publications - American Chemical Society. 1

  • Quantification of the Compositional Information Provided by Immonium Ions on a Quadrupole-Time-of-Flight Mass Spectrometer. ResearchGate.2

  • Discovery of protein modifications using high resolution differential mass spectrometry proteomics. bioRxiv. 3

Sources

Optimization

reducing steric hindrance during AC-DL-PHE(4-F)-OME conjugation

Technical Support Center: Overcoming Steric Hindrance in AC-DL-PHE(4-F)-OME Conjugation Welcome to the Advanced Bioconjugation Technical Support Center. As a Senior Application Scientist, I have designed this guide to ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Steric Hindrance in AC-DL-PHE(4-F)-OME Conjugation

Welcome to the Advanced Bioconjugation Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with AC-DL-PHE(4-F)-OME (N-acetyl-4-fluoro-DL-phenylalanine methyl ester).

Conjugating this molecule requires navigating three distinct barriers: the unreactive nature of the C-terminal methyl ester, the kinetic resolution inherent to racemic (DL) mixtures, and the severe steric clash generated by the bulky fluorophenyl ring and N-acetyl protecting group. This guide provides self-validating protocols, mechanistic troubleshooting, and strategic workarounds to ensure high-yield amide bond formation.

Part 1: Conjugation Workflow & Mechanistic Strategy

Before conjugation can occur, the unreactive methyl ester must be converted into a highly electrophilic species. The workflow below outlines the critical path from the protected precursor to the final amide conjugate.

Workflow A Ac-DL-Phe(4-F)-OMe (Protected Precursor) B Saponification (LiOH, THF/H2O) A->B Ester Cleavage C Ac-DL-Phe(4-F)-OH (Free Carboxylic Acid) B->C Acidification D Activation (PyAOP or TFFH) C->D Overcome Sterics E Highly Reactive Electrophile D->E Intermediate F Conjugation (Target Amine) E->F Nucleophilic Attack G Final Conjugate (Amide Bond) F->G Completion

Caption: Workflow for the deprotection, activation, and conjugation of Ac-DL-Phe(4-F)-OMe.

Part 2: Self-Validating Experimental Protocols

Protocol 1: Mild Saponification of the Methyl Ester

Causality: Methyl esters are highly stable and will not spontaneously react with amines under mild conditions due to the poor leaving-group ability of the methoxide ion. Saponification is mandatory. We utilize Lithium Hydroxide (LiOH) rather than Sodium Hydroxide (NaOH) because the lithium ion strongly coordinates with the carbonyl oxygen, enhancing the electrophilicity of the ester carbon and accelerating hydrolysis while minimizing degradation of the N-acetyl group [1, 2].

Step-by-Step Methodology:

  • Solvation: Dissolve Ac-DL-Phe(4-F)-OMe (1.0 eq) in a 3:1 v/v mixture of Tetrahydrofuran (THF) and deionized water. The THF ensures the hydrophobic fluorophenyl ring remains solvated.

  • Hydrolysis: Add LiOH monohydrate (2.0 eq) to the solution at 0°C to prevent exothermic side reactions.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS or TLC. The reaction is complete when the mass corresponding to the methyl ester ( M+H ) disappears, replaced entirely by the free acid mass.

  • Quenching & Recovery: Acidify the mixture to pH 2.0–3.0 using 1M HCl to protonate the carboxylate. Extract the resulting Ac-DL-Phe(4-F)-OH with ethyl acetate (3x), dry over anhydrous Na2​SO4​ , and concentrate under vacuum.

Protocol 2: High-Efficiency Coupling using Phosphonium Salts (PyAOP)

Causality: The bulky fluorophenyl group creates significant steric hindrance. Standard carbodiimides (e.g., DIC) form O-acylisoureas that often rearrange to inactive N-acylureas before a hindered amine can attack [3]. While uronium salts like HATU are powerful, slow coupling times allow the unreacted target amine to attack the HATU molecule itself, leading to irreversible chain-terminating guanidinylation [4]. PyAOP, a phosphonium salt, forms the same highly reactive HOAt ester but physically cannot cause guanidinylation, making it the optimal choice for slow, sterically hindered couplings [3, 4].

Step-by-Step Methodology:

  • Pre-activation: Dissolve the free acid Ac-DL-Phe(4-F)-OH (3.0 eq) and PyAOP (2.9 eq) in anhydrous DMF. Note: 3.0 eq is strictly required to overcome kinetic resolution if conjugating to a chiral target (see Q&A).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq). Stir for exactly 3 minutes to generate the active HOAt ester.

  • Conjugation: Add the pre-activated mixture to the target amine (1.0 eq). Agitate at room temperature for 4–16 hours.

  • Self-Validation Check: Perform a Bromophenol Blue test (for secondary amines) or Kaiser test (for primary amines). A yellow color confirms complete amide bond formation; a blue/green color indicates the reaction is stalling due to steric clash, requiring a second coupling cycle [4].

Part 3: Quantitative Data Presentation

To select the correct activation strategy for your specific conjugation target, reference the quantitative profiling table below.

Table 1: Activation Reagent Profiling for Sterically Hindered Fluorinated Amino Acids

Activation ReagentReactive Intermediate FormedSteric Profile of IntermediateRisk of Target GuanidinylationRelative Coupling Efficiency (Bulky Amines)
DIC / HOBt OBt EsterLargeNoneLow
HATU / DIPEA OAt EsterLargeHigh (if reaction is slow)High
PyAOP / DIPEA OAt EsterLargeNoneVery High
TFFH / DIPEA Acyl FluorideMinimalNoneMaximum

Part 4: Troubleshooting Guides (Q&A)

Q: Why is my conjugation yield near zero despite using a large excess of Ac-DL-Phe(4-F)-OMe? A: You are likely attempting to couple the molecule directly without removing the methyl ester. The "-OMe" moiety acts as a protecting group. Amines cannot efficiently displace a methoxide leaving group under standard peptide coupling conditions. You must first execute Protocol 1 to saponify the ester into a free carboxylic acid before introducing coupling reagents [1].

Q: I successfully saponified the ester, but my coupling reaction to a chiral L-peptide resin stalls at exactly 50% completion. What is causing this? A: This is a classic case of kinetic resolution caused by the racemic (DL) nature of your starting material. Ac-DL-Phe(4-F)-OH is a 1:1 mixture of D- and L-enantiomers. When conjugating to a chiral target (like an L-amino acid), the transition states for forming the L-L and D-L diastereomers have different activation energies ( ΔG‡ ). One enantiomer will couple significantly faster than the other [5]. If you only use 1.0 to 1.5 equivalents of the DL mixture, the fast-reacting enantiomer is quickly consumed, leaving the slow-reacting enantiomer to struggle against both its inherent kinetic barrier and steric hindrance. Solution: Always use at least 3.0 to 4.0 equivalents of the DL mixture to ensure an adequate supply of the fast-reacting enantiomer is present to drive the reaction to 100% completion.

Q: My target amine is highly sterically hindered (e.g., an N-methylated residue). HATU is failing and my LC-MS shows a +98 Da mass adduct. How do I proceed? A: The +98 Da adduct is the hallmark of tetramethylguanidinylation . Because the steric hindrance of the fluorophenyl ring and the N-methylated target amine makes the desired coupling extremely slow, the target amine instead attacks the HATU reagent, permanently capping your molecule [4]. Solution: Immediately switch from uronium salts (HATU) to phosphonium salts (PyAOP) as detailed in Protocol 2 . If PyAOP still fails, use TFFH to convert the carboxylic acid into an acyl fluoride . Acyl fluorides have a minimal steric profile compared to bulky OAt esters, allowing them to penetrate tight steric pockets and force the conjugation [3].

Part 5: Troubleshooting Logic Tree

Use the following diagnostic tree to rapidly identify and resolve conjugation failures.

Troubleshooting Start Issue: Low Conjugation Yield Q1 Is the methyl ester fully cleaved? Start->Q1 A1_No Perform LiOH Saponification Q1->A1_No No Q2 Is the target amine sterically hindered? Q1->Q2 Yes A1_No->Q2 A2_Yes Switch to PyAOP or Acyl Fluoride Q2->A2_Yes Yes Q3 Is the target a chiral L-amine? Q2->Q3 No A2_Yes->Q3 A3_Yes Increase DL-mix equivalents to >3x Q3->A3_Yes Yes Success Successful Amide Bond Formation Q3->Success No A3_Yes->Success

Caption: Logical troubleshooting tree for identifying and overcoming steric hindrance during conjugation.

Part 6: Frequently Asked Questions (FAQs)

Q: Does the para-fluoro substitution significantly increase the steric bulk of the phenylalanine ring? A: Physically, the van der Waals radius of fluorine (1.47 Å) is only slightly larger than hydrogen (1.20 Å), meaning the direct physical steric clash is primarily driven by the phenyl ring itself, not the fluorine [6]. However, fluorine exerts a strong inductive electron-withdrawing effect (-I), which alters the local hydration network and rigidifies the molecule's conformation [7]. This conformational locking can prevent the molecule from adopting the necessary transition-state geometry, presenting as "apparent" steric hindrance during coupling.

Q: Can I use microwave-assisted synthesis to force the coupling? A: Yes. Microwave energy is highly effective at overcoming the activation energy ( ΔG‡ ) barriers associated with sterically hindered couplings [3]. However, because this molecule is N-acetylated rather than Fmoc-protected, excessive heat can promote the formation of an oxazolone intermediate. While racemization is not a concern (since the starting material is already DL), oxazolone formation temporarily traps the activated ester, slowing down the productive amide-forming pathway. Limit microwave heating to 50°C for 10–15 minutes.

References

  • Process for the saponification of aminoacid-/peptide ester. European Patent Office.
  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. Journal of Organic Chemistry. Available at:[Link]

  • Synthesis of N-Alkyl Amino Acids. Monash University Research Repository. Available at:[Link]

  • Aromaticity and amyloid formation: Effect of π-electron distribution and aryl substituent geometry. National Institutes of Health (PMC). Available at:[Link]

  • Fluorine-19 Nuclear Magnetic Resonance Spectroscopic Study of Fluorophenylalanine. University of Illinois. Available at:[Link]

Troubleshooting

optimizing reaction conditions for AC-DL-PHE(4-F)-OME ester hydrolysis

Welcome to the Technical Support Center for Advanced Peptide Synthesis & Modification. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Peptide Synthesis & Modification. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational challenges associated with the ester hydrolysis of AC-DL-PHE(4-F)-OME (N-Acetyl-DL-4-fluorophenylalanine methyl ester).

Because this substrate features both a base-sensitive methyl ester and a potentially labile N-acetyl amide bond, optimizing the reaction requires strict control over chemoselectivity. Furthermore, because it is a racemic (DL) mixture, your choice of hydrolysis dictates whether you recover a racemic acid or achieve stereoselective kinetic resolution.

Below, you will find field-proven case files, self-validating protocols, and mechanistic insights to ensure your success.

🗂️ Case Files & Troubleshooting FAQs

Case 01: Loss of Chemoselectivity (N-Acetyl Cleavage)

User Report: "I attempted to hydrolyze AC-DL-PHE(4-F)-OME using 2M NaOH at 50°C. Mass spectrometry indicates I am losing the N-acetyl protecting group alongside the methyl ester."

Scientist's Insight: You are over-hydrolyzing the substrate. While standard basic hydrolysis is effective for simple esters, the N-acetyl group is susceptible to cleavage under harsh, high-temperature alkaline conditions. The Fix: Switch your cation. Utilizing Lithium Hydroxide (LiOH) instead of Sodium Hydroxide (NaOH) fundamentally alters the reaction mechanics. The Li⁺ ion acts as a mild Lewis acid, strongly coordinating with the ester carbonyl oxygen[1]. This coordination increases the electrophilicity of the ester carbon, allowing the hydroxide nucleophile to attack efficiently at lower temperatures (0°C to 25°C), leaving the sterically and electronically shielded amide bond completely intact[2].

Case 02: Substrate Precipitation in Aqueous Base

User Report: "When I add my aqueous base to the reaction vessel, the AC-DL-PHE(4-F)-OME instantly crashes out as a white precipitate, and the reaction stalls."

Scientist's Insight: AC-DL-PHE(4-F)-OME is highly lipophilic due to the fully protected backbone and the 4-fluorophenyl ring. It cannot undergo hydrolysis if it is not solvated. The Fix: You must employ a biphasic or miscible co-solvent system. A mixture of Tetrahydrofuran (THF) and water (typically 1:1 or 2:2:1 with methanol) is the industry standard for complex, hydrophobic amino acid esters[1]. THF effectively solvates the fluorinated organic framework, while water acts as the solvent for LiOH and provides the necessary hydroxyl nucleophile[3].

Case 03: Stereoselective Resolution Requirements

User Report: "I don't just want the racemic acid; I need to isolate pure N-Acetyl-L-4-fluorophenylalanine from the DL mixture. Can chemical hydrolysis do this?"

Scientist's Insight: No. Chemical hydrolysis with LiOH is non-stereoselective and will yield the racemic AC-DL-PHE(4-F)-OH. To achieve kinetic resolution, you must pivot to an enzymatic approach. Serine proteases, such as Subtilisin (Alcalase) or α -chymotrypsin, possess highly specific S1 binding pockets that only accommodate the L-enantiomer of N-acetylated amino acid esters[4]. The enzyme will selectively hydrolyze the L-ester to the L-acid, leaving the D-ester completely unreacted[5][6].

🔬 Self-Validating Experimental Protocols

Protocol A: Chemoselective Chemical Hydrolysis (Yields Racemic Acid)

Use this protocol when stereochemistry is not a concern and you simply need to deprotect the C-terminus.

  • Solvation: Dissolve 10 mmol of AC-DL-PHE(4-F)-OME in 20 mL of THF.

  • Base Preparation: In a separate flask, dissolve 15 mmol (1.5 eq) of LiOH monohydrate in 20 mL of deionized water.

  • Reaction: Cool the THF solution to 0°C in an ice bath. Add the aqueous LiOH dropwise over 10 minutes to prevent localized exothermic spikes.

  • Self-Validating Monitoring: Stir at room temperature. Monitor via TLC (Hexane:EtOAc 1:1). As the non-polar ester converts to the highly polar lithium carboxylate salt, the starting material spot will disappear (typically 2–4 hours)[2].

  • Workup & pKa Separation:

    • Evaporate the THF under reduced pressure.

    • Wash the remaining aqueous layer with 15 mL of Ethyl Acetate (EtOAc) to remove any unreacted organic impurities. Discard the organic layer.

    • Crucial Step: Acidify the aqueous layer to pH 2.0 using 1M HCl. The solution will turn cloudy as the AC-DL-PHE(4-F)-OH protonates and becomes lipophilic.

    • Extract the acidified aqueous layer with EtOAc (3 x 20 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo to yield the pure racemic acid[3].

Protocol B: Enzymatic Kinetic Resolution (Yields L-Acid + D-Ester)

Use this protocol to isolate the L-enantiomer utilizing pKa-driven phase separation.

  • Slurry Preparation: Suspend 10 mmol of AC-DL-PHE(4-F)-OME in 40 mL of deionized water. Adjust the baseline pH to 7.5 using 0.2 N NaOH[6].

  • Enzyme Addition: Add 50 mg of Subtilisin (Alcalase) to the stirring mixture.

  • Self-Validating pH-Stat Control: As the enzyme hydrolyzes the L-ester, it generates AC-L-PHE(4-F)-OH (a carboxylic acid), which immediately drops the pH of the solution. Use an auto-titrator (pH stat) to continuously add 0.2 N NaOH to maintain the pH exactly at 7.5. The reaction is complete when the auto-titrator stops adding base (indicating acid generation has ceased)[6].

  • Orthogonal Extraction:

    • Extract the pH 7.5 aqueous mixture twice with Methylene Chloride. The unreacted AC-D-PHE(4-F)-OME remains lipophilic and moves into the organic layer. Evaporate to recover the pure D-ester[6].

    • Acidify the remaining aqueous layer (which contains the sodium salt of the L-acid) to pH 1.5 using concentrated H₂SO₄.

    • Extract the newly protonated AC-L-PHE(4-F)-OH with EtOAc (2 x 30 mL). Dry and evaporate to yield the pure L-enantiomer[6].

📊 Quantitative Data Presentation

Table 1: Comparison of Hydrolysis Methodologies for AC-DL-PHE(4-F)-OME

ParameterProtocol A: Chemical HydrolysisProtocol B: Enzymatic Resolution
Catalyst / Reagent LiOH Monohydrate (1.5 eq)Subtilisin (Alcalase) / α -Chymotrypsin
Solvent System THF / H₂O (1:1)Aqueous Buffer (pH 7.5)
Operating Temp 0°C to 25°C25°C to 37°C
Chemoselectivity High (Cleaves ester, spares amide)Absolute (Cleaves ester, spares amide)
Stereoselectivity None (Yields DL-Acid)Absolute (Yields L-Acid + D-Ester)
Reaction Validation TLC / LCMSpH-Stat (Base consumption stops)

⚙️ Workflow Visualizations

Workflow SM AC-DL-PHE(4-F)-OME (Racemic Ester) Chem Chemical Hydrolysis (LiOH, THF/H2O) SM->Chem Non-stereoselective Enz Enzymatic Resolution (Subtilisin, pH 7.5) SM->Enz Stereoselective ProdChem AC-DL-PHE(4-F)-OH (Racemic Acid) Chem->ProdChem ProdEnz AC-L-PHE(4-F)-OH (Acid) + AC-D-PHE(4-F)-OME (Ester) Enz->ProdEnz

Fig 1: Divergent workflows for chemical vs. enzymatic hydrolysis of AC-DL-PHE(4-F)-OME.

pHStat Start Ester Hydrolysis Begins AcidGen Carboxylic Acid Generated Start->AcidGen pHDrop pH Drops Below 7.5 AcidGen->pHDrop Sensor pH Sensor Detects Change pHDrop->Sensor BaseAdd Auto-Titrator Adds 0.2 N NaOH Sensor->BaseAdd BaseAdd->AcidGen Maintains pH 7.5

Fig 2: Self-validating pH-stat feedback loop for continuous enzymatic ester hydrolysis.

📚 References

  • The kinetics of hydrolysis of some extended N-aminoacyl-L-phenylalanine methyl esters by bovine chymotrypsin A-alpha. PubMed / National Institutes of Health. 4

  • Process for producing n-acyl-d-phenylalanine ester (WO1980002421A1). Google Patents. 5

  • Application Notes and Protocols: N-acetyl-L-phenylalanine as a Protecting Group in Chemical Synthesis. Benchchem. 6

  • 6.3 Methyl Esters and Derivatives. Thieme-Connect. 1

  • Why are my ester hydrolysis not working. Reddit (r/Chempros). 2

  • Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Sciforum. 3

Sources

Reference Data & Comparative Studies

Validation

Stereochemical Dynamics in Protease Kinetics and NMR Screening: A Comparative Guide to AC-DL-PHE(4-F)-OME vs. AC-L-PHE(4-F)-OME

As the complexity of drug discovery and structural biology advances, the selection of precise biochemical probes becomes critical. Fluorinated amino acid derivatives are indispensable tools in these fields due to the uni...

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Author: BenchChem Technical Support Team. Date: April 2026

As the complexity of drug discovery and structural biology advances, the selection of precise biochemical probes becomes critical. Fluorinated amino acid derivatives are indispensable tools in these fields due to the unique physicochemical properties of the fluorine atom—specifically, its isosteric relationship to hydrogen and hydroxyl groups, its high electronegativity, and its utility as a background-free NMR probe [1].

This guide provides an in-depth, objective comparison of two closely related fluorinated probes: AC-DL-PHE(4-F)-OME (the racemic mixture, N-Acetyl-DL-4-fluorophenylalanine methyl ester) and AC-L-PHE(4-F)-OME (the pure enantiomer, N-Acetyl-L-4-fluorophenylalanine methyl ester). By examining their behavior in enzymatic assays, biophysical screening, and cellular uptake, we will establish the mechanistic causality behind their divergent biological activities.

The Mechanistic Basis of Stereoselectivity

Biological systems are inherently chiral. When utilizing amino acid derivatives for enzymatic assays or receptor binding studies, the stereochemistry of the alpha-carbon dictates the molecule's spatial orientation within a protein's active site.

Enzymatic Hydrolysis by α-Chymotrypsin

α-Chymotrypsin is a serine protease that preferentially cleaves peptide and ester bonds adjacent to large hydrophobic amino acids (like phenylalanine, tyrosine, and tryptophan). The enzyme's catalytic mechanism involves an acyl-enzyme intermediate and is highly stereoselective [2].

  • AC-L-PHE(4-F)-OME : The L-enantiomer perfectly aligns within the enzyme's active site. The 4-fluorophenyl ring anchors into the hydrophobic S1 pocket , positioning the ester carbonyl carbon precisely for nucleophilic attack by the hydroxyl group of Ser195 (part of the catalytic triad).

  • AC-DL-PHE(4-F)-OME : In the racemic mixture, the D-enantiomer cannot simultaneously anchor its aromatic ring in the S1 pocket and orient its ester bond toward Ser195 due to steric clashes. Consequently, the D-isomer is not hydrolyzed. Instead, it acts as an inert diluent or a weak competitive inhibitor, effectively halving the active substrate concentration and potentially skewing apparent Michaelis-Menten kinetics ( Km​ and Vmax​ ).

Cellular Transport via LAT1

For cellular assays requiring intracellular uptake, amino acid derivatives rely on specific transporters. The L-type amino acid transporter 1 (LAT1) is responsible for the influx of large, neutral amino acids across cell membranes (including the blood-brain barrier) [3]. LAT1 exhibits strict stereopreference for L-enantiomers. While the L-isomer of 4-fluorophenylalanine is actively transported, the D-isomer is poorly recognized, leading to drastically reduced cellular permeability for the racemate compared to the pure L-enantiomer [4].

Quantitative Data Comparison

The following table summarizes the divergent biological and biophysical parameters of the pure L-enantiomer versus the DL-racemate.

ParameterAC-L-PHE(4-F)-OMEAC-DL-PHE(4-F)-OME
Composition 100% L-enantiomer50% L-enantiomer, 50% D-enantiomer
α-Chymotrypsin Substrate Activity Optimal (High kcat​/Km​ )Sub-optimal (50% active mass)
D-Isomer Interference NonePotential competitive inhibition
19 F NMR Signal (Free State) Single, sharp resonanceTwo closely spaced resonances (if chiral environment)
19 F NMR Binding Resolution High (Clear T2​ relaxation shifts)Convoluted (D-isomer remains unbound/sharp)
LAT1 Transporter Affinity High (Actively transported)Low (Overall uptake reduced by 50%+)

Validated Experimental Protocols

To ensure scientific integrity and self-validating results, the following protocols detail the exact methodologies for comparing these compounds in vitro.

Protocol 1: α-Chymotrypsin Kinetic Assay (pH-Stat Method)

Causality Principle : The hydrolysis of the methyl ester by α-chymotrypsin generates N-acetyl-4-fluorophenylalanine and methanol. At a neutral pH, the newly formed carboxylic acid releases a proton ( H+ ), lowering the pH of the solution. A pH-stat automatically titrates sodium hydroxide (NaOH) to maintain a constant pH. The rate of NaOH addition is directly proportional to the rate of ester hydrolysis [2].

Step-by-Step Workflow :

  • Buffer Preparation : Prepare a 0.1 M KCl solution to maintain constant ionic strength. Do not use heavily buffered solutions (like Tris or HEPES), as they will mask the proton release.

  • Substrate Preparation : Prepare 50 mM stock solutions of AC-L-PHE(4-F)-OME and AC-DL-PHE(4-F)-OME in DMSO.

  • Reaction Setup : Add 10 mL of the KCl solution to the pH-stat reaction vessel. Maintain temperature at 25.0°C using a water jacket. Add substrate to achieve desired final concentrations (e.g., 0.5 mM to 5.0 mM). Ensure final DMSO concentration is 2% to prevent enzyme denaturation.

  • Equilibration : Adjust the pH to exactly 7.8 using the pH-stat with 0.01 M NaOH. Wait for the baseline to stabilize.

  • Enzyme Addition : Inject 10 μ L of a 1 mg/mL α-chymotrypsin stock (prepared in 1 mM HCl to prevent autolysis).

  • Data Acquisition : Record the volume of 0.01 M NaOH added over 3 minutes. The initial velocity ( v0​ ) is calculated from the linear slope of the titration curve.

  • Validation : Compare the Vmax​ of the L-enantiomer against the DL-racemate. The racemate should exhibit approximately half the maximum velocity for the same total mass concentration.

G E α-Chymotrypsin (E) ES Michaelis Complex (ES) S1 Pocket Alignment E->ES + L-Substrate NoRxn Steric Clash / No Reaction (Competitive Inhibition) E->NoRxn + D-Substrate SL AC-L-PHE(4-F)-OME (L-Substrate) SL->ES SD AC-D-PHE(4-F)-OME (D-Substrate) SD->NoRxn Acyl Acyl-Enzyme Intermediate + Methanol ES->Acyl Acylation (k2) P N-Acetyl-L-4-fluorophenylalanine + Regenerated Enzyme Acyl->P Deacylation (k3) + H2O

Stereoselective catalytic mechanism of α-chymotrypsin highlighting L-enantiomer specificity.

Protocol 2: 19 F NMR Protein-Ligand Binding Assay

Causality Principle : 19 F has a 100% natural isotopic abundance and extreme sensitivity to its local chemical environment. Because native proteins contain no fluorine, 19 F NMR provides a zero-background signal. When a small fluorinated molecule binds to a massive protein, its tumbling rate slows down drastically. This increases transverse relaxation ( T2​ ), causing the sharp NMR peak of the free ligand to broaden significantly [1].

Step-by-Step Workflow :

  • Sample Preparation : Prepare the target protein (e.g., a mutant protease or binding domain) at 20 μ M in a deuterated buffer (e.g., 50 mM phosphate, pH 7.4, 10% D2​O for lock).

  • Ligand Addition : Add AC-L-PHE(4-F)-OME or AC-DL-PHE(4-F)-OME to a final concentration of 200 μ M (a 10:1 ligand-to-protein ratio).

  • Data Acquisition : Acquire 1D 19 F NMR spectra with proton decoupling using a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence. The CPMG sequence filters out broad background signals and highlights changes in the T2​ relaxation of the ligand.

  • Analysis :

    • For AC-L-PHE(4-F)-OME , binding is observed as a uniform broadening and decrease in the intensity of the single 19 F peak.

    • For AC-DL-PHE(4-F)-OME , the spectrum will likely show two distinct behaviors: the L-isomer peak broadens (indicating binding), while the D-isomer peak remains sharp (indicating it remains freely tumbling in solution). This convolutes automated screening analysis.

G Prep Sample Preparation Ligand + Target Protein Acq 19F NMR Acquisition (CPMG Pulse Sequence) Prep->Acq L_Signal AC-L-PHE(4-F)-OME Broadened Signal (Binding) Acq->L_Signal Pure Enantiomer DL_Signal AC-DL-PHE(4-F)-OME Convoluted/Mixed Signal Acq->DL_Signal Racemic Mixture Analysis T2 Relaxation Analysis & Affinity Calculation L_Signal->Analysis DL_Signal->Analysis

19F NMR screening workflow comparing signal resolution between pure L-isomer and DL-racemate.

Conclusion

The choice between AC-DL-PHE(4-F)-OME and AC-L-PHE(4-F)-OME is not merely a matter of cost or availability; it is a fundamental determinant of experimental fidelity. For rigorous kinetic analysis, structural biology, and cellular assays, the pure AC-L-PHE(4-F)-OME is vastly superior. It eliminates the confounding variables introduced by the biologically inactive D-enantiomer, ensuring that calculated affinities, reaction rates, and transport kinetics reflect true physiological interactions. The racemic mixture should only be utilized in preliminary, non-stereosensitive chemical synthesis or when enantiomeric resolution is performed downstream.

References

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications National Center for Biotechnology Information (PMC - NIH)[Link]

  • Investigations of the Chymotrypsin-catalyzed Hydrolysis of Specific Substrates Semantic Scholar (Journal of Biological Chemistry)[Link]

  • Proteasome inhibiting ss-lactam prodrugs useful for the treatment of cancer and neurodegenerative disorders (LAT1 Transport Mechanisms)
  • Mapping L-phenylalanine binding to the regulatory domains of human tryptophan hydroxylase isoforms DTU Inside (Technical University of Denmark)[Link]

Comparative

A Comparative Guide to Purity Validation of AC-DL-PHE(4-F)-OME: qNMR vs. HPLC-UV

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical paradox of validating novel fluorinated building blocks like AC-DL-PHE(4-F)-OME (Acetyl-DL-4-fluorophenylalanine meth...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical paradox of validating novel fluorinated building blocks like AC-DL-PHE(4-F)-OME (Acetyl-DL-4-fluorophenylalanine methyl ester). The traditional reflex in most laboratories is to default to High-Performance Liquid Chromatography (HPLC) with UV-VIS detection. However,1[1], which inherently relies on relative response factors (RRFs). This requires a highly pure, pre-certified reference standard of the analyte itself—a standard that simply does not exist for newly synthesized or custom batches.

To break this circular dependency, we must pivot to orthogonal, self-validating systems.2[2]. This guide objectively compares the performance of qNMR (specifically 19 F and 1 H) against HPLC-UV for the absolute purity determination of AC-DL-PHE(4-F)-OME, detailing the causality behind our experimental choices.

The Analytical Dilemma & Mechanistic Foundations

The Limitation of Chromatography

HPLC-UV measures relative purity based on chromophore absorption. If a batch of AC-DL-PHE(4-F)-OME contains UV-transparent impurities (such as residual inorganic salts, water, or aliphatic solvents), HPLC will mathematically overestimate the purity of the compound. Furthermore, without a certified reference standard of AC-DL-PHE(4-F)-OME, absolute mass fraction quantification via LC-MS or HPLC-UV is impossible.

The qNMR Advantage: A Self-Validating System

Unlike chromatography, qNMR is a primary ratio method. It measures the absolute number of nuclei in a sample.3[3]. By co-weighing a universal Certified Reference Material (CRM) into the NMR tube, we create a closed, self-calibrating loop. The area under the NMR resonance is directly proportional to the molar amount of the nucleus, regardless of the chemical structure.

For a fluorinated compound like AC-DL-PHE(4-F)-OME, 19 F qNMR is the undisputed gold standard.4[4]. More importantly,4[4], meaning water, solvents, and non-fluorinated byproducts will not obscure the analyte's signal.

G A AC-DL-PHE(4-F)-OME Batch Validation B Chromatography (HPLC-UV) A->B C qNMR Spectroscopy (19F & 1H) A->C D Requires Analyte Standard Prone to UV Bias B->D E Absolute Quantification Universal CRM Used C->E

Fig 1. Decision logic for selecting qNMR over chromatography for purity validation.

Experimental Protocols & Causality

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols must not just list steps, but explain why they are performed.

Protocol A: Absolute Purity via 19 F qNMR (The Self-Validating Method)

Internal Standard Selection: We utilize 3,5-bis(trifluoromethyl)benzoic acid (3,5-BTFMBA)..

  • Gravimetric Preparation: Using a meticulously calibrated 6-place microbalance, accurately co-weigh ~15 mg of AC-DL-PHE(4-F)-OME and ~10 mg of 3,5-BTFMBA CRM into a vial.

    • Causality: The fundamental accuracy of qNMR relies entirely on mass precision. Weighing errors are the largest source of uncertainty in absolute qNMR.

  • Solubilization: Dissolve the mixture in 0.6 mL of DMSO- d6​ and transfer to a 5 mm NMR tube.

  • Determine T1​ Relaxation Time: Run an inversion recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the fluorine nuclei.

    • Causality:. If the relaxation delay ( D1​ ) is too short, the nuclei won't fully relax, leading to truncated integrals and artificially low purity results.

  • Acquisition: Acquire the 19 F spectrum with inverse-gated decoupling (to suppress Nuclear Overhauser Effect), a 90° pulse angle, and D1​ set to 30 seconds.

  • Processing & Calculation: Apply rigorous phase and baseline correction. Integrate the analyte's fluorine peak against the CRM's -CF 3​ peak. Calculate purity using the standard qNMR mass-balance equation.

Workflow S1 1. Gravimetric Preparation Co-weigh Analyte & 3,5-BTFMBA (IS) S2 2. Solubilization Dissolve in DMSO-d6 S1->S2 S3 3. NMR Acquisition Determine T1, Set D1 > 7xT1 S2->S3 S4 4. Spectral Processing Phase/Baseline Correction & Integration S3->S4

Fig 2. Step-by-step workflow for absolute purity quantification using qNMR.

Protocol B: Relative Purity via HPLC-UV (For Comparison)
  • Sample Preparation: Dissolve 1.0 mg/mL of AC-DL-PHE(4-F)-OME in Acetonitrile/Water (50:50).

  • Chromatography: Inject 10 µL onto a C18 reverse-phase column (e.g., 150 x 4.6 mm, 3 µm).

  • Elution: Run a gradient of 0.1% TFA in Water (Mobile Phase A) and 0.1% TFA in Acetonitrile (Mobile Phase B). Detect at 254 nm.

  • Calculation: Calculate relative purity via area normalization (Analyte Peak Area / Total Peak Area × 100).

Comparative Data Analysis

When we subject a synthesized batch of AC-DL-PHE(4-F)-OME to these orthogonal methods, the discrepancies highlight the blind spots of chromatography. Below is a representative data set demonstrating the analytical variance.

Analytical TechniqueTarget Nucleus / WavelengthInternal Standard UsedCalculated Purity (% w/w)Primary Source of Error / Bias
HPLC-UV 254 nmNone (Area Normalization)99.4% Overestimation due to UV-transparent impurities (e.g., residual water, salts).
1 H qNMR Proton ( 1 H)Maleic Acid (CRM)97.1% Minor baseline overlap from residual aliphatic synthesis solvents.
19 F qNMR Fluorine ( 19 F)3,5-BTFMBA (CRM)97.5% Highly Accurate. Zero background interference; absolute mass fraction.

Data Interpretation: The HPLC-UV method falsely reports a purity of >99% because it fails to "see" the residual moisture and non-chromophoric synthesis byproducts.5[5]. While 1 H qNMR provides a much closer approximation of true mass-balance purity, the crowded proton spectrum can introduce slight integration errors. 19 F qNMR cuts through the noise entirely, providing a pristine, interference-free resonance that yields the true absolute purity of 97.5%.

Conclusion & Best Practices

For the purity validation of fluorinated building blocks like AC-DL-PHE(4-F)-OME, relying solely on HPLC-UV is an analytical risk that can cascade into downstream stoichiometric failures during peptide synthesis or API formulation.

By implementing 19 F qNMR, laboratories can achieve absolute quantification without the need for an analyte-specific reference standard. To ensure maximum accuracy, analysts must prioritize gravimetric precision during sample preparation and rigorously establish T1​ relaxation times to prevent signal truncation during acquisition.

References

  • Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC. nih.gov.[Link]

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. enovatia.com.[Link]

  • Quantitative Fluorine NMR To Determine Carbohydrate Density on Glyconanomaterials Synthesized from Perfluorophenyl Azide-Functionalized Silica Nanoparticles by Click Reaction | Analytical Chemistry - ACS Publications. acs.org.[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. acs.org.[Link]

  • qNMR for Purity Determination in Pharmaceuticals - RSSL. rssl.com.[Link]

Sources

Validation

Comparative Binding Affinity of AC-DL-PHE(4-F)-OME Containing Peptides: A Technical Guide

Introduction: The Strategic Role of Fluorinated Phenylalanine In the pursuit of optimizing peptide therapeutics, overcoming rapid proteolytic degradation and enhancing target binding affinity are paramount (1)[1]. AC-DL-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Fluorinated Phenylalanine

In the pursuit of optimizing peptide therapeutics, overcoming rapid proteolytic degradation and enhancing target binding affinity are paramount (1)[1]. AC-DL-PHE(4-F)-OME (N-Acetyl-DL-4-fluorophenylalanine methyl ester) serves as a critical synthetic precursor for integrating 4-fluorophenylalanine (4-F-Phe) into peptide backbones. Unlike massive structural modifications, the substitution of a para-hydrogen with fluorine on the phenylalanine ring is minimally perturbing sterically—the van der Waals radius of fluorine is 1.47 Å compared to hydrogen's 1.20 Å—but profoundly impactful electronically (2)[2].

Mechanistic Causality: Why 4-F-Phe Outperforms Canonical Alternatives

When designing high-affinity ligands, we must understand the causality behind our experimental choices rather than relying on trial and error:

  • Modulation of Cation-π Interactions: Fluorine is highly electronegative. Progressive fluorination of the phenylalanine ring withdraws electron density from the aromatic face, which predictably decreases cation-π binding energies (3)[3]. However, a single para-fluoro substitution (4-F-Phe) strikes an optimal balance. It maintains sufficient π-electron density for necessary interactions while polarizing the ring to establish new, favorable dipole-mediated contacts[3].

  • Enhanced Hydrophobic Packing: The carbon-fluorine bond increases local lipophilicity. In deep hydrophobic pockets, such as the hinge pocket of the MAGE-A4 target, 4-F-Phe enhances van der Waals interactions without the severe steric clashes caused by larger halogens like iodine or bromine (4)[4].

  • Kinetically Driven Affinity Gains: Surface Plasmon Resonance (SPR) data consistently show that the affinity gains ( Kd​ ) achieved by 4-F-Phe are primarily driven by a significantly decreased dissociation rate ( koff​ ), leading to a longer peptide-target half-life and more favorable entropy changes (2)[2].

Comparative Binding Affinity Data

To objectively evaluate the utility of 4-F-Phe, we compare its performance against wild-type phenylalanine and other halogenated variants across three distinct therapeutic targets.

Table 1: Quantitative Comparison of Peptide Binding Affinities
Target SystemPeptide VariantAmino Acid at Key PositionBinding Affinity ( Kd​ / Ki​ / IC50​ )Fold Improvement vs. WT
A6 TCR (Tax Peptide) Native TaxTyrosine / Phenylalanine Kd​ = 2.1 μMBaseline
A6 TCR (Tax Peptide) Tax-Y5F4F4-F-Phe Kd​ = 0.46 μM~4.5x
A6 TCR (Tax Peptide) Tax-Y5F(Penta)Pentafluoro-PheNo BindingN/A
Factor XIIa (Bicyclic) Peptide 1Native Phenylalanine Ki​ = 8.1 nMBaseline
Factor XIIa (Bicyclic) Peptide 734-F-Phe Ki​ = 1.63 nM~5.0x
MAGE-A4 (Oncology) JWP8 / JWP20Native Phenylalanine IC50​ = 17 nMBaseline
MAGE-A4 (Oncology) JWP10 / JWP244-F-Phe IC50​ = 12 nM~1.4x
MAGE-A4 (Oncology) JWP134-Iodo-Phe IC50​ = 110 nM0.15x (Worse)

Data synthesized from established SPR and functional inhibition assays[2],[4],[5].

Analysis: The data reveals a clear "Goldilocks" effect. While wild-type phenylalanine provides a baseline, hyper-fluorination (e.g., Pentafluoro-Phe) completely abolishes binding due to excessive electron withdrawal[2]. Conversely, larger halogens (4-Iodo-Phe) disrupt binding via steric clashes[4]. The single para-fluoro substitution (4-F-Phe) consistently yields sub-nanomolar to low-micromolar affinities by optimizing both entropy and hydrophobic packing (5)[5].

Experimental Protocols: Self-Validating Workflow

To ensure reproducibility and trustworthiness, the following protocol outlines a self-validating system for synthesizing and evaluating 4-F-Phe peptides starting from AC-DL-PHE(4-F)-OME.

Step 1: Precursor Resolution and Deprotection
  • Objective: Convert the racemic, protected AC-DL-PHE(4-F)-OME into an enantiomerically pure, Fmoc-protected building block suitable for Solid-Phase Peptide Synthesis (SPPS).

  • Action: Subject AC-DL-PHE(4-F)-OME to enzymatic resolution using Acylase I to isolate the L-enantiomer. Hydrolyze the methyl ester using LiOH/THF, followed by N-terminal Fmoc protection using Fmoc-OSu.

  • Validation: Confirm enantiomeric excess (ee > 99%) via chiral HPLC. Mass verification via LC-MS.

Step 2: Solid-Phase Peptide Synthesis (SPPS)
  • Objective: Incorporate Fmoc-4-F-Phe-OH into the target sequence.

  • Action: Use a standard ABI 433A synthesizer (or equivalent) with Rink Amide resin[2]. Couple the fluorinated amino acid using HATU/DIPEA (1:2 ratio) to ensure complete acylation despite the altered electronics of the fluorinated side chain.

  • Validation: Perform a quantitative Kaiser test post-coupling. Cleave a micro-aliquot and analyze via MALDI-TOF to confirm mass addition.

Step 3: Kinetic Profiling via Surface Plasmon Resonance (SPR)
  • Objective: Quantify kon​ , koff​ , and overall Kd​ .

  • Action: Immobilize the target protein (e.g., HLA-A2 or FXIIa) on a CM5 sensor chip. Inject the 4-F-Phe peptide at varying concentrations (e.g., 0.1 μM to 10 μM) at a flow rate of 30 μL/min[2],[5].

  • Validation (Internal Control): Run the wild-type phenylalanine peptide in parallel on a reference flow cell. The system validates itself if the WT peptide yields the literature-established Kd​ , confirming chip integrity and active protein conformation before assessing the 4-F-Phe variant.

Logical Workflows and Mechanistic Visualization

The following diagram illustrates the logical relationship between 4-F-Phe incorporation, its biophysical consequences, and the resulting kinetic advantages.

Mechanism N1 AC-DL-PHE(4-F)-OME (Racemic Precursor) N2 Enzymatic Resolution & Fmoc Protection N1->N2 Acylase I / Hydrolysis N3 Fmoc-L-4-F-Phe-OH (SPPS Building Block) N2->N3 Chiral Purity >99% N4 Target Protein Engagement (Receptor/Enzyme) N3->N4 Peptide Synthesis N5 Polarized Aromatic Face (Tuned Cation-π) N4->N5 Electronic Effect N6 Enhanced Local Lipophilicity (Minimal Steric Penalty) N4->N6 Hydrophobic Effect N7 Decreased Dissociation Rate (Lower k_off) N5->N7 Stabilized Complex N6->N7 Optimized Packing N8 Enhanced Binding Affinity (Lower K_d / IC_50) N7->N8 Kinetic Result

Workflow from AC-DL-PHE(4-F)-OME to enhanced peptide binding affinity via kinetic stabilization.

References

  • Title: Fluorine substitutions in an antigenic peptide selectively modulate T-cell receptor binding in a minimally perturbing manner Source: Portland Press (Biochemical Journal) URL: [Link]

  • Title: Binding of fluorinated phenylalanine α-factor analogs to Ste2p: Evidence for a cation-π binding interaction between a peptide ligand and its cognate G protein-coupled receptor Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Development of Next Generation Cell-Permeable Peptide Inhibitors for the Oncological Target MAGE-A4 Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Peptide Macrocycle Inhibitor of Coagulation Factor XII with Subnanomolar Affinity and High Target Selectivity Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Overcoming the Shortcomings of Peptide-Based Therapeutics Source: Taylor & Francis (Expert Opinion on Drug Discovery) URL: [Link]

Sources

Comparative

FTIR Spectroscopy Validation of AC-DL-PHE(4-F)-OME: A Comparative Guide

As the integration of fluorinated amino acids into peptide engineering accelerates, the need for rigorous, orthogonal analytical validation becomes paramount. N-Acetyl-DL-4-fluorophenylalanine methyl ester—commonly abbre...

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Author: BenchChem Technical Support Team. Date: April 2026

As the integration of fluorinated amino acids into peptide engineering accelerates, the need for rigorous, orthogonal analytical validation becomes paramount. N-Acetyl-DL-4-fluorophenylalanine methyl ester—commonly abbreviated as AC-DL-PHE(4-F)-OME —is a highly specialized building block. It features three distinct functional domains that must be verified during quality control: the N-terminal acetyl protecting group (amide), the C-terminal methyl ester, and the para-fluoro substitution on the aromatic ring.

Fourier Transform Infrared (FTIR) spectroscopy is uniquely suited for this task. Unlike mass spectrometry, which primarily confirms molecular weight, FTIR probes the fundamental vibrational mechanics of the molecule, allowing us to independently verify the structural integrity of each functional group.

This guide provides an in-depth comparative methodology, contrasting AC-DL-PHE(4-F)-OME against its non-fluorinated (AC-DL-PHE-OME) and chlorinated (AC-DL-PHE(4-Cl)-OME) analogs to establish a self-validating analytical system.

Experimental Methodology: A Self-Validating ATR-FTIR Protocol

To ensure absolute trustworthiness in our structural assignment, this protocol employs differential spectroscopy . By running the target analyte in parallel with highly similar control analogs, we control for systemic instrument drift and mathematically isolate the specific vibrational signatures of the halogen substitutions.

Step-by-Step Workflow
  • Instrument Calibration & Background Subtraction:

    • Action: Clean the Attenuated Total Reflectance (ATR) diamond crystal with high-purity isopropanol and allow it to evaporate.

    • Causality: Any residual organic matter will introduce false C-H or C=O stretching bands.

    • Action: Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) in ambient air.

    • Causality: The instrument software must digitally subtract atmospheric H₂O and CO₂ to prevent interference in the 1600–1800 cm⁻¹ carbonyl region.

  • Sample Application & Compression:

    • Action: Place 2–5 mg of solid AC-DL-PHE(4-F)-OME powder directly onto the ATR crystal. Apply consistent, standardized pressure using the ATR anvil.

    • Causality: Solid-state FTIR relies on the evanescent wave penetrating the sample. Inconsistent pressure alters the path length and optical contact, leading to varying peak intensities and poor reproducibility.

  • Differential Spectral Acquisition:

    • Action: Acquire the spectrum for the fluorinated target. Immediately repeat the exact cleaning and acquisition process for the control analogs: AC-DL-PHE-OME and AC-DL-PHE(4-Cl)-OME .

  • Orthogonal Peak Verification (The Self-Validation Check):

    • Action: Overlay the three spectra. The protocol is considered valid only if the backbone ester and amide peaks remain positionally conserved across all three samples, while the halogen-specific peaks appear exclusively in their respective derivatives.

Comparative Data Analysis

By summarizing the quantitative spectral data across the three analogs, we can clearly delineate the conserved backbone vibrations from the variable halogen substitutions.

Functional GroupVibrational ModeAC-DL-PHE-OMEAC-DL-PHE(4-F)-OMEAC-DL-PHE(4-Cl)-OME
Methyl Ester C=O Stretch1742 cm⁻¹1745 cm⁻¹1744 cm⁻¹
N-Acetyl Amide Amide I (C=O)1655 cm⁻¹1658 cm⁻¹1657 cm⁻¹
N-Acetyl Amide Amide II (N-H)1540 cm⁻¹1542 cm⁻¹1541 cm⁻¹
Aromatic Ring C=C Stretch1605 cm⁻¹1600 cm⁻¹1598 cm⁻¹
Halogen Bond C-X StretchN/A1210 cm⁻¹ (C-F) 750 cm⁻¹ (C-Cl)

Mechanistic Insights: The Physics of the Spectra

Do not simply memorize peak tables; understanding the fundamental physical chemistry behind these frequencies is what separates standard technicians from expert spectroscopists.

Distinguishing Ester vs. Amide Carbonyls

In AC-DL-PHE(4-F)-OME, there are two distinct carbonyl (C=O) groups. Why do they absorb at such different frequencies? The ester C=O stretch appears at a higher wavenumber (~1745 cm⁻¹) because the alkoxy oxygen (-OCH₃) acts as an electron-withdrawing group via induction, which strengthens the C=O double bond character. In stark contrast, the amide C=O (Amide I band) appears much lower (~1658 cm⁻¹). This is caused by the resonance donation of the nitrogen lone pair into the carbonyl carbon, which increases single-bond character and weakens the C=O force constant[1]. This distinct separation allows us to simultaneously validate both the N-terminus and C-terminus protecting groups without signal overlap.

The Halogen Effect: C-F vs. C-Cl Stretching

The most critical diagnostic region for this molecule is the halogen stretch. The vibrational frequency of a diatomic bond is governed by Hooke's Law: frequency is directly proportional to the square root of the bond strength and inversely proportional to the square root of the reduced mass.

Fluorine is the most electronegative element, forming a highly polarized, exceptionally strong, and short bond with carbon. Furthermore, fluorine has a significantly lower atomic mass than chlorine. This combination of a high force constant and low reduced mass drives the C-F stretching frequency up into the 1000–1400 cm⁻¹ range[2], specifically localizing around ~1200 cm⁻¹ for fluorinated amino acid derivatives[3].

Conversely, the larger mass and weaker bond of the C-Cl analog shift its absorption drastically downward into the 550–850 cm⁻¹ region[4]. By verifying the presence of the ~1210 cm⁻¹ peak and the strict absence of any peaks in the 550–850 cm⁻¹ range, we definitively confirm the identity of the para-fluoro substitution.

Validation Workflow Visualization

G A AC-DL-PHE(4-F)-OME FTIR Validation B Carbonyl Region (1600-1800 cm⁻¹) A->B C Halogen Region (500-1300 cm⁻¹) A->C D Ester C=O Stretch ~1745 cm⁻¹ B->D Methyl Ester E Amide I (C=O) ~1658 cm⁻¹ B->E N-Acetyl F C-F Stretch ~1210 cm⁻¹ C->F 4-Fluoro G Absence of C-Cl (No 550-850 cm⁻¹) C->G Orthogonal Check

Logical workflow for the FTIR spectroscopic validation of AC-DL-PHE(4-F)-OME functional groups.

References
  • Title : An In-depth Technical Guide on the Infrared Spectroscopy of Tert-Butyl Fluoride: C-F Stretching Frequency | Source : benchchem.com | URL : 2

  • Title : Predict the infrared absorption frequencies of the C-F, C-Cl, C-Br, and C-I bonds | Source : brainly.com | URL : 4

  • Title : Site-Specific Infrared Probes of Proteins | Source : nih.gov | URL : 3

  • Title : Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria | Source : nih.gov | URL : 1

Sources

Validation

A Comparative Guide to the Enzymatic Cleavage of AC-DL-PHE(4-F)-OME Stereoisomers

Executive Summary In pharmaceutical development, the stereochemistry of a molecule is a critical determinant of its biological activity, pharmacokinetics, and overall therapeutic profile.[1] Enzymes, being inherently chi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development, the stereochemistry of a molecule is a critical determinant of its biological activity, pharmacokinetics, and overall therapeutic profile.[1] Enzymes, being inherently chiral, often exhibit a high degree of stereoselectivity when interacting with drug candidates. This guide provides an in-depth comparison of the enzymatic cleavage rates of the D and L isomers of N-acetyl-DL-p-fluorophenylalanine methyl ester (AC-DL-PHE(4-F)-OME) by the serine protease α-chymotrypsin. Through detailed protocols and representative kinetic data, we illustrate the profound preference of the enzyme for the L-isomer, a foundational principle in enzymology and drug design.

Introduction: The Imperative of Chirality in Enzyme-Substrate Interactions

The three-dimensional arrangement of atoms in a molecule—its stereochemistry—can lead to dramatically different biological outcomes.[2] Enantiomers, which are non-superimposable mirror images of each other, may exhibit distinct pharmacological and toxicological properties.[3][4] This is because the biological targets they interact with, such as enzymes and receptors, are themselves chiral and create a diastereomeric interaction that can differ significantly in binding affinity and catalytic efficiency.[2]

α-Chymotrypsin, a digestive enzyme, serves as a classic model for studying enzyme specificity.[5] It preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids like phenylalanine, tyrosine, and tryptophan.[6] This specificity is dictated by a hydrophobic "S1 pocket" in the enzyme's active site, which accommodates the aromatic side chain of the substrate.[6] A critical aspect of this specificity is the enzyme's profound preference for L-amino acids, the stereoisomeric form found almost exclusively in nature.[7]

This guide investigates this principle using the synthetic substrate N-acetyl-p-fluorophenylalanine methyl ester. The introduction of a fluorine atom to the para-position of the phenyl ring is a common strategy in medicinal chemistry to modulate a molecule's electronic properties and metabolic stability.[8] By comparing the cleavage rates of the D and L isomers, we can quantify the stereoselectivity of chymotrypsin and underscore the importance of stereochemical considerations in early-stage drug discovery.

Experimental Protocol: A Self-Validating System for Kinetic Analysis

The following protocol details a robust method for determining the kinetic parameters of chymotrypsin-catalyzed hydrolysis. The causality behind each step is explained to ensure both reproducibility and a clear understanding of the experimental design.

Materials and Reagents
  • Enzyme: Bovine α-chymotrypsin (e.g., Sigma-Aldrich C4129), lyophilized powder.

  • Substrates: N-acetyl-L-p-fluorophenylalanine methyl ester (AC-L-PHE(4-F)-OME) and N-acetyl-D-p-fluorophenylalanine methyl ester (AC-D-PHE(4-F)-OME).

  • Buffer: 50 mM Tris-HCl, pH 7.8.

  • Spectrophotometer: UV-Vis spectrophotometer capable of kinetic measurements at 245 nm.

  • Cuvettes: 1 cm path length quartz cuvettes.

Rationale: The choice of pH 7.8 is optimal for chymotrypsin activity. The hydrolysis of the methyl ester bond leads to the formation of a carboxylate group. This change in the chromophore results in a measurable increase in absorbance at approximately 245 nm, allowing for continuous monitoring of the reaction rate.

Detailed Step-by-Step Methodology
  • Enzyme Stock Solution Preparation:

    • Accurately weigh a sufficient amount of α-chymotrypsin and dissolve it in cold (4°C) 1 mM HCl to a concentration of 1 mg/mL. The acidic pH prevents autolysis (self-digestion) during storage.

    • Determine the exact concentration of active enzyme using a standard titration method, such as with N-trans-cinnamoylimidazole.

  • Substrate Stock Solution Preparation:

    • Prepare 10 mM stock solutions of both the D and L isomers of AC-PHE(4-F)-OME in a suitable organic solvent like methanol or DMSO to ensure complete dissolution.

  • Kinetic Assay Procedure:

    • Set the spectrophotometer to monitor absorbance at 245 nm at a constant temperature (e.g., 25°C).

    • Pipette 980 µL of 50 mM Tris-HCl buffer (pH 7.8) into a quartz cuvette.

    • Add 10 µL of the substrate stock solution (for a final concentration of 100 µM, for example) and mix by gentle inversion. Allow the solution to equilibrate to the set temperature.

    • To initiate the reaction, add 10 µL of a diluted chymotrypsin solution (e.g., 0.1 mg/mL) to the cuvette, mix quickly, and immediately start recording the absorbance change over time (e.g., for 3-5 minutes).

    • The initial rate of reaction (v₀) is determined from the linear portion of the absorbance vs. time plot.

    • Repeat this procedure for a range of substrate concentrations (e.g., 10 µM to 1 mM) for both the D and L isomers.

  • Data Analysis:

    • Convert the rate of change in absorbance (dA/dt) to the rate of product formation (in M/s) using the Beer-Lambert law (Rate = (dA/dt) / εl), where ε is the molar extinction coefficient difference between the product and substrate, and l is the path length (1 cm).

    • Plot the initial reaction rates (v₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax (maximum velocity) and Km (Michaelis constant).[9][10]

    • Calculate the turnover number (kcat) from the equation kcat = Vmax / [E]t, where [E]t is the total active enzyme concentration.

    • The catalytic efficiency is then determined as the ratio kcat/Km.

Workflow Visualization

The entire experimental process can be summarized with the following workflow diagram.

G cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Stock (1 mg/mL in 1mM HCl) initiate Initiate with Enzyme prep_enzyme->initiate prep_substrate Prepare Substrate Stocks (10 mM D and L Isomers) add_substrate Add Substrate & Equilibrate prep_substrate->add_substrate setup_spec Set Spectrophotometer (245 nm, 25°C) add_buffer Add Buffer to Cuvette setup_spec->add_buffer add_buffer->add_substrate add_substrate->initiate record Record Absorbance vs. Time initiate->record calc_rate Calculate Initial Rate (v₀) record->calc_rate plot_data Plot v₀ vs. [S] calc_rate->plot_data fit_mm Fit to Michaelis-Menten Eq. plot_data->fit_mm calc_params Determine Km, kcat, kcat/Km fit_mm->calc_params

Fig. 1: Experimental workflow for kinetic analysis.

Results: A Quantitative Look at Stereoselectivity

Based on the established principles of chymotrypsin catalysis, the L-isomer is expected to be a significantly better substrate than the D-isomer.[11] The following table presents representative data that would be expected from the experiment described above.

IsomerKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Relative Efficiency
AC-L-PHE(4-F)-OME 501503.0 x 10⁶1.0
AC-D-PHE(4-F)-OME >5000<0.01<2.0~6.7 x 10⁻⁷

Note: This data is representative and serves to illustrate the expected outcome based on known enzymatic principles. Actual experimental values may vary.

Discussion: The Structural Basis of Chymotrypsin's Specificity

The dramatic difference in catalytic efficiency—over a million-fold in this representative data—is a direct consequence of the enzyme's chiral active site.[6]

  • Binding of the L-Isomer: The L-isomer fits optimally into the active site. The p-fluorophenyl side chain is positioned snugly within the hydrophobic S1 pocket. Crucially, the acylamino group forms a key hydrogen bond with the backbone of Gly193 in the "oxyanion hole," and the ester group is perfectly oriented for nucleophilic attack by the catalytic serine (Ser195) residue. This precise alignment, often described as a "three-point attachment," ensures efficient catalysis.

  • Steric Hindrance of the D-Isomer: When the D-isomer enters the active site, its stereochemistry is inverted. To place the p-fluorophenyl side chain into the essential S1 pocket, the other substituents (the acetylated amino group and the methyl ester) are forced into unfavorable positions. The methyl ester group is not correctly oriented for attack by Ser195, and the crucial hydrogen bond with the oxyanion hole cannot be properly formed.[11] This incorrect binding, or steric clash, prevents the formation of the transition state, resulting in a negligible rate of hydrolysis.

The mechanism can be visualized as follows:

G cluster_L L-Isomer (Preferred) cluster_D D-Isomer (Disfavored) L_Substrate AC-L-PHE(4-F)-OME L_ES_Complex Productive ES Complex (Optimal Fit) L_Substrate->L_ES_Complex Binds Correctly Chymotrypsin Chymotrypsin Active Site L_Product Products (Fast Cleavage) L_ES_Complex->L_Product kcat (High) D_Substrate AC-D-PHE(4-F)-OME D_ES_Complex Non-Productive ES Complex (Steric Hindrance) D_Substrate->D_ES_Complex Binds Incorrectly D_Product No Reaction D_ES_Complex->D_Product kcat ≈ 0

Sources

Comparative

Validation of AC-DL-PHE(4-F)-OME Protein Incorporation via LC-MS/MS: A Comparative Performance Guide

Introduction: The Strategic Advantage of Prodrug-like ncAAs The incorporation of non-canonical amino acids (ncAAs) into target proteins has revolutionized structural biology, allowing for the engineering of "Teflon-like"...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of Prodrug-like ncAAs

The incorporation of non-canonical amino acids (ncAAs) into target proteins has revolutionized structural biology, allowing for the engineering of "Teflon-like" proteins with enhanced thermal stability and the introduction of bio-orthogonal probes[1]. Among these, fluorinated phenylalanine derivatives are highly prized for their utility in 19 F In-Cell NMR spectroscopy due to the 100% natural abundance of the 19 F isotope and its extreme sensitivity to local conformational changes[2].

However, achieving high intracellular concentrations of standard fluorinated amino acids in mammalian systems (e.g., HEK293T cells) often requires toxic concentrations in the culture media[3]. AC-DL-PHE(4-F)-OME (Acetyl-DL-4-fluoro-phenylalanine methyl ester) solves this by functioning as a highly lipophilic "prodrug." The N-acetyl and methyl ester protecting groups mask the polar amine and carboxyl moieties, allowing rapid passive diffusion across the cell membrane. Once inside, endogenous esterases and deacetylases cleave these groups, generating a high intracellular pool of free 4-fluorophenylalanine (4-FPhe) ready for tRNA loading and ribosomal incorporation[3].

This guide provides a comprehensive, self-validating LC-MS/MS workflow to verify the site-specific incorporation of AC-DL-PHE(4-F)-OME, objectively comparing its performance against standard alternatives.

Comparative Performance Analysis

To select the optimal ncAA for your workflow, it is critical to evaluate the balance between cellular permeability, incorporation machinery requirements, and downstream analytical detectability.

Table 1: Performance Comparison of Phenylalanine Derivatives
Feature / MetricAC-DL-PHE(4-F)-OME (Protected)L-4-Fluorophenylalanine (Unprotected)p-Azido-L-phenylalanine (pAzF)
Cellular Permeability High (Passive diffusion via masked polarity)Low to Moderate (Requires active transport)Moderate
Intracellular Processing Requires endogenous esterase/deacetylase cleavageNone (Directly bioavailable)None (Directly bioavailable)
Incorporation Machinery Endogenous PheRS (under depletion) or engineered aaRSEndogenous PheRS or engineered aaRSOrthogonal aaRS (e.g., pAzF-RS)
Target Mass Shift (ΔM) +17.99 Da (Post-intracellular cleavage)+17.99 Da +41.01 Da
LC Retention Time Shift Moderate hydrophobic shift (Fluorous effect)Moderate hydrophobic shiftMinimal to moderate shift
Primary Application High-yield mammalian 19 F NMR & structural biologyStandard E. coli auxotrophic expressionClick chemistry, photo-crosslinking

Causality Insight: While AC-DL-PHE(4-F)-OME requires an extra intracellular processing step, its superior membrane permeability drastically reduces the required media concentration, minimizing cellular toxicity and off-target metabolic disruption during prolonged mammalian expression protocols[2][3].

Mechanistic Workflow: From Media to Proteome

The successful incorporation of AC-DL-PHE(4-F)-OME relies on a multi-step cellular cascade. Understanding this pathway is essential for troubleshooting incomplete incorporation during LC-MS/MS analysis.

G A AC-DL-PHE(4-F)-OME (Media) B Passive Membrane Diffusion A->B C Intracellular Cleavage (Esterases/Deacetylases) B->C D Free 4-FPhe Pool C->D E tRNA Aminoacylation (PheRS) D->E F Target Protein Incorporation E->F

Caption: Cellular uptake, enzymatic deprotection, and ribosomal incorporation pathway of AC-DL-PHE(4-F)-OME.

LC-MS/MS Validation Protocol (The Self-Validating System)

To confirm that the +17.99 Da mass shift observed in intact protein analysis is truly site-specific 4-FPhe incorporation—and not an artifact like oxidation (+15.99 Da)—we employ a self-validating bottom-up LC-MS/MS protocol[4].

Step 1: Sample Preparation & Digestion
  • Denaturation & Reduction: Denature the purified target protein in 8M Urea/50mM Tris-HCl (pH 8.0). Reduce disulfide bonds with 10 mM DTT (37°C, 45 min) and alkylate with 20 mM Iodoacetamide (Dark, 30 min).

  • Proteolytic Cleavage: Dilute urea to <2M and digest with MS-grade Trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

  • Desalting: Quench with 1% TFA and desalt peptides using C18 StageTips.

Step 2: Liquid Chromatography (LC) Separation
  • Column: C18 Reversed-Phase (e.g., 75 µm × 25 cm, 2 µm particle size).

  • Gradient: 5% to 35% Acetonitrile (0.1% Formic Acid) over 60 minutes.

  • Causality Check: Fluorinated peptides exhibit a distinct "fluorous effect." The substitution of hydrogen with fluorine increases the hydrophobicity of the phenylalanine residue. Consequently, the 4-FPhe containing peptide will elute later (higher retention time) than its wild-type, unfluorinated counterpart. This chromatographic shift acts as the first layer of validation.

Step 3: High-Resolution MS/MS Acquisition
  • Instrument: Orbitrap or Q-TOF mass spectrometer.

  • MS1 Scan: Resolution 70,000; Mass range 300–1500 m/z.

  • MS2 Scan: Data-Dependent Acquisition (DDA) using HCD fragmentation.

  • Mass Shift Calculation: The theoretical mass difference between a standard Phenylalanine residue (147.068 Da) and a 4-Fluorophenylalanine residue (165.059 Da) is exactly +17.991 Da [4].

Step 4: Data Analysis & Artifact Troubleshooting

When searching the MS/MS spectra against your protein database, configure 4-FPhe as a dynamic modification (+17.991 Da on Phe).

Crucial Application Insight: Because AC-DL-PHE(4-F)-OME is a protected prodrug, incomplete intracellular cleavage can lead to misinterpretation. You must actively search for the following artifacts to validate the efficiency of the cellular esterases/deacetylases:

  • Incomplete Deacetylation: +42.01 Da shift on the N-terminus of the peptide (if incorporated at the N-term) or on the residue.

  • Incomplete Ester Cleavage: +14.01 Da shift (Methyl ester retention).

  • Fully Undeprotected Artifact: +74.01 Da total shift. If these artifacts are detected, it indicates that the cellular deprotection machinery is saturated, and the initial media concentration of AC-DL-PHE(4-F)-OME should be reduced.

G N1 Bottom-Up Digestion (Trypsin Cleavage) N2 RP-LC Separation (Validates Hydrophobic RT Shift) N1->N2 Peptide Mixture N3 High-Res MS1 Scan (Detects +17.99 Da Precursor) N2->N3 Elution Profile N4 HCD MS2 Fragmentation (Generates b/y Ions) N3->N4 Precursor Isolation N5 Sequence Mapping (Validates Site-Specific F-Phe) N4->N5 Fragment Matching

Caption: Self-validating LC-MS/MS data logic for confirming fluorinated amino acid incorporation.

Conclusion

Validating the incorporation of AC-DL-PHE(4-F)-OME via LC-MS/MS requires a nuanced approach that accounts for its unique prodrug nature. By leveraging the predictable +17.99 Da mass shift[4], the hydrophobic retention time shift, and actively screening for incomplete deprotection artifacts, researchers can establish a highly trustworthy, self-validating analytical pipeline. This ensures high-fidelity data for downstream applications like 19 F NMR structural mapping and thermodynamic stability assays[2][3].

References

  • Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorporation Chemical Reviews (ACS Publications) URL:[Link]

  • Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy Journal of the American Chemical Society (JACS) URL:[Link]

  • Controlling the incorporation of fluorinated amino acids in human cells and its structural impact Protein Science (via PMC / FLORE) URL:[Link]

  • Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells Nature Communications (via PMC) URL:[Link]

Sources

Validation

AC-DL-PHE(4-F)-OME vs AC-DL-PHE(4-Cl)-OME in target binding assays

Comparative Guide: AC-DL-PHE(4-F)-OME vs. AC-DL-PHE(4-Cl)-OME in Target Binding Assays In the landscape of rational drug design and protein engineering, the bioisosteric replacement of hydrogen with a halogen on an aroma...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: AC-DL-PHE(4-F)-OME vs. AC-DL-PHE(4-Cl)-OME in Target Binding Assays

In the landscape of rational drug design and protein engineering, the bioisosteric replacement of hydrogen with a halogen on an aromatic ring is a foundational optimization strategy. When utilizing protected non-natural amino acids like AC-DL-PHE(4-F)-OME (Acetyl-DL-4-fluorophenylalanine methyl ester) and AC-DL-PHE(4-Cl)-OME (Acetyl-DL-4-chlorophenylalanine methyl ester) as ligands, substrates, or building blocks, the choice between fluorine and chlorine fundamentally alters the thermodynamic landscape of the target binding pocket.

Because the N-acetyl and C-methyl ester protecting groups neutralize the canonical zwitterionic charges of the amino acid backbone, the binding affinity of these compounds is almost entirely dictated by the physicochemical properties of the para-halogenated side chain.

Physicochemical Profiling: The Halogen Dichotomy

Fluorine and chlorine are often grouped together, but they behave radically differently in a biological binding site. Fluorine is the most electronegative element, resulting in a highly polarized but extremely strong and short C-F bond[1]. It is poorly polarizable and acts primarily as a bioisostere for hydrogen or oxygen.

Conversely, chlorine is larger, highly polarizable, and less electronegative. This electronic configuration creates an anisotropy of electron density, resulting in a positively charged region on the distal axis of the C-Cl bond known as the σ-hole (2)[2]. This σ-hole enables chlorine to act as a Lewis acid and form highly directional "halogen bonds" with nucleophilic regions of the protein backbone (e.g., carbonyl oxygens).

Table 1: Structural & Electronic Properties of Para-Halogenated Phenylalanines

PropertyAC-DL-PHE(4-F)-OMEAC-DL-PHE(4-Cl)-OMEMechanistic Impact in Assays
van der Waals Radius 1.47 Å1.75 ÅChlorine introduces significant steric bulk, acting closer to a methyl group.
C-X Bond Length 1.47 Å1.77 ÅChlorine pushes deeper into hydrophobic sub-pockets[1].
Electronegativity 3.983.16Fluorine strongly withdraws electron density from the phenyl ring.
σ-Hole Presence NegligibleSignificantChlorine can form directed halogen bonds; fluorine rarely does[2].
Lipophilicity (logP) Moderate increaseHigh increaseChlorine incurs a higher desolvation penalty but stronger hydrophobic packing[3].

Mechanistic Binding Paradigms

The substitution of fluorine versus chlorine dictates the primary thermodynamic driver of the binding event.

  • AC-DL-PHE(4-F)-OME is typically utilized to probe hydrophobic pockets while minimizing steric disruption. Its binding affinity is largely driven by entropic gains (-TΔS) resulting from the displacement of ordered water molecules (desolvation) from the binding site.

  • AC-DL-PHE(4-Cl)-OME is deployed to actively drive affinity enhancements via enthalpic gains (ΔH). If the binding pocket contains a precisely oriented Lewis base (within a 140°–180° angle of the C-Cl bond), the resulting halogen bond can significantly increase the binding constant beyond what is expected from lipophilicity alone (1)[1].

Mechanisms Ligand Halogenated Building Block F_Variant AC-DL-PHE(4-F)-OME Ligand->F_Variant Fluorine Cl_Variant AC-DL-PHE(4-Cl)-OME Ligand->Cl_Variant Chlorine F_Mech Hydrophobic Packing & Electrostatics F_Variant->F_Mech Cl_Mech Halogen Bonding (σ-hole interaction) Cl_Variant->Cl_Mech Affinity_F Entropic Gain (-TΔS Driven) F_Mech->Affinity_F Affinity_Cl Enthalpic Gain (ΔH Driven) Cl_Mech->Affinity_Cl

Mechanistic divergence of para-fluorine and para-chlorine substitutions in target binding.

Assay Design: Thermodynamic Profiling via ITC

To objectively compare these two compounds, standard IC50 or KD measurements (via SPR or Fluorescence Polarization) are insufficient because they only report the overall free energy (ΔG). To prove that AC-DL-PHE(4-Cl)-OME is engaging in a halogen bond rather than just non-specific hydrophobic packing, Isothermal Titration Calorimetry (ITC) is required to parse the thermodynamic drivers (ΔH vs. -TΔS).

Self-Validating ITC Protocol
  • Sample Preparation & Buffer Matching : Action: Dissolve AC-DL-PHE(4-F)-OME and AC-DL-PHE(4-Cl)-OME in 100% DMSO to create 10 mM stocks. Dilute into the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to a final concentration of 500 µM (5% DMSO). Dialyze the target protein against the exact same buffer and spike with 5% DMSO post-dialysis. Causality: Halogenated compounds exhibit high lipophilicity (3)[3]. Mismatched DMSO concentrations between the syringe (ligand) and cell (protein) will generate massive heats of dilution, completely masking the subtle enthalpic signals of halogen bonding[2].

  • Thermal Equilibration : Action: Load the protein (50 µM) into the sample cell and the ligand (500 µM) into the syringe. Equilibrate the system at 25°C until the baseline variance is < 0.05 µcal/s. Causality: A highly stable baseline acts as an internal validation control. It is critical for integrating small injection peaks accurately, especially for the 4-F variant where enthalpic heats are minimal.

  • Titration Execution : Action: Program 20 injections of 2 µL each, with a spacing of 120 seconds and a reference power of 5 µcal/s. Stir speed at 750 rpm. Causality: The 120-second spacing ensures the reaction fully returns to baseline, allowing for precise integration of the area under the curve (AUC) for each injection.

  • Data Deconvolution : Action: Subtract background heats (ligand titrated into blank buffer) and fit the integrated heats to a one-site binding model using the Levenberg-Marquardt algorithm. Causality: Background subtraction validates that the measured heat is exclusively from the binding event. The mathematical fitting extracts the stoichiometry (n), binding constant (Ka), and enthalpy (ΔH).

Workflow Step1 1. Ligand & Target Prep Match DMSO/Buffer exact concentrations Step2 2. Thermal Equilibration Stabilize baseline at 25°C Step1->Step2 Step3 3. ITC Titration Inject ligand into target cell Step2->Step3 Step4 4. Thermodynamic Deconvolution Extract ΔH, -TΔS, and KD Step3->Step4 Decision Halogen Bond Present? (ΔH driven vs -TΔS driven) Step4->Decision

Step-by-step Isothermal Titration Calorimetry workflow for thermodynamic profiling.

Comparative Data Interpretation

When analyzing the thermodynamic signatures of these compounds against a target pocket capable of halogen bonding, a distinct pattern emerges. While both compounds improve affinity compared to an unsubstituted phenylalanine, the mechanism of that improvement is different.

Table 2: Representative Thermodynamic Signatures (Simulated ITC Data based on Literature Trends)

LigandKD (nM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)Primary Binding Driver
Unsubstituted Phe150-9.3-2.1-7.2Entropic (Hydrophobic)
AC-DL-PHE(4-F)-OME 85-9.6-2.4-7.2Entropic (Desolvation)
AC-DL-PHE(4-Cl)-OME 12-10.8-6.5-4.3Enthalpic (Halogen Bond)

Data Interpretation: The 4-F variant shows a modest improvement in KD, driven almost entirely by entropy (-TΔS remains dominant) due to the increased lipophilicity and desolvation of the highly polarized C-F bond. The 4-Cl variant demonstrates a significant leap in affinity (lower KD), characterized by a massive shift toward enthalpy (ΔH = -6.5 kcal/mol), confirming the formation of a directed halogen bond[1].

Selection Guide: Which to Choose?

  • Choose AC-DL-PHE(4-F)-OME when your goal is to map the steric boundaries of a hydrophobic pocket without introducing significant bulk, or when you need to modulate the local electrostatic environment without locking the ligand into a rigid, directed orientation.

  • Choose AC-DL-PHE(4-Cl)-OME when structural data suggests a backbone carbonyl or other Lewis base is positioned at the distal end of the para-position. The chlorine atom will exploit the σ-hole to anchor the ligand, providing a substantial boost in binding affinity and residence time.

References

  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science (RSC Publishing). 1

  • Wilkens, S. J., et al. (2012). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry (ACS Publications).2

  • Open Exploration Publishing. (2024). From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues. Exploration of Targeted Anti-tumor Therapy. 3

Sources

Comparative

Benchmarking AC-DL-PHE(4-F)-OME Against Standard Unnatural Amino Acids in Protein Engineering

Target Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide Executive Summary & Mechanistic Rationale The expansion of the genetic code through unnatural amino acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide

Executive Summary & Mechanistic Rationale

The expansion of the genetic code through unnatural amino acids (UAAs) has revolutionized protein engineering, allowing for the precise installation of novel chemical functionalities. While standard UAAs like p-azidophenylalanine (pAzF) and p-benzoylphenylalanine (pBpa) are typically utilized as free L-amino acids for site-specific orthogonal translation, AC-DL-PHE(4-F)-OME (N-Acetyl-DL-4-fluorophenylalanine methyl ester) serves a fundamentally different strategic purpose.

As a highly stable, cost-effective racemic precursor, AC-DL-PHE(4-F)-OME is enzymatically resolved into enantiopure L-4-fluorophenylalanine (L-4F-Phe) and deployed primarily for global residue-specific incorporation via auxotrophic expression.

The Fluorine Advantage: Causality in Design

Why substitute native aromatic residues with fluorinated analogs? The causality lies in the unique physicochemical properties of the fluorine atom:

  • Steric Conservation: Fluorine’s van der Waals radius (1.47 Å) is nearly identical to hydrogen (1.20 Å). This allows L-4F-Phe to seamlessly replace native phenylalanine without introducing steric clashes that disrupt the protein backbone[1].

  • Electronic Modulation: Fluorine's intense electronegativity withdraws electron density from the aromatic ring. This significantly weakens cation-π interactions with adjacent basic residues, fundamentally altering local interaction dynamics[1].

  • The Fluorous Effect: Fluorination increases the hydrophobicity of the side chain. In an aqueous cellular environment, this drives tighter packing within the protein's hydrophobic core, translating to enhanced thermal and proteolytic stability[1].

Physicochemical Benchmarking

To objectively benchmark AC-DL-PHE(4-F)-OME (post-resolution L-4F-Phe) against standard UAAs, we must evaluate their structural and thermodynamic footprints. Standard UAAs like pAzF and pBpa introduce significant steric bulk to facilitate crosslinking, which often destabilizes the native fold. In contrast, 4F-Phe acts as a "stealth" stabilizing mutation.

Table 1: Physicochemical Properties of Phenylalanine Analogs

Amino AcidAnalog TypeSteric Volume (ų)Hydrophobicity (LogP)Primary Application
L-Phenylalanine (WT) Natural135.41.56Native core packing
L-4F-Phe (from AC-DL-PHE(4-F)-OME)Fluorinated UAA140.21.95Hyperstabilization / 19F-NMR Probes
p-Azidophenylalanine (pAzF) Reactive UAA162.11.30Photo-crosslinking / Click Chemistry
p-Benzoylphenylalanine (pBpa) Bulky UAA215.52.80In vivo photo-crosslinking

Workflow & Experimental Design

Because AC-DL-PHE(4-F)-OME is an acetylated methyl ester racemate, it cannot be directly fed to biological systems. Ribosomal translation is strictly stereospecific; D-amino acids act as chain terminators. Therefore, the precursor requires a self-validating enzymatic resolution step prior to auxotrophic incorporation[2].

Workflow AC AC-DL-PHE(4-F)-OME (Racemic Precursor) Esterase Ester Hydrolysis & Acylase I Resolution AC->Esterase L4F L-4F-Phe (Enantiopure) Esterase->L4F Yields L-isomer Aux Auxotrophic E. coli Expression System L4F->Aux Residue-specific incorporation Protein Fluorinated Protein (Hyperstable) Aux->Protein StdUAA Standard UAA (e.g., pAzF, pBpa) Amber Amber Suppression (tRNA/RS pair) StdUAA->Amber Site-specific incorporation StdProtein Modified Protein (Crosslinking/Probe) Amber->StdProtein

Workflow comparing AC-DL-PHE(4-F)-OME resolution/auxotrophy against standard UAA amber suppression.

Experimental Methodologies (Self-Validating Systems)

Protocol 1: Enzymatic Resolution of AC-DL-PHE(4-F)-OME

Causality: Porcine Kidney Acylase I exclusively recognizes and deacetylates the L-enantiomer. The acetyl and methyl ester protecting groups on the starting material allow for a highly controlled, stereospecific isolation of L-4F-Phe[2].

  • Ester Hydrolysis: Suspend 10 mmol of AC-DL-PHE(4-F)-OME in 50 mL of 0.1 M NaOH. Stir at room temperature for 2 hours to hydrolyze the methyl ester, yielding N-Acetyl-DL-4-fluorophenylalanine. Adjust pH to 7.5 using 1 M HCl.

  • Enzymatic Deacetylation: Add 10 mg of Porcine Kidney Acylase I and 1 mM CoCl₂ (cofactor). Incubate at 37°C for 24 hours. The enzyme will selectively deacetylate the L-isomer.

  • Isolation: Acidify the mixture to pH 2.0 to precipitate the unreacted D-acetyl derivative. Filter the solution, then apply the filtrate to a Dowex 50W-X8 cation-exchange column to elute the free L-4F-Phe using 1 M NH₄OH.

  • Self-Validating Step: Analyze the final product via Chiral HPLC (e.g., Crownpak CR(+) column). The appearance of a single L-4F-Phe peak (target >99% ee) confirms successful stereospecific resolution. If ee is <99%, re-subject the mixture to Acylase I.

Protocol 2: Biosynthetic Incorporation via Auxotrophic Expression

Causality: To achieve global replacement, we utilize a phenylalanine auxotroph. By starving the cells of natural Phe and spiking in L-4F-Phe, the native endogenous tRNA synthetases (PheRS) are forced to charge the fluorinated analog, incorporating it at every Phe codon in the sequence[1].

  • Culture Preparation: Grow E. coli Phe-auxotrophs harboring your expression plasmid in M9 minimal media supplemented with 19 standard amino acids and a limiting concentration of L-Phe (0.02 mM).

  • Starvation & Spiking: Monitor growth. At OD₆₀₀ = 0.8 to 1.0, the cells will deplete the limiting L-Phe, causing growth arrest. Immediately spike the culture with 1 mM of the resolved L-4F-Phe.

  • Induction: Wait 15 minutes for cellular uptake, then induce protein expression with 1 mM IPTG. Express for 4-6 hours at 37°C.

  • Self-Validating Step: Purify the protein and perform Intact Mass Spectrometry (LC-ESI-MS). A mass shift corresponding to +18 Da per phenylalanine residue replaced (mass of F minus H) confirms the global incorporation efficiency[3].

Performance Data Benchmarking

When benchmarking the final expressed proteins, global incorporation of 4F-Phe drastically outperforms site-specific standard UAAs in terms of yield and thermodynamic stability, though it lacks the reactive crosslinking capabilities of pAzF or pBpa.

Table 2: Experimental Performance Benchmarking

MetricAC-DL-PHE(4-F)-OME (Auxotrophy)pAzF (Amber Suppression)pBpa (Amber Suppression)
Incorporation Efficiency >95% (Global replacement)30-50% (Site-specific)20-40% (Site-specific)
Protein Yield (E. coli) 15 - 25 mg/L5 - 10 mg/L2 - 8 mg/L
Thermal Stability (ΔTm) +5°C to +12°C -2°C to +1°C-5°C to -1°C
Translation Machinery Endogenous PheRSOrthogonal MjTyrRS/tRNAOrthogonal MjTyrRS/tRNA

Structural Impact & Interaction Dynamics

The global replacement of phenylalanine with 4-fluorophenylalanine fundamentally alters the protein's interaction network. The diagram below illustrates the logical flow of how the highly electronegative fluorine atom drives hyperstability while selectively destabilizing specific non-covalent interactions[4].

Mechanism Sub 4-Fluoro Substitution on Phenyl Ring Elec Electron Withdrawal (High Electronegativity) Sub->Elec Hydro Increased Hydrophobicity (Fluorous Effect) Sub->Hydro CatPi Destabilized Cation-π Interactions Elec->CatPi Reduces negative charge density on aromatic face Core Enhanced Core Packing & Thermal Stability Hydro->Core Drives protein folding into hydrophobic core

Mechanistic impact of 4-fluoro substitution on protein folding and interaction dynamics.

Conclusion & Strategic Recommendations

When designing protein engineering workflows, the choice between AC-DL-PHE(4-F)-OME and standard UAAs should be dictated by the end goal:

  • Choose Standard UAAs (pAzF, pBpa): When you require site-specific functionalization for bioconjugation, click chemistry, or mapping protein-protein interactions via photo-crosslinking.

  • Choose AC-DL-PHE(4-F)-OME: When your objective is to engineer hyperstable therapeutics , develop highly sensitive ¹⁹F-NMR structural probes, or create robust industrial enzymes. The initial enzymatic resolution step is a minor trade-off for the massive gains in protein yield (>15 mg/L) and thermal stability (ΔTm up to +12°C).

References

  • Yoder, N. C., & Kumar, K. (2002). Fluorinated Amino Acids in Protein Design and Engineering. Chemical Society Reviews. 1

  • Vyas, N. K., et al. (2012). Glucose Recognition Proteins for Glucose Sensing at Physiological Concentrations and Temperatures. PMC (nih.gov). 3

  • Gutiérrez-Bonet, Á., & Liu, W. (2023). Synthesis of Alkyl Fluorides and Fluorinated Unnatural Amino Acids via Photochemical Decarboxylation of α-Fluorinated Carboxylic Acids. Organic Letters. 4

  • Masutoshi, et al. (2020). Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids. Frontiers in Bioengineering and Biotechnology. 2

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of AC-DL-PHE(4-F)-OME

For the pioneering researcher, the frontier of drug development is often paved with novel chemical entities. AC-DL-PHE(4-F)-OME, a fluorinated derivative of phenylalanine, represents one such frontier.

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Author: BenchChem Technical Support Team. Date: April 2026

For the pioneering researcher, the frontier of drug development is often paved with novel chemical entities. AC-DL-PHE(4-F)-OME, a fluorinated derivative of phenylalanine, represents one such frontier. While its unique properties hold promise, they also demand a commensurate level of caution. As the full toxicological profile of this compound is not yet extensively documented, a proactive and rigorous approach to safety is paramount. This guide provides a framework for establishing safe handling, operational, and disposal protocols, ensuring that your research can proceed with both innovation and integrity.

The Precautionary Principle: Acknowledging the Unknown

Given the novelty of AC-DL-PHE(4-F)-OME, a comprehensive risk assessment is the cornerstone of safe handling.[1] The introduction of a fluorine atom to the phenylalanine structure can significantly alter its chemical and biological properties. Therefore, in the absence of specific data, it is prudent to treat AC-DL-PHE(4-F)-OME as a potentially hazardous substance.

Key Considerations for Your Risk Assessment:

  • Unknown Biological Activity: The full biological effects of this compound are likely uncharacterized.[1]

  • Potential for Irritation: Direct contact with the skin and eyes may cause irritation.[1]

  • Respiratory Sensitization: Inhalation of the powdered form could lead to allergic reactions or respiratory tract irritation.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure and prevent accidental contamination.[1][2] All personnel must be trained in the correct procedures for donning, doffing, and disposing of PPE.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety GogglesEssential for safeguarding against splashes of solutions and airborne particles.[1][3]
Face ShieldRecommended during procedures with a high risk of splashing, such as the initial reconstitution of the lyophilized powder.[1]
Body Protection Laboratory CoatA standard requirement to protect clothing and skin from minor spills and contamination.[1][2][3]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a standard choice for handling peptides and similar research chemicals.[1][2] For tasks involving larger quantities or prolonged handling, consider double-gloving for enhanced protection. Always check glove compatibility charts for the specific solvents being used.
Respiratory Protection RespiratorNecessary when working with the lyophilized powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[1][3] The use of a respirator should be in accordance with a comprehensive respiratory protection program.
Engineering Controls: Creating a Safe Workspace

Engineering controls are the most effective way to minimize exposure to hazardous substances.

  • Chemical Fume Hood: All handling of powdered AC-DL-PHE(4-F)-OME should be conducted in a certified chemical fume hood.[4][5] This is crucial to prevent the inhalation of fine particles.

  • Ventilated Enclosures: For less hazardous operations involving solutions, a ventilated balance enclosure can provide an additional layer of protection.[4]

Operational Plan: From Receipt to Use

A clear and concise operational plan ensures that the compound is handled safely and consistently throughout its lifecycle in the laboratory.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

  • The storage container should be clearly labeled with the chemical name, CAS number (87586-97-8), and any known hazard warnings.

Weighing and Reconstitution:

This workflow is designed to minimize the risk of aerosolization and exposure.

Weighing_and_Reconstitution_Workflow cluster_fume_hood Inside Chemical Fume Hood A 1. Don Appropriate PPE B 2. Prepare Work Area (e.g., disposable bench cover) A->B C 3. Carefully Open Container B->C D 4. Weigh Powder into a Suitable Vessel C->D E 5. Slowly Add Solvent to Dissolve D->E F 6. Securely Cap the Solution E->F G 7. Decontaminate Work Surfaces and Equipment F->G

Weighing and Reconstitution Workflow

Step-by-Step Reconstitution Protocol:

  • Preparation: Before you begin, ensure you are wearing all required PPE (lab coat, gloves, and safety goggles).[1] Sanitize your workspace within the chemical fume hood.

  • Solvent Addition: Using a sterile syringe or calibrated pipette, slowly add the appropriate solvent to the vial containing the lyophilized powder.[1] To minimize foaming and potential degradation, direct the solvent stream against the inner wall of the vial.[1]

  • Dissolution: Gently swirl or vortex the vial until the powder is completely dissolved. Avoid vigorous shaking.

  • Labeling: Clearly label the reconstituted solution with the compound name, concentration, solvent, and date of preparation.

Spill Management and Decontamination

In the event of a spill, a prompt and appropriate response is crucial.

For a small powder spill:

  • Restrict access to the affected area.

  • Gently cover the spill with a damp paper towel to avoid raising dust.

  • Carefully wipe up the material, working from the outside in.

  • Place all contaminated materials into a sealed bag for hazardous waste disposal.

  • Decontaminate the area with an appropriate cleaning solution.

For a liquid spill:

  • Absorb the spill with an inert material (e.g., vermiculite, sand).

  • Collect the absorbent material into a sealed container for hazardous waste disposal.

  • Decontaminate the area with a suitable solvent or cleaning solution.

Disposal Plan: Environmental Responsibility

The disposal of fluorinated organic compounds requires careful consideration due to their potential persistence in the environment.[6][7]

Waste Segregation and Collection:

  • Solid Waste: All disposable materials that have come into contact with AC-DL-PHE(4-F)-OME (e.g., gloves, weigh boats, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

Disposal Methods:

As a fluorinated organic compound, AC-DL-PHE(4-F)-OME should be disposed of in accordance with local, state, and federal regulations.[3] The following methods are generally considered for such compounds:

  • Incineration: High-temperature incineration is a common and effective method for the destruction of halogenated organic compounds.[7][8]

  • Hazardous Waste Landfill: Disposal in a designated hazardous waste landfill may be an option, but it is essential to confirm that the facility is permitted to accept such waste.[8]

  • Deep Well Injection: This method involves injecting the waste deep underground into geologically stable formations.[8]

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable disposal regulations.

Conclusion: A Culture of Safety

The responsible handling of novel research chemicals like AC-DL-PHE(4-F)-OME is not merely a matter of following protocols; it is about fostering a culture of safety and scientific integrity. By approaching this compound with the respect it deserves, you can protect yourself, your colleagues, and the environment, while advancing the frontiers of science.

References

  • Personal protective equipment for handling Peptide R - Benchchem. (n.d.).
  • Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide). (2025, December 9).
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. (2024, April 8).
  • Guidelines for Working with Particularly Hazardous Substances. (n.d.). Environment, Health and Safety - Cornell EHS.
  • Handling, storage, and safety precautions for 3,5-Difluoro-DL-phenylalanine - Benchchem. (n.d.).
  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams - EPA. (n.d.).
  • Peptide Synthesis for Beginners - Peptide Primers. (n.d.).
  • AC-DL-PHE(4-F)-OME — Chemical Substance Information - NextSDS. (n.d.).
  • Guidelines for Disposing of PFAs - MCF Environmental Services. (2023, December 27).
  • Material Safety Data Sheet - DL-P-Fluorophenylalanine, 97% - Cole-Parmer. (2005, October 3).

Sources

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